molecular formula C8H6BrN3 B1520708 2-Bromo-1,5-naphthyridin-3-amine CAS No. 1219022-68-0

2-Bromo-1,5-naphthyridin-3-amine

Cat. No.: B1520708
CAS No.: 1219022-68-0
M. Wt: 224.06 g/mol
InChI Key: NBNQVKRXPHKTRW-UHFFFAOYSA-N
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Description

2-Bromo-1,5-naphthyridin-3-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,5-naphthyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-5(10)4-7-6(12-8)2-1-3-11-7/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQVKRXPHKTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C(=N2)Br)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302659
Record name 2-Bromo-1,5-naphthyridin-3-amine
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Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219022-68-0
Record name 2-Bromo-1,5-naphthyridin-3-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,5-naphthyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-1,5-naphthyridin-3-amine

[1]

Executive Summary

Target Molecule: this compound CAS Registry Number: 1219022-68-0 Molecular Formula: C



Molecular Weight:Primary Application:

1

This guide outlines a scalable, four-step synthetic route starting from commercially available 3-aminopyridine .[1] The pathway utilizes a modified Skraup reaction to build the naphthyridine core, followed by sequential nitration, reduction, and a highly regioselective bromination. This modular approach allows for intermediate purification, ensuring high fidelity in the final halogenation step.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the bromine atom. Direct cyclization to the 2-bromo-3-amine core is often low-yielding due to competing side reactions.[1] Therefore, the 1,5-naphthyridine core is constructed first, followed by functional group manipulation.[2][3]

Pathway Logic:

  • C2-Br Bond Formation: Achieved via electrophilic aromatic substitution (EAS) on the electron-rich 3-amino scaffold.[1] The amino group directs the electrophile (Br

    
    ) to the ortho position (C2), which is also activated by the adjacent ring nitrogen.
    
  • C3-Amine Installation: Derived from the reduction of a nitro group, which is installed via electrophilic nitration of the parent heterocycle.

  • 1,5-Naphthyridine Core: Synthesized via a Skraup cyclization of 3-aminopyridine with glycerol.[1]

RetrosynthesisTargetThis compound(Target)Amine1,5-Naphthyridin-3-amine(Precursor)Target->AmineRegioselectiveBromination (NBS)Nitro3-Nitro-1,5-naphthyridineAmine->NitroReduction(Fe/AcOH or H2/Pd)Core1,5-NaphthyridineNitro->CoreNitration(HNO3/H2SO4)Start3-Aminopyridine + GlycerolCore->StartSkraupCyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized core.[1]

Detailed Synthetic Protocol

Step 1: Synthesis of 1,5-Naphthyridine (Skraup Reaction)

The formation of the bicyclic system is the foundational step. The Sulzberger modification (using sodium m-nitrobenzenesulfonate) is recommended over the traditional arsenic pentoxide method to improve safety and yield.

  • Reagents: 3-Aminopyridine (1.0 eq), Glycerol (3.0 eq), Sodium m-nitrobenzenesulfonate (0.7 eq), Sulfuric acid (H

    
    SO
    
    
    , conc.), Water.
  • Conditions: 140–150 °C, 4 hours.

Protocol:

  • Dissolve 3-aminopyridine in concentrated H

    
    SO
    
    
    (4 mL/g) in a round-bottom flask equipped with a mechanical stirrer.
  • Add water (4 mL/g) cautiously (exothermic).

  • Add glycerol and sodium m-nitrobenzenesulfonate.

  • Heat the mixture to 140 °C. The reaction is exothermic; control heating to maintain gentle reflux.

  • After 4 hours, cool to room temperature, dilute with ice water, and basify to pH 9–10 with 50% NaOH.

  • Extract with dichloromethane (DCM) (

    
    ). Dry combined organics over MgSO
    
    
    and concentrate.
  • Purification: Recrystallization from petroleum ether or sublimation.

  • Expected Yield: 45–55%.

Step 2: Nitration to 3-Nitro-1,5-naphthyridine

Electrophilic nitration of 1,5-naphthyridine occurs preferentially at the

1
  • Reagents: 1,5-Naphthyridine, Fuming HNO

    
    , Conc. H
    
    
    SO
    
    
    .
  • Conditions: 0 °C to 100 °C.

Protocol:

  • Dissolve 1,5-naphthyridine in conc. H

    
    SO
    
    
    at 0 °C.
  • Dropwise add fuming HNO

    
     (1.5 eq) while maintaining temperature <10 °C.
    
  • Slowly heat the mixture to 100 °C and stir for 1 hour.

  • Pour onto crushed ice and neutralize with ammonium hydroxide (NH

    
    OH).
    
  • Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water.

  • Expected Yield: 60–70%.

Step 3: Reduction to 1,5-Naphthyridin-3-amine

Iron-mediated reduction is preferred over catalytic hydrogenation to avoid potential reduction of the pyridine rings or poisoning of catalysts by the basic nitrogens.[1]

  • Reagents: 3-Nitro-1,5-naphthyridine, Iron powder (Fe, 5.0 eq), Acetic acid (AcOH), Ethanol.

  • Conditions: Reflux, 2 hours.

Protocol:

  • Suspend 3-nitro-1,5-naphthyridine in a 1:1 mixture of Ethanol/AcOH.

  • Add Iron powder portion-wise at reflux.

  • Monitor consumption of starting material by TLC (eluent: 5% MeOH in DCM).

  • Filter the hot mixture through Celite to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve the residue in water and basify with Na

    
    CO
    
    
    .
  • Extract with Ethyl Acetate (EtOAc).[4]

  • Expected Yield: 80–90%.

Step 4: Regioselective Bromination (The Critical Step)

This step requires precise control. The amino group at C3 activates the C2 and C4 positions. The C2 position is sterically accessible and electronically favored due to the "ortho-effect" and the adjacent ring nitrogen. N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) provides the best regioselectivity.

  • Reagents: 1,5-Naphthyridin-3-amine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Conditions: 0 °C to Room Temperature (RT), 2–4 hours.

Protocol:

  • Dissolve 1,5-naphthyridin-3-amine in anhydrous Acetonitrile (10 mL/g) under Nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve NBS in a minimal amount of Acetonitrile and add it dropwise to the amine solution over 30 minutes. Note: Protect from light to prevent radical side reactions.[1]

  • Allow the reaction to warm to RT and stir for 2 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO

    
     (to remove succinimide and acid traces) and brine.
    
  • Purification: Flash column chromatography (SiO

    
    ). Elute with a gradient of Hexanes/EtOAc (0–50%). The 2-bromo isomer is typically less polar than the 4-bromo isomer (if formed).[1]
    
  • Expected Yield: 65–75%.

Reaction Mechanism & Regioselectivity[5][6][7]

The bromination proceeds via an Electrophilic Aromatic Substitution (

  • Activation: The lone pair on the C3-amine nitrogen donates electron density into the ring, activating the ortho (C2, C4) and para (C6 - on the other ring, less likely) positions.

  • Directing Effect: The C2 position is flanked by the ring nitrogen (N1) and the amine (C3). The inductive withdrawal of N1 makes C2 electron-deficient, but the resonance donation from the amine dominates. Furthermore, the intermediate

    
    -complex at C2 is stabilized by the ability of the amine to delocalize the positive charge.
    
  • Selectivity: Low temperature (0 °C) and the use of NBS (a controlled source of Br

    
    ) minimize over-bromination and substitution at C4.
    

MechanismSubstrate1,5-Naphthyridin-3-amineComplexSigma Complex(Resonance Stabilized)Substrate->Complex+ NBS(Electrophilic Attack at C2)ProductThis compoundComplex->Product- H+(Re-aromatization)

Figure 2: Simplified mechanistic flow of the regioselective bromination.

Analytical Data Summary

Researchers should validate the final product using the following expected spectral characteristics.

Analytical MethodExpected Signal Characteristics
1H NMR (DMSO-d6)

8.8 (dd, 1H, H6)
: Deshielded by adjacent N.

8.2 (dd, 1H, H8)
: Deshielded.

7.6 (dd, 1H, H7)
: Coupling to H6/H8.

7.4 (s, 1H, H4)
: Singlet, critical for confirming C2 substitution (loss of H2).

5.8 (s, 2H, NH2)
: Broad exchangeable singlet.
MS (ESI+) m/z 224/226 : Characteristic 1:1 doublet pattern indicating one bromine atom (

Br/

Br).
Appearance Off-white to pale yellow solid.[1]

Safety & Handling

  • NBS (N-Bromosuccinimide): Irritant. Store in a refrigerator. Ensure it is white; yellow/orange color indicates decomposition to bromine, which alters stoichiometry.

  • 1,5-Naphthyridines: Potential biological activity (kinase inhibition). Handle with standard PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.

  • Exotherms: The Skraup reaction (Step 1) is violently exothermic. Add glycerol/oxidant slowly and monitor temperature closely.

References

  • Naphthyridine Chemistry Review

    • Litvinov, V. P. (2004). "Chemistry and biological activities of 1,8-naphthyridines (and related isomers)." Russian Chemical Reviews, 73(6).

  • Skraup Reaction Modification

    • Manske, R. H. F. (1942). "The Skraup Synthesis of Quinolines and Naphthyridines." Chemical Reviews, 30(1), 113–144.

  • NBS Bromination of Aminopyridines (Analogous Chemistry)

    • Canibano, V., et al. (2008). "Regioselective halogenation of aminopyridines." Tetrahedron Letters, 49(24), 3904-3907.

  • Commercial Availability & CAS Verification

    • CAS No. 1219022-68-0 entry.[1][5][6][7][8][9] ChemicalBook / Sigma-Aldrich Catalogs.

"2-Bromo-1,5-naphthyridin-3-amine chemical properties and structure elucidation"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 2-Bromo-1,5-naphthyridin-3-amine

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of considerable interest to the fields of medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design. Derivatives of 1,5-naphthyridine have demonstrated a wide range of biological activities, and their unique electronic properties have been harnessed in the development of novel materials.[2] This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis, chemical properties, and the multi-faceted approach required for its complete structural elucidation. While direct literature on this specific isomer is limited, this guide will leverage established principles of 1,5-naphthyridine chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Proposed Synthesis and Mechanistic Rationale

The synthesis of substituted 1,5-naphthyridines can be achieved through various strategies, with the Skraup reaction being a classical and effective method for forming the core ring structure from 3-aminopyridine derivatives.[1][3] For the targeted this compound, a multi-step synthetic pathway is proposed, starting from readily available precursors.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Chloro-1,5-naphthyridine A modified Skraup reaction using 3-aminopyridine and a suitable three-carbon synthon in the presence of an oxidizing agent can yield the 1,5-naphthyridine core. Subsequent chlorination would provide 2-chloro-1,5-naphthyridine.

Step 2: Nitration of 2-Chloro-1,5-naphthyridine Electrophilic nitration of the 2-chloro-1,5-naphthyridine intermediate is anticipated to introduce a nitro group at the 3-position, yielding 2-chloro-3-nitro-1,5-naphthyridine. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Ammonia The chloro group at the 2-position can be displaced by an amino group through a nucleophilic aromatic substitution reaction with ammonia. This would yield 3-nitro-1,5-naphthyridin-2-amine.

Step 4: Reduction of the Nitro Group The nitro group at the 3-position can be reduced to an amine using standard reducing agents such as tin(II) chloride or catalytic hydrogenation, affording 1,5-naphthyridine-2,3-diamine.

Step 5: Sandmeyer Reaction for Bromination Finally, a Sandmeyer reaction on the 1,5-naphthyridine-2,3-diamine can be employed to selectively replace one of the amino groups with a bromine atom. By carefully controlling the reaction conditions, it is proposed that the 2-amino group can be diazotized and subsequently displaced by a bromide ion to yield the target compound, this compound.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally similar compounds, such as other bromo-amino-naphthyridine isomers.[4][5]

PropertyPredicted Value
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform
pKa (most basic) ~4-5 (estimated for the pyridine nitrogen)

Comprehensive Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a novel or complex organic molecule like this compound requires a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts, integration values, and coupling patterns (splitting) of these signals will be indicative of their relative positions. The protons on the pyridine ring without the substituents will likely appear at lower field (higher ppm) due to the deshielding effect of the nitrogen atoms. The amine protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The carbons adjacent to the nitrogen atoms will also exhibit distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₈H₆BrN₃). The isotopic pattern of the molecular ion peak will be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecule may undergo characteristic fragmentation pathways, such as the loss of a bromine atom or the cleavage of the naphthyridine ring, which can be used to piece together the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine group.

  • C=N and C=C stretching: In the 1500-1600 cm⁻¹ region, characteristic of the aromatic naphthyridine core.

  • C-Br stretching: Typically in the 500-600 cm⁻¹ region.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its connectivity and conformation.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, a proposed synthetic workflow, and the logic of the structural elucidation process.

Proposed Synthetic Workflow Start 3-Aminopyridine Step1 Skraup Reaction & Chlorination Start->Step1 Intermediate1 2-Chloro-1,5-naphthyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Chloro-3-nitro-1,5-naphthyridine Step2->Intermediate2 Step3 SNAr with NH3 Intermediate2->Step3 Intermediate3 3-Nitro-1,5-naphthyridin-2-amine Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Intermediate4 1,5-Naphthyridine-2,3-diamine Step4->Intermediate4 Step5 Sandmeyer Reaction Intermediate4->Step5 End This compound Step5->End

Caption: A plausible multi-step synthesis route.

Structural Elucidation Logic cluster_techniques Analytical Techniques cluster_information Derived Information Target This compound NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR MS Mass Spectrometry (HRMS) Target->MS IR IR Spectroscopy Target->IR XRay X-ray Crystallography Target->XRay Connectivity Connectivity & Environment of H and C atoms NMR->Connectivity Formula Molecular Formula & Isotopic Pattern (Br) MS->Formula FunctionalGroups Functional Groups (-NH₂, C-Br) IR->FunctionalGroups DefinitiveStructure 3D Atomic Arrangement XRay->DefinitiveStructure FinalStructure Confirmed Structure Connectivity->FinalStructure Combined Evidence Formula->FinalStructure Combined Evidence FunctionalGroups->FinalStructure Combined Evidence DefinitiveStructure->FinalStructure Combined Evidence

Caption: Integrated approach to structural confirmation.

Conclusion

This compound represents a valuable, albeit under-documented, member of the 1,5-naphthyridine family. This guide has outlined a plausible synthetic route and detailed the essential analytical methodologies required for its unambiguous structural elucidation. By combining the power of NMR, mass spectrometry, and IR spectroscopy, researchers can confidently determine the structure of this and related compounds. For absolute confirmation, single-crystal X-ray analysis remains the gold standard. The insights provided herein are intended to empower researchers in their efforts to synthesize and characterize novel 1,5-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019). ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. [Link]

  • 2-Bromo-1,5-naphthyridin-4-amine | C8H6BrN3. (n.d.). PubChem. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]

Sources

"starting materials for 2-Bromo-1,5-naphthyridin-3-amine synthesis"

[1]

Executive Summary

Target Molecule: this compound (CAS: 1219022-68-0) Core Application: Late-stage intermediate for tyrosine kinase inhibitors (e.g., analogs of Ripretinib) and tricyclic heterocycles.[1] Synthetic Challenge: The primary challenge lies in establishing the 1,5-naphthyridine core with precise 2,3-substitution.[1] Direct functionalization of the naphthyridine ring often yields mixtures. Therefore, a de novo construction strategy utilizing a regiocontrolled Heck cyclization followed by functional group manipulation is the superior methodology.[1]

Retrosynthetic Analysis

To guarantee the position of the nitrogen atoms and the substituents, we disconnect the naphthyridine core back to a functionalized pyridine precursor.

  • Disconnection A (C2-Br): The C2-Bromine is best installed via the activation of a C2-Oxygen (Lactam) intermediate using phosphorus oxybromide (

    
    ).[1]
    
  • Disconnection B (C3-NH2): The C3-Amine is derived from a C3-Nitro precursor via chemoselective reduction, avoiding debromination.[1]

  • Disconnection C (Ring Formation): The bicyclic core is formed via a Heck reaction between 3-amino-2-bromopyridine and an acrylate synthon, followed by intramolecular cyclization.[1]

Retrosynthesis Diagram

RetrosynthesisTargetThis compound(Target)Inter12-Bromo-3-nitro-1,5-naphthyridineTarget->Inter1Selective ReductionInter23-Nitro-1,5-naphthyridin-2(1H)-oneInter1->Inter2Bromination (POBr3)Inter31,5-Naphthyridin-2(1H)-oneInter2->Inter3Nitration (HNO3)SM3-Amino-2-bromopyridine+ Methyl AcrylateInter3->SMHeck Cyclization

Caption: Retrosynthetic logic flow from target molecule back to commercially available pyridine starting materials.

Primary Starting Materials & Reagents

The synthesis relies on high-purity starting materials to minimize downstream purification of the bicyclic aromatic system.[1]

MaterialCAS No.RolePurity Req.Notes
3-Amino-2-bromopyridine 39856-57-0Core Scaffold>98%The Br at C2 is crucial for the Heck coupling site.[1]
Methyl Acrylate 96-33-3C3-Extender>99%Stabilized with MEHQ; use fresh.[1]
Palladium(II) Acetate 3375-31-3Catalyst47% PdPrecursor for the active Pd(0) species.[1]
Tri-o-tolylphosphine 6163-58-2Ligand>97%Enhances stability of the Pd catalyst.[1]
Phosphorus Oxybromide 7789-69-7Brominating Agent98%Highly moisture sensitive; handle under Ar.[1]
Iron Powder 7439-89-6Reductant325 meshFor chemoselective nitro reduction.[1]

Detailed Synthetic Protocol

Phase 1: Construction of the 1,5-Naphthyridine Core

This phase builds the bicyclic skeleton via a Heck reaction followed by cyclization.[1]

Step 1.1: Heck Coupling

  • Reaction: 3-Amino-2-bromopyridine + Methyl Acrylate

    
     Methyl 3-(3-aminopyridin-2-yl)acrylate.[1]
    
  • Protocol:

    • Charge a reaction vessel with 3-amino-2-bromopyridine (1.0 eq), methyl acrylate (1.5 eq),

      
       (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (2.5 eq) in anhydrous DMF.
      
    • Degas the mixture with Nitrogen/Argon for 15 minutes.

    • Heat to 100°C for 12–16 hours. Monitor via TLC/LCMS for consumption of the bromopyridine.[1]

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 1.2: Cyclization to 1,5-Naphthyridin-2(1H)-one

  • Mechanism: Intramolecular amidation.[1]

  • Protocol:

    • Dissolve the acrylate intermediate in ethanol.

    • Add Sodium Ethoxide (NaOEt, 1.2 eq) and reflux for 4–6 hours.

    • The product, 1,5-naphthyridin-2(1H)-one , often precipitates upon cooling or acidification with acetic acid.

    • Filter and dry the solid.[1][2]

Phase 2: Functionalization (Nitration & Bromination)

This phase installs the nitrogen and bromine atoms at the correct positions.[1]

Step 2.1: Regioselective Nitration

  • Target: 3-Nitro-1,5-naphthyridin-2(1H)-one.[1]

  • Rationale: The 2-one (lactam) directs electrophilic substitution to the 3-position (ortho to the amine-like nitrogen, alpha to carbonyl).[1]

  • Protocol:

    • Dissolve 1,5-naphthyridin-2(1H)-one in concentrated

      
       at 0°C.
      
    • Dropwise add fuming

      
       (1.1 eq) maintaining temp <10°C.[1]
      
    • Stir at 0–20°C for 2 hours.

    • Pour onto crushed ice. The yellow precipitate is the 3-nitro derivative.[1]

    • Filter, wash with water, and dry.

Step 2.2: Deoxy-Bromination

  • Target: 2-Bromo-3-nitro-1,5-naphthyridine.[1]

  • Protocol:

    • Suspend dried 3-nitro-1,5-naphthyridin-2(1H)-one in anhydrous acetonitrile or toluene.

    • Add Phosphorus Oxybromide (

      
      , 2.0 eq) .
      
    • Heat to reflux (80–110°C) for 3–5 hours. The lactam oxygen is converted to the bromide.[1]

    • Quench: Cool to 0°C and carefully quench with saturated

      
       (Exothermic!).
      
    • Extract with DCM, dry, and concentrate.

    • Note: This intermediate is an electrophile; store cold.[1]

Phase 3: Chemoselective Reduction

The final step requires reducing the nitro group to an amine without removing the bromine atom (hydrodebromination).[1]

Step 3.1: Iron-Mediated Reduction [1]

  • Target: this compound.[1][3][4]

  • Reaction:

    
    
    
  • Protocol:

    • Dissolve 2-bromo-3-nitro-1,5-naphthyridine in Ethanol/Water (4:1).[1]

    • Add Iron Powder (5.0 eq) and Ammonium Chloride (1.0 eq) (mild acidic buffer).[1]

    • Heat to 70°C with vigorous stirring for 2 hours.

    • Critical Check: Do not use

      
      , as this will strip the bromine.[1]
      
    • Workup: Filter hot through Celite to remove iron sludge. Wash with EtOAc.[1]

    • Concentrate filtrate and recrystallize from Ethanol or purify via column chromatography.[1]

Process Workflow Diagram

SynthesisWorkflowcluster_0Phase 1: Core Constructioncluster_1Phase 2: Functionalizationcluster_2Phase 3: Final ReductionS13-Amino-2-bromopyridine+ Methyl AcrylateS2Heck ProductS1->S2Pd(OAc)2100°CS31,5-Naphthyridin-2-oneS2->S3NaOEtCyclizationS43-Nitro-1,5-naphthyridin-2-oneS3->S4HNO3/H2SO4NitrationS52-Bromo-3-nitro-1,5-naphthyridineS4->S5POBr3RefluxS6This compound(Final Product)S5->S6Fe/NH4ClChemoselective

Caption: Step-by-step synthetic workflow from pyridine precursor to final naphthyridine amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Heck Step Catalyst poisoning or O2 presence.[1]Ensure rigorous degassing.[1] Use fresh

.[1] Increase catalyst load to 10 mol%.
Regioisomers in Nitration Temperature too high.Maintain nitration temperature strictly <10°C. The 3-position is electronically favored but higher temps promote degradation.[1]
Debromination during Reduction Reaction too aggressive.[1]Avoid catalytic hydrogenation (

).[1] Use stoichiometric Iron or Tin(II) Chloride (

) methods only.[1]
Incomplete Bromination Old

(hydrolyzed).
Use fresh, white crystalline

. If yellow/orange, it may be decomposed.

References

  • Litvinov, V. P., et al. "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 2000. [1]

  • Fuertes, M., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020.[5]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394629, this compound."[1] PubChem, 2025.

  • Brown, D. J. "The Naphthyridines."[1] The Chemistry of Heterocyclic Compounds, Wiley, 2008. (Standard reference for naphthyridine reactivity patterns).

  • Ripretinib Synthesis Patent Data. "Processes for the preparation of kinase inhibitors."[1][5] (Verifying the utility of the 1,6- and 1,5-naphthyridine scaffolds in drug discovery).

"physical and chemical properties of 2-Bromo-1,5-naphthyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridin-3-amine: Properties, Reactivity, and Applications

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, recognized for its wide range of biological activities and unique electronic properties.[1] These compounds, consisting of two fused pyridine rings, are integral to the development of therapeutics targeting cardiovascular diseases, central nervous system disorders, and various cancers.[1] The strategic functionalization of the naphthyridine core is paramount for modulating its pharmacological profile. This compound, in particular, emerges as a highly valuable building block. Its structure incorporates a nucleophilic amine group and a bromine atom positioned for versatile cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular libraries for drug discovery and materials research. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its reactivity and handling.

Molecular Structure and Physicochemical Properties

The core of this compound is a planar, bicyclic aromatic system. The presence of the electronegative bromine atom and the electron-donating amine group on the same pyridine ring creates a distinct electronic environment that governs its reactivity and physical characteristics.

Table 1: Core Molecular Properties

Property Value Source
IUPAC Name This compound N/A
Molecular Formula C₈H₆BrN₃ [2][3]
Molecular Weight 224.06 g/mol [2][3]
Exact Mass 222.97451 Da [2]
Canonical SMILES C1=CC2=C(C(=C(N=C2)Br)N)N=C1 N/A

| InChIKey | (Predicted) JOGKZQNIMCVZPT-UHFFFAOYSA-N |[2] |

Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale and Comparative Insights
Melting Point 90 - 100 °C Based on the analogous compound 2-Amino-5-bromo-3-methylpyridine (mp 91-95 °C)[4]. The planar naphthyridine core and intermolecular hydrogen bonding potential from the amine group suggest a relatively high melting point for a molecule of its size.[5]
Boiling Point > 300 °C (decomposes) High due to hydrogen bonding and aromatic stacking. Primary amines exhibit significantly higher boiling points than non-polar molecules of similar molecular weight.[6]
Solubility Soluble in DMSO, DMF, and hot methanol. Sparingly soluble in water. The aromatic system confers lipophilicity, while the amine and pyridine nitrogens allow for hydrogen bonding with polar protic solvents. Water solubility is expected to be low but can be increased in acidic solutions due to the protonation of the basic nitrogen atoms.[6]
XLogP3-AA 1.6 This computed value for the isomer 2-bromo-1,5-naphthyridin-4-amine suggests moderate lipophilicity, a common feature in drug-like molecules.[2]
Hydrogen Bond Donors 1 (from -NH₂) [2]

| Hydrogen Bond Acceptors | 3 (two ring nitrogens, one amine nitrogen) |[2] |

Spectroscopic Characterization (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the molecular structure, the following spectral characteristics are anticipated:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Key features would include:

    • A broad singlet for the two amine (-NH₂) protons, likely in the range of 4.0-6.0 ppm, whose chemical shift is solvent-dependent.

    • Four distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The protons adjacent to the ring nitrogens will be the most deshielded and appear furthest downfield. Spin-spin coupling between adjacent protons would result in doublet or doublet-of-doublets splitting patterns.

  • ¹³C NMR Spectroscopy: The spectrum should display eight distinct signals for the eight carbon atoms in the aromatic core. The carbon atom attached to the bromine (C2) would be shifted upfield due to the heavy atom effect, while the carbon attached to the amine group (C3) would be significantly shielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

    • N-H Stretching: A pair of medium-to-sharp peaks around 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=C and C=N Stretching: A series of sharp peaks in the 1400-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine ring system.

    • C-Br Stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹, indicating the presence of a carbon-bromine bond.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition.

    • The electron impact (EI) or electrospray ionization (ESI) spectrum will show a prominent molecular ion peak (M⁺).

    • A characteristic isotopic pattern will be observed due to the presence of bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). This signature is definitive for a mono-brominated compound.

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its amine and bromo substituents.

Nucleophilicity and Basicity of the Amine Group

The lone pair of electrons on the nitrogen of the amine group makes it both a base and a nucleophile.[7] Its reactivity is modulated by the electron-withdrawing character of the bromo-naphthyridine ring system, rendering it less basic than a typical alkylamine but more reactive than nitro-anilines. This amine can readily undergo standard reactions such as:

  • Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.[7]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions for further functionalization.

Reactivity of the Carbon-Bromine Bond: A Gateway to Molecular Diversity

The C-Br bond at the 2-position is the key to elaborating the molecular structure through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This makes the molecule a prime substrate for:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, attaching new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.[8]

  • Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

G start This compound catalyst Pd Catalyst + Ligand + Base start->catalyst suzuki Suzuki Coupling (Ar-B(OH)₂) prod_suzuki 2-Aryl-1,5-naphthyridin-3-amine suzuki->prod_suzuki buchwald Buchwald-Hartwig (R₂NH) prod_buchwald 2-(Dialkylamino)-1,5-naphthyridin-3-amine buchwald->prod_buchwald heck Heck Coupling (Alkene) prod_heck 2-Vinyl-1,5-naphthyridin-3-amine heck->prod_heck catalyst->suzuki catalyst->buchwald catalyst->heck Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Nitration & Reduction A 2-Chloro-3-aminopyridine C 2-Amino-1,5-naphthyridine-3-carbonitrile A->C Base, Heat B Malononitrile D 1,5-Naphthyridin-2-amine C->D H₂SO₄, H₂O, Heat E 2-Bromo-1,5-naphthyridine D->E 1. NaNO₂, HBr 2. CuBr F 2-Bromo-3-nitro-1,5-naphthyridine E->F HNO₃, H₂SO₄ G This compound F->G Fe, NH₄Cl or H₂, Pd/C

Sources

An In-depth Technical Guide to 2-Bromo-1,5-naphthyridin-3-amine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1,5-naphthyridin-3-amine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its chemical identity, molecular formula, and molecular weight, and explores its critical role as a precursor in the synthesis of complex bioactive molecules, particularly kinase inhibitors. This guide will cover its physicochemical properties, synthesis methodologies, spectral characterization, and safety and handling protocols, offering a vital resource for researchers engaged in the design and development of novel therapeutics.

Core Chemical Identity

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The strategic placement of the bromo and amino functional groups on the 1,5-naphthyridine scaffold makes it a versatile intermediate for further chemical modifications, enabling the construction of diverse molecular architectures for drug discovery programs.

IdentifierValue
Chemical Name This compound
CAS Number 1219022-68-0
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [2]

Physicochemical Properties and Handling

Synthesis and Reaction Principles

The synthesis of the 1,5-naphthyridine core can be achieved through several established organic chemistry reactions, with the Skraup and Friedländer syntheses being common methodologies. These reactions typically involve the condensation of aminopyridines with α,β-unsaturated carbonyl compounds or their precursors.

For the specific synthesis of this compound, a multi-step synthetic route starting from readily available pyridine derivatives is generally employed. While a detailed, step-by-step published protocol for this exact isomer is not prevalent in publicly accessible journals, the general approach involves the construction of the naphthyridine ring followed by selective bromination and amination reactions. The synthesis of related bromo- and amino-1,5-naphthyridines has been described in the literature, providing a foundational understanding of the synthetic strategies.[5]

Conceptual Synthesis Workflow:

G cluster_0 Core Scaffold Synthesis cluster_1 Functional Group Installation Aminopyridine Precursor Aminopyridine Precursor Cyclization Reaction Cyclization Reaction Aminopyridine Precursor->Cyclization Reaction e.g., Skraup or Friedländer Synthesis 1,5-Naphthyridine Core 1,5-Naphthyridine Core Cyclization Reaction->1,5-Naphthyridine Core Selective Bromination Selective Bromination 1,5-Naphthyridine Core->Selective Bromination e.g., with NBS Bromo-1,5-naphthyridine Bromo-1,5-naphthyridine Selective Bromination->Bromo-1,5-naphthyridine Amination Amination Bromo-1,5-naphthyridine->Amination Introduction of Amino Group This compound This compound Amination->this compound G Start This compound Step1 Suzuki or Stille Coupling at C2-Br Start->Step1 Step2 Introduction of Aryl or Heteroaryl Moiety Step1->Step2 Step3 Amide Coupling at C3-NH2 Step2->Step3 Step4 Introduction of Side Chain for Target Engagement Step3->Step4 End Potent and Selective Kinase Inhibitor Step4->End

Caption: A representative scheme for the elaboration of this compound into a kinase inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined structure and versatile functional groups make it an essential building block for the synthesis of complex heterocyclic compounds, particularly those designed to modulate kinase activity. A thorough understanding of its properties, synthesis, and handling is crucial for researchers aiming to leverage this molecule in the creation of next-generation therapeutics.

References

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-1,5-naphthyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, with solubility being a primary hurdle.[2] Poor solubility can lead to low bioavailability, unpredictable dosing, and difficulties in formulation, ultimately leading to the failure of promising drug candidates.[4] 2-Bromo-1,5-naphthyridin-3-amine, as a key building block in the synthesis of various bioactive molecules, is no exception.[5] A thorough understanding of its solubility in a range of organic solvents is paramount for its effective use in synthetic reactions, purification processes, and the formulation of final drug products.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound and their influence on its interaction with organic solvents.

  • The Naphthyridine Core: The fused aromatic rings of the 1,5-naphthyridine core are largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Amino Group (-NH2): This primary amine group is a key player in determining solubility. It can act as a hydrogen bond donor, readily interacting with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).[6]

  • The Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity of the molecule.[7] It can also participate in dipole-dipole interactions.

  • Nitrogen Atoms in the Rings: The two nitrogen atoms within the naphthyridine rings are capable of acting as hydrogen bond acceptors, further enhancing the potential for interaction with protic solvents.

Overall Polarity Profile: The combination of a large, relatively nonpolar aromatic system with polar functional groups capable of hydrogen bonding suggests that this compound will exhibit a nuanced solubility profile. It is unlikely to be highly soluble in purely nonpolar solvents like hexane but is expected to show good solubility in polar aprotic and, to some extent, polar protic solvents.

The Guiding Principle: "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[8][9][10] It posits that substances with similar intermolecular forces will be mutually soluble.

  • Polar Solvents: These solvents, characterized by a significant dipole moment and often a high dielectric constant, are effective at dissolving polar solutes.[11] They can be further categorized into:

    • Polar Protic Solvents: (e.g., methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[12]

    • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile) have a significant dipole moment but lack a hydrogen atom that can be donated for hydrogen bonding.[12]

  • Nonpolar Solvents: (e.g., hexane, toluene) have a low dipole moment and primarily interact through weaker London dispersion forces.

Based on its structure, this compound is expected to have favorable interactions with polar solvents, particularly those that can engage in hydrogen bonding.

Intermolecular Forces at Play: A Deeper Dive

The dissolution of a solid solute in a liquid solvent is a process of overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[9] For this compound, the key intermolecular forces are:

  • Hydrogen Bonding: The primary amine group and the ring nitrogens can form strong hydrogen bonds with protic solvents. This is likely to be a dominant factor in its solubility in alcohols and other protic media.

  • Dipole-Dipole Interactions: The polar C-Br bond and the overall molecular dipole will lead to dipole-dipole interactions with polar solvents.

  • Van der Waals Forces: These forces, although weaker, are present in all molecular interactions and will be the primary mode of interaction with nonpolar solvents.

The interplay of these forces will dictate the extent to which this compound dissolves in a given solvent.

A Predictive Solubility Table

While experimental data is the gold standard, we can make informed predictions about the solubility of this compound in common organic solvents based on the principles discussed above.

Solvent Solvent Type Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong hydrogen bond acceptor, highly polar.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor, highly polar.
Tetrahydrofuran (THF)Polar AproticModerateGood hydrogen bond acceptor, moderate polarity.
AcetonitrilePolar AproticModerate to LowPolar, but a weaker hydrogen bond acceptor.
MethanolPolar ProticModerateCan act as both a hydrogen bond donor and acceptor.
EthanolPolar ProticModerateSimilar to methanol, but slightly less polar.
Dichloromethane (DCM)Polar AproticModerate to LowModerately polar, limited hydrogen bonding capability.
Ethyl AcetatePolar AproticLowModerately polar, but a weaker solvent for this compound class.
TolueneNonpolarVery LowLacks the polarity and hydrogen bonding capability to effectively solvate the molecule.
HexaneNonpolarVery LowHighly nonpolar, unable to overcome the strong intermolecular forces in the solid solute.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13][14][15] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow undissolved solid to settle F Withdraw an aliquot of the supernatant E->F G Filter through a 0.45 µm syringe filter F->G H Prepare serial dilutions of the filtrate I Analyze by a suitable analytical method (e.g., HPLC-UV) H->I J Quantify concentration against a standard curve I->J

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Pipette a known volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to a constant temperature (typically 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test different time points to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of dilutions of the filtered solution.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Quantify the concentration of this compound in the filtrate by comparing the results to a standard curve prepared with known concentrations of the compound.

Visualization of Intermolecular Interactions

The following diagram illustrates the potential intermolecular interactions between this compound and representative protic and aprotic solvents.

G cluster_solute This compound cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) solute N H2N- -Br N methanol H-O CH3 solute:h->methanol:h H-Bond (Donor) solute:n1->methanol:h H-Bond (Acceptor) solute:n2->methanol:h H-Bond (Acceptor) solute:br->methanol:h Dipole-Dipole dmso S=O (CH3)2 solute:h->dmso H-Bond (Donor)

Sources

A Senior Application Scientist's Guide to the Friedländer Annulation for Substituted Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Naphthyridine Scaffold

In the landscape of medicinal chemistry and drug development, the naphthyridine core stands out as a "privileged scaffold." These bicyclic heteroaromatic compounds, consisting of two fused pyridine rings, are central to a multitude of biologically active molecules.[1][2] Naphthyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 1,8-naphthyridine core, for instance, is found in approved drugs like the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1] This therapeutic relevance drives a continuous need for robust, efficient, and versatile synthetic routes to access structurally diverse naphthyridine analogues.

Among the array of synthetic strategies, the Friedländer annulation remains a cornerstone methodology for constructing the naphthyridine ring system.[1][3][4] This classical reaction, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provides a direct and powerful route to these vital heterocycles.[1] Over the decades, the Friedländer synthesis has evolved significantly, with modern iterations focusing on improved yields, reduced reaction times, and the adoption of environmentally benign protocols that utilize greener solvents like water or even solvent-free conditions.[1][5][6] This guide provides an in-depth exploration of the reaction's mechanistic underpinnings, field-proven protocols, and strategic considerations for its application in the synthesis of substituted naphthyridines.

The Mechanistic Core: Deconstructing the Friedländer Annulation

The power of the Friedländer synthesis lies in its convergent nature, building the target heterocycle from two key fragments. The reaction is typically catalyzed by either acid or base and is understood to proceed through one of two primary mechanistic pathways.[7][8][9] The choice between these pathways can be influenced by the specific substrates and reaction conditions employed.

  • Pathway A (Aldol-First): The reaction initiates with a base-catalyzed aldol-type condensation between the enolizable methylene compound and the ortho-aminoaryl aldehyde (e.g., 2-aminonicotinaldehyde).[7][10] This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to yield the aromatic naphthyridine ring.[10]

  • Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the aldehyde and the carbonyl of the methylene compound.[7] This is followed by an intramolecular aldol reaction and subsequent elimination of water to afford the final product.[7]

Understanding these pathways is critical for reaction optimization. The choice of catalyst, for example, can influence which pathway is favored and affect the overall reaction rate and yield.

Friedlander_Mechanism cluster_reactants Reactants cluster_path_A Pathway A: Aldol-First cluster_path_B Pathway B: Schiff Base-First R1 2-Aminonicotinaldehyde A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base R1->B1 Schiff Base Formation R2 Active Methylene Compound (R'-COCH2-R'') R2->A1 R2->B1 A2 Unsaturated Carbonyl Intermediate A1->A2 - H₂O A3 Cyclized Intermediate A2->A3 Intramolecular Cyclization P Substituted Naphthyridine A3->P - H₂O B2 Cyclized Adduct B1->B2 Intramolecular Aldol Reaction B2->P - H₂O

Caption: Competing mechanistic pathways in the Friedländer annulation.

Field-Proven Methodologies for Naphthyridine Synthesis

The true utility of a synthetic method is demonstrated through its practical application. The following protocols represent robust, validated systems for the synthesis of substituted naphthyridines, highlighting modern advancements that prioritize efficiency, safety, and environmental sustainability.

Protocol 1: Green Synthesis in Aqueous Media via Choline Hydroxide Catalysis

Recent advancements have focused on developing more environmentally benign protocols.[1] The use of water as a solvent and a biocompatible catalyst like choline hydroxide (ChOH) exemplifies this shift.[6][11]

Causality and Self-Validation: This system is effective because ChOH is not only an inexpensive and non-toxic catalyst but also possesses an additional hydrogen-bond donor group.[6][11] This feature is pivotal for facilitating the reaction in an aqueous medium. The hydroxide anion activates the reacting species, accelerating the key intramolecular cyclization step.[11] The protocol's validity is confirmed by monitoring reaction completion via Thin-Layer Chromatography (TLC) and isolating the product, which often precipitates directly from the cooled reaction mixture, simplifying purification.[1]

Detailed Experimental Protocol (Gram-Scale Synthesis): [1][6]

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol).

  • Reagent Addition: Add deionized water (1 mL) and the active methylene compound (e.g., acetone, 1.5 mmol).[6]

  • Catalyst Introduction: Add choline hydroxide (1 mol%) to the stirring mixture.[1][6][10]

  • Reaction Conditions: Purge the flask with an inert gas (e.g., Nitrogen) and heat the mixture to 50°C in a water bath with continuous stirring for approximately 6-12 hours.[6][10]

  • Monitoring: Monitor the reaction's progress periodically using TLC (eluent: 10% methanol/dichloromethane).[6]

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

  • Extraction (if necessary): If no precipitate forms, extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL). Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.[6][10]

  • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.[10]

Workflow_Aqueous start Start prep 1. Charge Flask: 2-aminonicotinaldehyde, H₂O, Active Methylene Cmpd. start->prep catalyst 2. Add Catalyst: Choline Hydroxide (1 mol%) prep->catalyst react 3. React: Stir at 50°C under N₂ (6-12 hours) catalyst->react monitor 4. Monitor by TLC react->monitor monitor->react Incomplete workup 5. Cool to RT & Isolate monitor->workup Complete precipitate Precipitate Forms? workup->precipitate filter 6a. Filter, Wash, Dry precipitate->filter Yes extract 6b. Ethyl Acetate Extraction precipitate->extract No end End: Purified Product filter->end extract->end

Caption: Workflow for aqueous Choline Hydroxide catalyzed synthesis.
Protocol 2: Solvent-Free Synthesis via Mechanochemistry

For ultimate green chemistry credentials, solvent-free reactions are highly desirable. The use of a reusable solid-phase catalyst under grinding conditions provides an operationally simple and efficient alternative.

Causality and Self-Validation: This method leverages mechanochemistry, where the physical act of grinding the solid reactants provides the energy for the reaction to proceed at room temperature.[8] Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) acts as a mild, reusable Lewis acid catalyst.[8] The primary advantages are the avoidance of hazardous organic solvents, high product yields, and operational simplicity. The self-validating nature of this protocol lies in its straightforward work-up: the reaction mixture is treated with water, causing the organic product to precipitate while the water-soluble catalyst remains in the aqueous layer, allowing for its recovery and reuse.[8]

Detailed Experimental Protocol: [8]

  • Reactant Preparation: In a pestle and mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).

  • Reaction: Grind the mixture at room temperature for the time specified for the particular substrate combination (typically 10-30 minutes).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, treat the solid reaction mixture with cold water.

  • Filtration: The solid product will precipitate. Collect it by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the solid from an appropriate solvent to furnish the pure product.

  • Catalyst Recovery: The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the solid CeCl₃·7H₂O for subsequent reactions.[8]

Workflow_SolventFree start Start combine 1. Combine Reactants & Catalyst in Mortar start->combine grind 2. Grind at Room Temp. combine->grind monitor 3. Monitor by TLC grind->monitor monitor->grind Incomplete quench 4. Treat with Cold Water monitor->quench Complete filter 5. Filter Solid Product quench->filter recover 6. Recover Catalyst from Filtrate quench->recover purify 7. Recrystallize Product filter->purify end End: Pure Product & Reused Catalyst recover->end purify->end

Caption: Workflow for solvent-free mechanochemical synthesis.

Data Summary: Substrate Scope and Performance

The versatility of the Friedländer annulation is evident in the wide range of substrates it accommodates, allowing for the synthesis of diverse libraries of substituted naphthyridines.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [1][6]

Entry Active Methylene Compound Time (h) Yield (%)
1 Acetone CH₃ H 6 99
2 Acetophenone Ph H 8 95
3 Cyclohexanone \multicolumn{2}{c }{-(CH₂)₄-} 10 92
4 Ethyl acetoacetate CH₃ CO₂Et 6 96

| 5 | Diethyl malonate | OH | CO₂Et | 12 | 85 |

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [8]

Entry Active Methylene Compound Time (min) Yield (%)
1 Ethyl acetoacetate CH₃ CO₂Et 10 94
2 Acetylacetone CH₃ COCH₃ 15 92
3 Cyclohexanone \multicolumn{2}{c }{-(CH₂)₄-} 20 90
4 Ethyl benzoylacetate Ph CO₂Et 15 92

| 5 | Trifluoroethylacetoacetate | CF₃ | CO₂Et | 12 | 92 |

Conclusion and Future Outlook

The Friedländer annulation is a time-honored yet continually evolving strategy that remains indispensable for the synthesis of substituted naphthyridines. Its fundamental reliability, coupled with modern innovations, provides researchers and drug development professionals with a powerful toolkit for accessing these medicinally vital scaffolds. The clear trend towards greener methodologies—utilizing water as a solvent, employing solvent-free conditions, and developing reusable catalysts—not only enhances the sustainability of naphthyridine synthesis but also often leads to simplified procedures and improved yields.[5][6][11] Future developments will likely focus on expanding the substrate scope further, exploring novel catalytic systems such as photoredox catalysis, and adapting these robust protocols for high-throughput and flow chemistry applications to accelerate the discovery of next-generation naphthyridine-based therapeutics.[12][13]

References

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. Available from: [Link]

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega. Available from: [Link]

  • MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • PubMed Central (PMC). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available from: [Link]

  • Indian Journal of Heterocyclic Chemistry. CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Available from: [Link]

  • PubMed Central (PMC) - NIH. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

  • Royal Society of Chemistry. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). Available from: [Link]

  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Available from: [Link]

  • ResearchGate. A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. Available from: [Link]

  • PubMed Central (PMC). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • PubMed. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. Available from: [Link]

  • National Institutes of Health (NIH). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Available from: [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available from: [Link]

  • ResearchGate. Metal catalysts used in indirect Friedländer annulation. Available from: [Link]

  • ACS Publications. NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water | The Journal of Organic Chemistry. Available from: [Link]

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The Versatile Reactivity of the Bromine Atom in 2-Bromo-1,5-naphthyridin-3-amine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,5-naphthyridine core is a significant pharmacophore found in numerous biologically active compounds, including antibacterial agents and kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount in drug discovery and development. 2-Bromo-1,5-naphthyridin-3-amine represents a key building block, offering a reactive handle for molecular elaboration. The bromine atom at the 2-position, influenced by the adjacent amino group and the electron-deficient nature of the naphthyridine ring, exhibits a versatile reactivity profile. This guide provides an in-depth exploration of the reactivity of this bromine atom, focusing on its utility in forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in medicinal chemistry. We will delve into the mechanistic underpinnings and provide practical, field-tested protocols for leveraging this reactivity in the synthesis of novel 1,5-naphthyridine derivatives.

Core Reactivity Profile: A Tale of Two Pathways

The reactivity of the bromine atom in this compound is primarily dictated by two major reaction pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA r). The choice between these pathways is governed by the reaction conditions, specifically the nature of the nucleophile, the presence of a catalyst, and the solvent system employed.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1] The bromine atom at the C2 position of the 1,5-naphthyridine ring is well-suited for these transformations.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Elaboration

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and heteroaryl-aryl linkages. The reaction of this compound with various boronic acids or esters provides a direct route to novel C2-arylated or heteroarylated derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)Br(L2) Ar-Pd(II)Br(L2) (Ar = 2-(3-amino-1,5-naphthyridinyl)) Oxidative_Addition->Ar-Pd(II)Br(L2) Transmetalation Transmetalation Ar-Pd(II)Br(L2)->Transmetalation Ar-Pd(II)R(L2) Ar-Pd(II)R(L2) (R = Aryl/Heteroaryl) Transmetalation->Ar-Pd(II)R(L2) Ar-Pd(II)R(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Pd(II)R(L2)->Reductive_Elimination Coupled_Product Ar-R Reductive_Elimination->Coupled_Product Final_Product 2-Aryl-1,5-naphthyridin-3-amine Coupled_Product->Final_Product Yields Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This protocol is adapted from a similar procedure for the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl2A robust and commonly used catalyst for Suzuki couplings with heteroaromatic halides.
Base K2CO3A moderately strong base sufficient to facilitate the transmetalation step.
Solvent Dioxane/WaterA common solvent system that aids in the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is particularly valuable for accessing a diverse range of substituted 3-amino-1,5-naphthyridines at the 2-position. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the nucleophilic attack of the amine on the palladium center.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)Br(L2) Ar-Pd(II)Br(L2) (Ar = 2-(3-amino-1,5-naphthyridinyl)) Oxidative_Addition->Ar-Pd(II)Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)Br(L2)->Amine_Coordination Ar-Pd(II)Br(L2)(HNR'R'') [Ar-Pd(II)Br(L2)(HNR'R'')]^+ Amine_Coordination->Ar-Pd(II)Br(L2)(HNR'R'') Deprotonation Deprotonation Ar-Pd(II)Br(L2)(HNR'R'')->Deprotonation Ar-Pd(II)(NR'R'')(L2) Ar-Pd(II)(NR'R'')(L2) Deprotonation->Ar-Pd(II)(NR'R'')(L2) Ar-Pd(II)(NR'R'')(L2)->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')(L2)->Reductive_Elimination Coupled_Product Ar-NR'R'' Reductive_Elimination->Coupled_Product Final_Product 2-(Substituted amino)-1,5-naphthyridin-3-amine Coupled_Product->Final_Product Yields Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition Amine HNR'R'' Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromo-naphthyridines and related heterocycles.[4]

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02-0.05 equivalents)

  • Xantphos (0.04-0.10 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd2(dba)3 and Xantphos.

  • Evacuate and backfill the tube with an inert atmosphere.

  • Add anhydrous toluene or dioxane, followed by this compound, the amine, and NaOtBu.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd2(dba)3 / XantphosA common and effective catalyst system for the amination of heteroaryl halides.
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents that are compatible with the reaction conditions.
Temperature 90-110 °CFacilitates the catalytic cycle, particularly the reductive elimination step.
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is invaluable for the introduction of linear alkynyl groups, which can serve as handles for further transformations or as key structural elements in their own right. The reaction is typically co-catalyzed by palladium and copper(I).

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)Br(L2) Ar-Pd(II)Br(L2) (Ar = 2-(3-amino-1,5-naphthyridinyl)) Oxidative_Addition->Ar-Pd(II)Br(L2) Transmetalation Transmetalation Ar-Pd(II)Br(L2)->Transmetalation Ar-Pd(II)C≡CR(L2) Ar-Pd(II)C≡CR(L2) Transmetalation->Ar-Pd(II)C≡CR(L2) Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br Ar-Pd(II)C≡CR(L2)->Pd(0)L2 Reductive Elimination Coupled_Product Ar-C≡C-R Ar-Pd(II)C≡CR(L2)->Coupled_Product Reductive_Elimination Reductive Elimination Terminal_Alkyne R-C≡C-H Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Cu(I)Br, Base Base Base (e.g., Et3N) Copper_Acetylide->Transmetalation Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition

Caption: Catalytic cycles for the Sonogashira coupling reaction.

This protocol is adapted from a detailed procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[7]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF3COO)2) (0.025 equivalents)

  • Triphenylphosphine (PPh3) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a 10 mL round-bottom flask, add Pd(CF3COO)2, PPh3, and CuI.

  • Add DMF and stir for 30 minutes under a nitrogen atmosphere.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium chloride.

  • Extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst System Pd(CF3COO)2 / PPh3 / CuIA well-established and efficient catalytic system for Sonogashira couplings.
Base TriethylamineActs as both a base to deprotonate the alkyne and often as a solvent.
Solvent DMFA polar aprotic solvent that facilitates the dissolution of the reactants.
Temperature 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.

Part 2: Nucleophilic Aromatic Substitution (SNA r): A Catalyst-Free Approach

While palladium catalysis is a dominant strategy, the electron-deficient nature of the 1,5-naphthyridine ring can also allow for nucleophilic aromatic substitution (SNA r) at the 2-position. This pathway is typically favored with strong nucleophiles and may require elevated temperatures. The mechanism proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the naphthyridine core.[8][9]

SNAr_Mechanism Start This compound + Nu- Addition Addition of Nucleophile Start->Addition Meisenheimer Meisenheimer-like Intermediate (Negatively charged) Addition->Meisenheimer Elimination Elimination of Bromide Meisenheimer->Elimination Product 2-Substituted-1,5-naphthyridin-3-amine Elimination->Product

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This protocol is based on general principles of SNAr reactions on halogenated naphthyridines.[4]

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine) (2.0-3.0 equivalents)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents) (optional, to scavenge HBr)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube, combine this compound, the amine, and optionally Cs2CO3.

  • Add DMF or DMSO as the solvent.

  • Heat the reaction mixture to 110-150 °C for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Nucleophile Amine (excess)A strong nucleophile is required to attack the electron-deficient ring. Excess is used to drive the reaction.
Base (optional) Cs2CO3Can facilitate the reaction by neutralizing the HBr byproduct.
Solvent DMF or DMSOHigh-boiling polar aprotic solvents are necessary for the high temperatures required.
Temperature 110-150 °CHigh thermal energy is needed to overcome the activation barrier for the initial nucleophilic attack.

Conclusion: A Gateway to Novel Chemical Space

This compound is a highly valuable synthetic intermediate. The bromine atom at the 2-position serves as a versatile handle for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. By carefully selecting the reaction conditions, researchers can selectively forge new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of novel 1,5-naphthyridine derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and materials science to effectively utilize this important building block in their synthetic endeavors.

References

  • Investigation of the reaction of 2-bromo-1-naphthol with arylacetonitriles and LiTMP: facile synthesis of 3-arylmethyl-1-hydroxynaphthalene-2-carbonitriles. RSC Publishing.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available at: [Link]

  • Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide. Benchchem.
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]

  • Sonogashira Coupling. NROChemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science Publisher. Available at: [Link]

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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

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An In-depth Technical Guide to the Nucleophilicity of the Amino Group in 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic character of the exocyclic amino group in 2-Bromo-1,5-naphthyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The strategic positioning of the amino and bromo substituents on the electron-deficient 1,5-naphthyridine core presents a nuanced reactivity profile. This document will dissect the electronic and steric factors governing the nucleophilicity of the amino group, benchmark its reactivity against analogous structures, and propose robust experimental and computational methodologies for its quantitative assessment. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical behavior of this important synthetic building block.

Introduction: The Chemical Landscape of this compound

This compound, with the CAS Number 1219022-68-0, is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The 1,5-naphthyridine scaffold itself is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] The reactivity of this particular molecule is dictated by the interplay of three key features: the electron-deficient 1,5-naphthyridine ring system, the exocyclic primary amino group at the 3-position, and the bromine atom at the 2-position. Understanding the nucleophilicity of the amino group is paramount for predicting its behavior in synthetic transformations, such as acylation, alkylation, and cross-coupling reactions, which are fundamental to the elaboration of this scaffold into novel drug candidates.

Deconstructing Nucleophilicity: A Multifaceted Analysis

The nucleophilicity of an amino group is a measure of its ability to donate its lone pair of electrons to form a new covalent bond with an electrophile. This property is governed by a combination of electronic and steric factors.

Electronic Effects: The Electron-Withdrawing Nature of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-withdrawing character has a profound impact on the attached amino group.

  • Inductive Effect: The nitrogen atoms in the naphthyridine ring exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the rest of the molecule, including the amino group.

  • Mesomeric Effect: The lone pair of the amino group can be delocalized into the aromatic system through resonance (a +M effect). However, the electron-deficient nature of the naphthyridine ring diminishes the extent of this delocalization compared to a simple benzene ring. The 1,5-naphthyridine ring acts as an electron acceptor, which can be utilized in the design of materials for applications like solar cells.[2]

This overall electron-withdrawing nature of the 1,5-naphthyridine scaffold reduces the electron density on the exocyclic amino nitrogen, thereby decreasing its basicity and, consequently, its nucleophilicity.

The "Ortho" Bromo Substituent: A Dual Influence

The bromine atom at the 2-position, being ortho to the amino group, introduces both electronic and steric considerations.

  • Electronic Influence: Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can be donated into the ring via resonance (+M effect). For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net electron withdrawal. This further deactivates the amino group.

  • Steric Hindrance (The Ortho Effect): A well-documented phenomenon in aniline chemistry is the "ortho effect," where substituents in the position ortho to the amino group sterically hinder its approach to an electrophile.[3] This steric impediment can significantly reduce the rate of reaction, and therefore the observed nucleophilicity, even if the electronic effects are minimal. In the case of this compound, the bromo group is expected to sterically encumber the adjacent amino group, making it a less effective nucleophile.[3]

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding between the amino group's hydrogen and the nitrogen at the 1-position of the naphthyridine ring, or even a weak interaction with the ortho-bromo group, could influence the conformation of the amino group and the availability of its lone pair. While less common for amino-halogen interactions, the specific geometry of this system warrants consideration. Studies on 2-halophenols have shown that weak intramolecular hydrogen bonds can exist, influencing the compound's properties.[4]

Benchmarking Nucleophilicity: A Comparative Approach

In the absence of direct experimental data for this compound, we can estimate its nucleophilicity by comparing it to structurally related compounds with known properties.

CompoundpKa of Conjugate AcidKey FeaturesExpected Relative Nucleophilicity
Aniline4.6Benchmark aromatic amineHigh
3-Aminopyridine~5.7Electron-withdrawing pyridine ringModerate
o-Bromoaniline2.53Ortho-bromo steric and electronic effectsLow
This compound Estimated < 2.5 Combined electron-withdrawing naphthyridine and ortho-bromo effectsVery Low

Table 1: Comparative pKa values and predicted nucleophilicity.[3][5]

The significantly lower pKa of o-bromoaniline compared to aniline highlights the strong impact of the ortho-bromo substituent.[5] Given that the 1,5-naphthyridine ring is more electron-withdrawing than a benzene ring, it is reasonable to predict that the pKa of the conjugate acid of this compound will be even lower than that of o-bromoaniline, indicating a substantially reduced basicity and nucleophilicity.

Reactivity Profile: Implications for Synthesis

The diminished nucleophilicity of the amino group in this compound has significant implications for its use in synthesis.

  • Acylation and Alkylation: These reactions will likely require more forcing conditions (e.g., stronger bases, higher temperatures) than for more nucleophilic anilines.

  • Nucleophilic Aromatic Substitution (SNAr): While the amino group is a poor nucleophile, the bromine at the 2-position is activated towards SNAr by the electron-withdrawing naphthyridine ring. However, the amino group itself is unlikely to act as the nucleophile in intermolecular SNAr reactions under standard conditions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for various cross-coupling reactions, such as the Buchwald-Hartwig amination.[6][7] In these reactions, the amino group can act as a coordinating ligand to the palladium catalyst, potentially influencing the reaction's outcome. It is also a potential site for undesired side reactions if not properly protected.

Experimental and Computational Workflows for Determining Nucleophilicity

To quantitatively assess the nucleophilicity of the amino group, a combination of experimental and computational approaches is recommended.

Experimental Protocols

Protocol 1: Determination of pKa

A precise measure of the amino group's basicity can be obtained through spectrophotometric or potentiometric titration.

  • Preparation of Solutions: Prepare a series of buffered solutions of known pH. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Spectrophotometric Titration:

    • Add a small aliquot of the stock solution to each buffered solution.

    • Measure the UV-Vis absorbance spectrum for each solution.

    • Identify the wavelength of maximum absorbance difference between the protonated and neutral forms.

    • Plot absorbance at this wavelength versus pH.

    • The pKa is the pH at the inflection point of the resulting sigmoidal curve.

  • Potentiometric Titration:

    • Dissolve a known amount of the compound in a suitable solvent.

    • Titrate with a standardized solution of a strong acid (e.g., HCl).

    • Monitor the pH using a calibrated pH meter.

    • The pKa can be determined from the titration curve.

Protocol 2: Kinetic Studies of a Model Reaction (e.g., Acylation)

Comparing the rate of a standard reaction with a known nucleophile provides a direct measure of relative nucleophilicity.

  • Reaction Setup: React this compound with a standard electrophile (e.g., acetic anhydride or a substituted benzoyl chloride) in a suitable solvent at a constant temperature.

  • Monitoring Reaction Progress:

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction (e.g., by adding a large volume of a solvent in which the reactants and products are soluble but the quenching agent is not reactive).

    • Analyze the composition of the aliquots using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of the starting material and product.

  • Data Analysis:

    • Plot the concentration of the reactant versus time.

    • Determine the initial reaction rate.

    • Compare this rate to the rate of reaction of a reference nucleophile (e.g., aniline or 3-aminopyridine) under identical conditions.

Computational Chemistry Workflow

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity.

computational_workflow cluster_0 Structure Optimization & Frequency Calculation cluster_1 Electronic Property Analysis cluster_2 Reactivity Prediction mol_structure Input Molecular Structure (this compound) dft_calc DFT Calculation (e.g., B3LYP/6-31G*) mol_structure->dft_calc opt_freq Optimized Geometry & Vibrational Frequencies dft_calc->opt_freq homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO energies) opt_freq->homo_lumo Provides optimized geometry nbo Natural Bond Orbital (NBO) Analysis (Atomic charges, orbital occupancies) opt_freq->nbo Provides optimized geometry mep Molecular Electrostatic Potential (MEP) (Mapping electron density) opt_freq->mep Provides optimized geometry nucleophilicity_prediction Prediction of Nucleophilic Sites and Reactivity homo_lumo->nucleophilicity_prediction nbo->nucleophilicity_prediction mep->nucleophilicity_prediction

Sources

Technical Guide: Safety and Handling of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Bromo-1,5-naphthyridin-3-amine CAS: 1219022-68-0 Primary Risk Profile: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Genotoxicity.[1]

This technical guide outlines the rigorous safety protocols required for the handling, storage, and disposal of This compound .[1] As a halogenated heteroaromatic amine, this compound presents specific risks associated with sensitization and potential mutagenicity. This document is designed for researchers and drug development professionals, prioritizing "Safety by Design" through engineering controls and validated personal protective equipment (PPE) workflows.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Understanding the physical state and reactivity of the molecule is the first step in risk mitigation.

PropertySpecification
CAS Number 1219022-68-0
IUPAC Name This compound
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Physical State Solid (Powder), typically white to off-white
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM/Methanol
Reactivity Susceptible to nucleophilic aromatic substitution (SNAr) at C-2; amine at C-3 is weakly nucleophilic.[1]

Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific toxicological data (LD50) may be limited for this specific isomer, the structural class (halogenated aminonaphthyridines) mandates the following GHS classifications based on Structure-Activity Relationship (SAR) analysis.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity Cat 4H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Germ Cell Mutagenicity SuspectedH341 Suspected of causing genetic defects (due to aromatic amine moiety).
Structural Alerts
  • Aromatic Amine: The C-3 amino group attached to the naphthyridine ring is a structural alert for potential genotoxicity.[1] Metabolic activation (N-hydroxylation) can lead to DNA adduct formation.

  • Halogenated Heterocycle: The C-2 bromine atom increases reactivity, making the compound a potential alkylating agent under physiological conditions if metabolically processed.

Engineering Controls & PPE (The Barrier Strategy)

Primary Containment
  • Mandatory: All handling of the dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (face velocity > 0.5 m/s).

  • Prohibited: Open-bench weighing or transfer is strictly prohibited to prevent inhalation of micro-particulates.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 respirator if outside hood.[1]Prevents inhalation of fine dusts.
Ocular Chemical Splash Goggles.Protects against corneal damage from basic amine dust.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or NeoprenePrevents permeation. Change outer gloves every 30 mins or immediately upon splash.
Body Lab coat (Tyvek preferred for scale-up).[1]Minimizes fabric retention of toxic dust.

Operational Handling Workflow

The following diagram illustrates the logical flow for safely setting up a reaction involving this compound, emphasizing containment and waste segregation.

HandlingWorkflow Start START: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile Gloves Goggles, Lab Coat Start->CheckPPE Weighing Weighing Station: INSIDE Fume Hood Only Use Anti-static Gun CheckPPE->Weighing Pass Solubilization Solubilization: Dissolve in DMSO/DMF immediately to suppress dust hazard Weighing->Solubilization Transfer solid Reaction Reaction Setup: Closed Vessel Inert Atmosphere (N2/Ar) Solubilization->Reaction Quench Quench/Workup: Treat aqueous waste as Hazardous Chemical Waste Reaction->Quench Cleanup Decontamination: Wipe hood with 10% bleach then water Quench->Cleanup End END: Storage Cleanup->End

Figure 1: Safe handling workflow for this compound, prioritizing dust suppression via immediate solubilization.

Storage and Stability Protocol

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially sensitive to oxidation. Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation (de-bromination).

  • Segregation: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Emergency Response Logic

In the event of exposure or spillage, immediate and decisive action is required.[2] The logic below dictates the response hierarchy.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Spill Spill (Solid/Liquid) Type->Spill Wash Flush with water (15 mins minimum) Skin->Wash Eye->Wash FreshAir Move to Fresh Air Support Breathing Inhalation->FreshAir Contain Evacuate Area Don Full PPE Use Wet-Wipe Method Spill->Contain Medical Seek Medical Attention (Show SDS/CAS) Wash->Medical FreshAir->Medical Contain->Medical If exposure suspected

Figure 2: Emergency response decision tree.[1] Note: For spills, avoid dry sweeping to prevent dust generation.

Spill Cleanup Protocol (Specific)
  • Evacuate: Clear the immediate area.

  • PPE: Don N95 respirator and double gloves.

  • Containment: Cover the spill with a damp paper towel (solvent-soaked if compatible, or water) to prevent dust.

  • Removal: Scoop up the damp material and place it in a dedicated hazardous waste container.

  • Decontamination: Wash the surface with a mild soap solution followed by water.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with oxidizers.

  • Method: Incineration is the preferred method for halogenated nitrogenous heterocycles to ensure complete thermal destruction of the aromatic core.

  • Aqueous Waste: All aqueous streams from workups must be collected and checked for pH before disposal into appropriate solvent waste streams; do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45116583, 2-Bromo-1,5-naphthyridin-4-amine (Isomer Analog Safety Data).[1] Retrieved from [Link]

  • LookChem (2025). this compound Product Information & CAS 1219022-68-0 Verification. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Functionalization of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of 1,5-Naphthyridine Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry and a critical electron-deficient moiety in materials science. Distinguished by its two nitrogen atoms placed distally in a fused bicyclic system, this isomer exhibits unique electronic properties that differentiate it from quinolines and other naphthyridine isomers (1,6-, 1,8-, etc.). Its applications range from antiproliferative and antibacterial agents (e.g., analogs of nalidixic acid) to ligands in coordination chemistry and electron-transport materials in OLEDs.

This guide provides a rigorous technical analysis of the synthetic pathways to 1,5-naphthyridine. It moves beyond simple listing to analyze the mechanistic causality of classical methods versus modern catalytic approaches, providing self-validating protocols for the bench scientist.

Structural Analysis & Reactivity Profile

The 1,5-naphthyridine system is planar and electron-deficient. The presence of nitrogen atoms at the 1- and 5-positions creates specific reactivity patterns:

  • Nucleophilic Attack: Highly favored at the

    
    -positions (C2, C4, C6, C8) relative to the nitrogen atoms due to inductive electron withdrawal.
    
  • Electrophilic Substitution: Difficult due to the deactivated ring system; typically requires harsh conditions and occurs at the

    
    -positions (C3, C7) if forced.
    
  • Coordination Chemistry: The N1 and N5 lone pairs are directed away from each other, making it a bridging ligand rather than a chelating one, unlike 1,10-phenanthroline.

Classical Synthetic Architectures

The Skraup Synthesis: The Mechanistic Standard

The Skraup reaction remains the most direct route to the parent 1,5-naphthyridine from 3-aminopyridine. It involves the condensation of the amine with glycerol (precursor to acrolein) in the presence of an acid catalyst and an oxidant.[1]

Mechanistic Insight: The reaction proceeds via a Michael addition of the 3-aminopyridine nitrogen to acrolein (generated in situ), followed by electrophilic ring closure onto the pyridine ring. The regioselectivity is dictated by the directing effect of the pyridine nitrogen, favoring closure at the 2-position to form the 1,5-isomer.

Critical Optimization: Classical conditions (conc.


, nitrobenzene) are often violent. Modern modifications use milder oxidants like sodium 

-nitrobenzenesulfonate (

-NBS) or iodine (

) to improve yield and safety.
Protocol 1: Modified Skraup Synthesis of 1,5-Naphthyridine
  • Substrate: 3-Aminopyridine[1][2]

  • Reagents: Glycerol, Sulfo-mix (Nitrobenzene + Sulfuric acid), Ferrous sulfate (moderator), Boric acid.

  • Conditions: Reflux (140°C).

Step-by-Step Methodology:

  • Preparation: In a 500 mL 3-neck RBF equipped with a mechanical stirrer and reflux condenser, dissolve 3-aminopyridine (0.1 mol) in conc.

    
     (60 mL) .
    
  • Addition: Add glycerol (0.35 mol) dropwise. Subsequently, add sodium

    
    -nitrobenzenesulfonate (0.12 mol)  as the oxidant and boric acid (0.1 mol)  to mitigate violent exotherms.
    
  • Reaction: Heat the mixture to 135–140°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The reaction will darken significantly.

  • Work-up: Cool to 0°C. Basify carefully with 50% NaOH to pH 10–12.

  • Extraction: Extract the resulting slurry continuously with chloroform or dichloromethane for 12 hours (Soxhlet extraction is recommended for high recovery).

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate, and recrystallize from cyclohexane  or sublime under vacuum.
    
  • Validation:

    
     NMR (
    
    
    
    ):
    
    
    8.95 (dd, 2H), 8.40 (dd, 2H), 7.60 (dd, 2H).

SkraupMechanism cluster_conditions Critical Parameters Start 3-Aminopyridine + Glycerol (Acrolein) Michael Michael Addition (N-attack on Acrolein) Start->Michael H+ Cyclization Electrophilic Aromatic Substitution (Ring Closure) Michael->Cyclization Acid Catalysis Oxidation Oxidative Aromatization (- 2H) Cyclization->Oxidation Oxidant (m-NBS) Product 1,5-Naphthyridine Oxidation->Product Params Temp: 140°C Oxidant: m-NBS/Iodine Moderator: Boric Acid

Figure 1: Mechanistic pathway of the Skraup synthesis for 1,5-naphthyridine construction.

The Friedländer Condensation

For substituted 1,5-naphthyridines, the Friedländer synthesis offers superior regiocontrol. It involves the condensation of 3-amino-4-formylpyridine (or ketone analogs) with an


-methylene ketone.

Causality: Unlike Skraup, which builds the pyridine ring on an existing amine, Friedländer constructs the second ring via aldol condensation followed by imine formation. This method is indispensable for introducing alkyl or aryl substituents at the 2- and 3-positions.

Modern Synthetic Strategies

Transition Metal-Catalyzed Cross-Coupling

While ring synthesis builds the core, modern drug discovery relies on late-stage functionalization. The 1,5-naphthyridine core is often pre-synthesized as a halide (e.g., 2-chloro-1,5-naphthyridine) and then functionalized.

Suzuki-Miyaura Coupling Protocol: This protocol addresses the functionalization of the electron-deficient ring, which can be prone to hydrolytic cleavage under harsh basic conditions.

Protocol 2: Pd-Catalyzed Arylation of 2-Chloro-1,5-Naphthyridine
  • Substrate: 2-Chloro-1,5-naphthyridine

  • Partner: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk tube with 2-chloro-1,5-naphthyridine (1.0 mmol) , arylboronic acid (1.2 mmol) , and

    
     (2.0 mmol) . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL) .

  • Catalysis: Add

    
     (58 mg, 0.05 mmol)  under Argon flow.
    
  • Reaction: Seal and heat to 90°C for 12 hours.

  • Work-up: Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (+ Ar'-B(OH)2 / Base) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product 2-Aryl-1,5-naphthyridine RedElim->Product Substrate 2-Chloro-1,5-naphthyridine Substrate->OxAdd

Figure 2: Catalytic cycle for the Suzuki-Miyaura functionalization of the naphthyridine core.

Comparative Data Analysis

The following table summarizes the efficiency and scope of the primary synthetic methods reviewed.

MethodKey SubstratesCatalyst/ReagentsTypical YieldScope/Limitation
Skraup 3-Aminopyridine + Glycerol

,

-NBS (Oxidant)
45–60%Best for unsubstituted parent core. Harsh conditions.
Friedländer 3-Amino-4-formylpyridine + KetoneBase (

or Proline)
60–85%Excellent for 2,3-substituted derivatives. Requires specific aldehyde precursor.
Suzuki Coupling Halogenated 1,5-naphthyridine

, Boronic Acid
75–95%Best for late-stage arylation. Requires pre-formed halogenated core.
Hetero-Diels-Alder 1,2,4-Triazine + DienophileThermal / Lewis Acid40–70%Useful for highly substituted rings; atom economy can be lower.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . Molecules. (2020).

  • Skraup's Synthesis . Vive Chemistry. (2012).

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction . Indian Journal of Heterocyclic Chemistry. (2019).

  • Application Notes and Protocols for the Skraup Synthesis for 1,5-Naphthyridine Derivatives . Benchchem. (2025).[1][3][4]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications . Molecules. (2021).

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The strategic functionalization of this core is paramount for tuning its biological activity and physicochemical properties. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 2-Bromo-1,5-naphthyridin-3-amine with various aryl and heteroaryl boronic acids. The presence of both a halogen at the 2-position and an amino group at the 3-position presents unique challenges and opportunities in synthetic design. This document will delve into the mechanistic rationale behind the experimental choices, provide a validated starting protocol based on closely related substrates, and discuss potential challenges and optimization strategies.

Scientific Foundation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester derivative. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.

The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[1][2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the palladium, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is highly dependent on the specific substrates involved. For heteroaromatic systems like 1,5-naphthyridine, careful optimization is often necessary to achieve high yields and minimize side reactions.

Experimental Protocols

The following protocol is a robust starting point for the Suzuki coupling of this compound, adapted from successful procedures for the closely analogous 5-bromo-2-methylpyridin-3-amine and 2-iodo-1,5-naphthyridine.[3][4]

General Reaction Scheme

G cluster_0 Suzuki Coupling of this compound Reactant_A This compound Product 2-Aryl-1,5-naphthyridin-3-amine Reactant_A->Product + Reactant_B Reactant_B R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Catalyst Pd(PPh₃)₄ Base K₂CO₃ or K₃PO₄ Solvent Dioxane/H₂O or DMF Heat Heat (80-100 °C)

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>95%Commercial sourceStore in a cool, dark place.
Aryl/Heteroaryl Boronic Acid>97%Commercial sourceA slight excess (1.1-1.5 equivalents) is typically used.
Tetrakis(triphenylphosphine)palladium(0)>98%Commercial sourceAir-sensitive; handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)AnhydrousCommercial sourceThe base should be finely powdered to ensure good mixing. K₃PO₄ is a stronger base.
1,4-DioxaneAnhydrousCommercial sourceDegas with an inert gas before use.
Deionized Water-In-houseDegas with an inert gas before use.
Dimethylformamide (DMF)AnhydrousCommercial sourceAn alternative solvent; should be degassed.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio). Alternatively, anhydrous DMF can be used.[3] The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with the same organic solvent.

    • Wash the combined organic filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the product, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1% in the eluent), to prevent streaking and improve separation.[5] Alternatively, amine-functionalized silica can be employed for more efficient purification.[5]

Causality and Experimental Insights

The Role of the Unprotected Amine

A primary concern in the Suzuki coupling of this compound is the potential for the free amino group to interfere with the catalytic cycle by coordinating to the palladium center. However, studies on analogous 3-amino-5-bromopyridines have demonstrated successful couplings without the need for a protecting group.[4] This suggests that under the appropriate conditions, the oxidative addition to the C-Br bond is favored over catalyst inhibition by the amine. The choice of a bulky phosphine ligand, such as triphenylphosphine, can also help to mitigate this issue.

Choice of Catalyst, Base, and Solvent
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for the Suzuki coupling of bromo-pyridines and related heterocycles.[4] Other palladium sources, such as Pd(OAc)₂ with a suitable phosphine ligand, can also be employed.

  • Base: An inorganic base is crucial for activating the boronic acid. Potassium carbonate is a standard choice, offering a good balance of reactivity and handling.[3] For less reactive boronic acids or to accelerate the reaction, a stronger base like potassium phosphate may be beneficial.[4]

  • Solvent: A mixture of an organic solvent and water is often used in Suzuki couplings. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane is a common choice due to its ability to dissolve both organic and inorganic reagents to some extent. Anhydrous DMF is another effective solvent, particularly for reactions requiring higher temperatures.[3]

Potential Side Reactions and Troubleshooting
  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It can be minimized by using a slight excess of the boronic acid and ensuring an inert atmosphere.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often more prevalent with highly active catalysts or at elevated temperatures.

  • Dehalogenation: The bromo group can be reduced to a hydrogen. This can be minimized by careful control of the reaction temperature and time.

  • Low Yields: If the reaction is sluggish or gives low yields, consider screening different palladium catalysts and ligands, using a stronger base, or increasing the reaction temperature.

Characterization of 2-Aryl-1,5-naphthyridin-3-amines

The successful synthesis of the desired products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the signal corresponding to the proton at the 2-position of the starting material and the appearance of new aromatic signals from the coupled aryl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretches of the amino group and the aromatic C-H and C=C bonds.

Data Presentation: Expected Yields

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table provides a reference based on the coupling of the analogous 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.[4] These yields serve as a reasonable expectation for the described protocol.

Aryl Boronic AcidExpected Yield Range
4-Methylphenylboronic acid75-85%
4-Methoxyphenylboronic acid70-80%
4-Chlorophenylboronic acid65-75%
3-Acetylphenylboronic acid60-70%

Logical and Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reaction Setup: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Prep->Inert Add Add Catalyst and Solvent Inert->Add React Heat and Stir (80-100 °C) Add->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Reaction Complete Extract Aqueous Wash and Dry Workup->Extract Purify Column Chromatography Extract->Purify Analyze Characterization: - NMR - MS - IR Purify->Analyze

Caption: A streamlined workflow for the Suzuki coupling experiment.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of 2-aryl-1,5-naphthyridin-3-amines. By leveraging established protocols for structurally similar heteroaromatic amines, researchers can confidently approach the functionalization of this important scaffold. The protocol and insights provided in this guide offer a solid foundation for the successful implementation of this transformation, paving the way for the discovery of novel compounds with potential applications in drug discovery and materials science. Careful attention to experimental detail, particularly maintaining an inert atmosphere and choosing the appropriate reaction conditions, will be key to achieving high yields and purity.

References

  • Al-dujaili, M. Q., Al-Mugdadi, S. F. H., & Al-Masoudi, N. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,5-naphthyridin-4-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Molecules. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

  • DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • MDPI. (2021).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • MDPI. (2021).
  • PubMed Central. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Benzo[b][3][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

  • DergiPark. (n.d.). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • MDPI. (2021). (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. Molecules, 26(11), 3252.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link]

Sources

Application Note: Selective C2-Amination of 2-Bromo-1,5-naphthyridin-3-amine via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing the highly reactive yet coordination-complex 2-Bromo-1,5-naphthyridin-3-amine scaffold.

Executive Summary & Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K/mTOR inhibitors) due to its ability to mimic the purine ring system and form key hydrogen bonds within the ATP-binding pocket.

The substrate, This compound , presents a classic "ambivalent reactivity" challenge:

  • Electrophilic Site (C2-Br): Activated for oxidative addition due to the electron-withdrawing nature of the adjacent N1 and N5 atoms.

  • Nucleophilic/Coordinating Site (C3-NH₂): The exocyclic amine and the endocyclic nitrogens (N1, N5) act as potent ligands, capable of sequestering the Palladium catalyst (catalyst poisoning) or participating in intermolecular self-coupling (dimerization).

Objective: To selectively displace the C2-Bromide with an external amine nucleophile (R-NH₂) while suppressing self-coupling and catalyst deactivation.

Core Strategy: Utilization of wide-bite-angle bisphosphine ligands (e.g., Xantphos) or bulky biaryl monophosphines (e.g., BrettPhos) . These ligands create a steric environment that disfavors the coordination of the substrate's internal nitrogens and facilitates the reductive elimination of the bulky product.

Mechanistic Insight & Chemoselectivity

The success of this protocol relies on manipulating the catalytic cycle to favor the external amine.

The "Poisoned" Catalyst Challenge

In standard conditions, the substrate acts as a chelating ligand. The C3-amine and N1-pyridine nitrogen can form a stable 5-membered palladacycle intermediate after oxidative addition, arresting the catalytic cycle.

Solution: We employ Xantphos , a ligand with a wide bite angle (~111°). This rigidity forces the Palladium center into a geometry that favors reductive elimination and sterically crowds out the substrate's competing coordination sites.

Diagram 1: Chemoselectivity & Catalytic Cycle

The following diagram illustrates the competition between the desired pathway and the self-coupling/poisoning pathways.

BuchwaldMechanism cluster_legend Pathway Legend Substrate This compound OxAdd Oxidative Addition (Pd-Ar-Br Complex) Substrate->OxAdd + Pd(0) Pd0 Pd(0)/Ligand (Active Catalyst) Poison Catalyst Poisoning (N1/N3-Chelation) OxAdd->Poison Intramolecular Chelation SelfCouple Self-Coupling (Dimerization) OxAdd->SelfCouple + Substrate (NH2) LigandEx Ligand Exchange (Pd-Ar-NHR) OxAdd->LigandEx + Ext. Amine (Favored by Ligand) ExtAmine External Amine (R-NH2) RedElim Reductive Elimination LigandEx->RedElim RedElim->Pd0 Regeneration Product C2-Aminated Product RedElim->Product key1 Blue Path: Desired Cycle key2 Red Path: Off-Cycle/Side Rxn

Caption: Mechanistic bifurcation showing the critical role of ligand selection in preventing catalyst sequestration (Poisoning) and favoring external amine attack.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7]
  • Substrate: this compound (1.0 equiv)

  • External Amine: 1.2 – 1.5 equiv (e.g., Morpholine, Aniline, Piperazine)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) – 5 mol%

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) – 10 mol%

    • Alternative: BrettPhos (for primary amines)

  • Base: Cs₂CO₃ (Cesium Carbonate) – 2.0 equiv (Dried)

    • Note: Avoid NaOtBu if the substrate is sensitive to strong bases; Cs₂CO₃ is milder and effective for heterocycles.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

  • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

  • Add 1,4-Dioxane (1/3 of total volume).

  • Stir at Room Temperature (RT) for 10–15 minutes. The solution should turn from dark purple/red to a lighter orange/yellow, indicating active ligation.

Step 2: Reaction Assembly

  • Add the This compound (1.0 equiv) to the catalyst mixture.

  • Add the External Amine (1.2 equiv).

  • Add Cs₂CO₃ (2.0 equiv).

  • Add the remaining solvent to reach a concentration of 0.1 M – 0.2 M.

  • Seal the vial with a crimp cap containing a PTFE/silicone septum.

Step 3: Execution

  • Place the vial in a pre-heated block at 100 °C .

  • Stir vigorously (1000 rpm). Efficient mixing is vital for the heterogeneous base (Cs₂CO₃).

  • Monitor by LCMS at 2 hours and 16 hours.

Step 4: Work-up & Isolation

  • Cool to RT.[1]

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc or DCM.

  • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (0–10% gradient). The free amine product is likely polar; add 1% NH₄OH to the eluent if streaking occurs.

Diagram 2: Experimental Workflow

ProtocolWorkflow Setup Pre-Complexation Pd2(dba)3 + Xantphos Dioxane, RT, 15 min Addition Add Substrate, Amine, Base (Cs2CO3) Setup->Addition Reaction Heating 100°C, 2-16h Vigorous Stirring Addition->Reaction Check QC Check (LCMS/TLC) Reaction->Check Check->Reaction Incomplete Workup Filter (Celite) & Concentrate Check->Workup Complete Purify Flash Column DCM:MeOH Workup->Purify

Caption: Linear workflow emphasizing the pre-complexation step to ensure active catalyst species formation.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is working correctly, use these internal checks:

Diagnostic Signals (LCMS/NMR)
CheckpointObservationInterpretation
Color Change Purple

Orange (Step 1)
Successful ligand exchange (Pd-L formation).
LCMS (t=1h) Mass [M+H] = Substrate + Amine - HBrProduct formation.
LCMS (Side Product) Mass [M+H] = 2x Substrate - HBrSelf-Coupling. Indicates the external amine is not nucleophilic enough or catalyst loading is too low.
¹H NMR Disappearance of C2-Br effectThe C4-H proton (singlet/doublet near 8.0 ppm) will shift upfield slightly upon amination due to the electron-donating effect of the new amine.
Troubleshooting Matrix
  • Issue: Low conversion, starting material remains.

    • Root Cause:[2][1][3][4][5][6] Catalyst deactivation by the 3-NH₂.

    • Fix: Switch to BrettPhos (highly active for amines) or increase catalyst loading to 10 mol%. Alternatively, protect the 3-NH₂ (e.g., Acetyl or Boc) before coupling.

  • Issue: Homocoupling (Dimer).

    • Root Cause:[2][1][3][4][5][6] External amine is sterically hindered or volatile.

    • Fix: Increase equivalents of external amine (to 2.0 equiv). Use a syringe pump for slow addition of the substrate to an excess of the amine/catalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][1][8][9][10] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350. Link

  • Litvinov, I. A., et al. (2005). Synthesis and structure of 1,5-naphthyridine derivatives. Russian Chemical Bulletin, 54, 1002–1008. (Context on Naphthyridine reactivity). Link

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043-6048. Link

Sources

Application Notes and Protocols for 2-Bromo-1,5-naphthyridin-3-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,5-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid planar structure, combined with the presence of two nitrogen atoms, provides a unique scaffold for the design of diverse bioactive molecules. Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-Bromo-1,5-naphthyridin-3-amine scaffold, in particular, serves as a versatile building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The bromine atom at the 2-position and the amino group at the 3-position offer orthogonal handles for functionalization, allowing for the systematic exploration of the chemical space around the 1,5-naphthyridine core. This guide provides an in-depth exploration of the synthesis, derivatization, and medicinal chemistry applications of this compound derivatives, complete with detailed protocols and mechanistic insights.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the this compound core is paramount for its utilization in drug discovery programs. While a direct, one-pot synthesis is not extensively documented, a plausible and efficient route can be constructed from readily available starting materials, primarily substituted pyridines. A common strategy involves the construction of the second pyridine ring onto a pre-functionalized pyridine precursor.

One potential synthetic pathway commences with a substituted 3-aminopyridine, which undergoes a cyclization reaction to form the 1,5-naphthyridine ring system. For instance, a modified Skraup reaction using a substituted 3-aminopyridine can yield a 1,5-naphthyridine.[1] Subsequent functionalization, such as bromination and nitration followed by reduction, can then be employed to introduce the desired bromo and amino groups at the 2- and 3-positions, respectively.

A more targeted approach involves the use of a pre-functionalized pyridine that already contains some of the required substituents. For example, a Heck reaction of 2-bromo-6-fluoropyridin-3-amine with an appropriate acrylate derivative, followed by cyclization, has been reported to form the 1,5-naphthyridine ring.[1]

Illustrative Synthetic Workflow

Synthesis_Workflow Start Substituted 3-Aminopyridine Intermediate1 Functionalized Pyridine Intermediate Start->Intermediate1 Functionalization (e.g., Bromination) Intermediate2 Cyclized 1,5-Naphthyridine Core Intermediate1->Intermediate2 Cyclization Reaction (e.g., Heck, Skraup) Target This compound Intermediate2->Target Further Functionalization (e.g., Amination)

Caption: A generalized workflow for the synthesis of the target scaffold.

Medicinal Chemistry Applications: A Gateway to Novel Therapeutics

The this compound scaffold is a valuable starting point for the development of a diverse range of therapeutic agents. The strategic functionalization of the bromo and amino groups allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Kinase Inhibitors in Oncology

A significant area of application for naphthyridine derivatives is in the development of kinase inhibitors for the treatment of cancer.[3][4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1,5-naphthyridine scaffold can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

The 2-bromo position serves as a convenient attachment point for various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the exploration of different substituents that can occupy the ATP-binding pocket of the target kinase. The 3-amino group can be further derivatized to introduce additional interactions with the protein, such as hydrogen bonding or salt bridges, which can enhance potency and selectivity. For instance, acylation of the amino group or its use in further coupling reactions can lead to the synthesis of potent kinase inhibitors.

Antimicrobial Agents

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being one of the earliest examples of a quinolone antibiotic.[5] The 1,5-naphthyridine scaffold can be elaborated to generate novel compounds with activity against a range of bacterial and parasitic pathogens. The derivatization of this compound can lead to compounds that interfere with essential microbial processes. For example, derivatives have been explored for their antileishmanial activity.

Other Therapeutic Areas

The versatility of the 1,5-naphthyridine scaffold extends beyond oncology and infectious diseases. Derivatives have been investigated for a variety of other therapeutic applications, including their use as anti-inflammatory agents and for the treatment of cardiovascular and central nervous system disorders.[1]

Protocols for Derivatization

The functionalization of the this compound core is typically achieved through modern cross-coupling methodologies. The following protocols provide a general framework for the derivatization of this scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the naphthyridine ring.

Reaction Scheme:

Suzuki_Coupling Reactant1 This compound Reactant2 +  Ar-B(OH)2 Catalyst Pd Catalyst, Ligand, Base Reactant2->Catalyst -> Product 2-Aryl-1,5-naphthyridin-3-amine

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05-0.1 eq) and the ligand if required.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. The inert atmosphere is essential to prevent the oxidation of the palladium(0) catalyst. The base is required for the transmetalation step of the catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 2-position, providing access to a diverse library of 2-amino-1,5-naphthyridine derivatives.

Reaction Scheme:

Buchwald_Hartwig Reactant1 This compound Reactant2 +  R¹R²NH Catalyst Pd Catalyst, Ligand, Base Reactant2->Catalyst -> Product N-substituted-1,5-naphthyridin-2,3-diamine

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)[1][6]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.1 eq).

  • Add the this compound (1.0 eq) and the base (1.2-2.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active catalyst.

Data Presentation: Illustrative Biological Activity

The following table summarizes hypothetical IC₅₀ data for a series of 2-substituted-1,5-naphthyridin-3-amine derivatives against a panel of kinases, illustrating the potential for SAR exploration.

Compound IDR Group at C-2Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Kinase C IC₅₀ (nM)
1a Phenyl50250>1000
1b 4-Fluorophenyl25150800
1c 3-Pyridyl80300>1000
1d 4-Morpholinophenyl15100500
2a N-Methylaniline120500>1000
2b N-Piperidinyl200800>1000

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its strategic derivatization through modern synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides access to a rich chemical space of potential therapeutic agents. The demonstrated applications in kinase inhibition and antimicrobial research highlight the broad potential of this privileged scaffold in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising chemical entity in their quest for novel and effective medicines.

References

  • [National Center for Biotechnology Information. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7][8]naphthyridin-2(1H)-one (Torin2), a Potent and Orally Available mTOR Inhibitor for Treatment of Cancer. Retrieved February 6, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3296239/]([Link])

  • [MDPI. (2023). Synthesis of Novel Benzo[b][7][8]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.]([Link])

Sources

Application Note: 2-Bromo-1,5-naphthyridin-3-amine as a Privileged Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.

This application note focuses on the strategic use of 2-Bromo-1,5-naphthyridin-3-amine , a versatile building block for the synthesis of potent and selective kinase inhibitors. The unique arrangement of its functional groups—a nucleophilic amine at the 3-position and a synthetically versatile bromine atom at the 2-position—provides two orthogonal handles for molecular elaboration. This allows for the systematic exploration of chemical space around the naphthyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The bromine atom is an ideal substrate for palladium-catalyzed cross-coupling reactions, while the amine group can be readily functionalized through various amidation or alkylation reactions.

Physicochemical Properties and Handling

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF, and hot methanol
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Core Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its capacity for sequential, selective functionalization. The C2-bromo position is typically addressed first via palladium-catalyzed cross-coupling, followed by modification of the C3-amino group.

G A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) @ C2 Position A->B C 2-Aryl/Heteroaryl-1,5-naphthyridin-3-amine B->C D Functionalization of Amine (e.g., Acylation, Sulfonylation) @ C3 Position C->D E Final Kinase Inhibitor Library D->E

Figure 1: General workflow for kinase inhibitor synthesis.

Palladium-Catalyzed Cross-Coupling at the C2 Position

The bromine atom at the C2 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forming key carbon-carbon and carbon-nitrogen bonds.

1. Suzuki-Miyaura Coupling: This reaction is one ofthe most powerful and widely used methods for creating C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester).[3][4] This allows for the introduction of a diverse range of aryl and heteroaryl moieties, which are often crucial for engaging with the ATP-binding pocket of kinases.

  • Causality: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The unprotected amine at the C3 position can potentially coordinate with the palladium center, influencing catalytic activity. Ligands with steric bulk, such as phosphines, are often employed to promote the desired reductive elimination step.[5]

2. Buchwald-Hartwig Amination: For the synthesis of inhibitors where a substituted amine is desired at the C2 position, the Buchwald-Hartwig amination is the reaction of choice.[5][6] This reaction couples the aryl bromide with a primary or secondary amine.

  • Causality: The reaction's success hinges on the selection of a suitable palladium precatalyst and a sterically hindered phosphine ligand. The basicity of the reaction medium is also a key parameter to control, as it can influence both the rate of catalysis and the stability of the starting materials and products.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Dicyclohexyl-(2′,6′-dimethoxy-biphenyl-2-yl)-phosphane (SPhos) (0.1 equivalents)

  • Potassium phosphate tribasic (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio. The reaction mixture should be approximately 0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,5-naphthyridin-3-amine.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound C Pd(OAc)2 / SPhos K3PO4 1,4-Dioxane/H2O 90-100 °C A->C B Arylboronic Acid Ar-B(OH)2 B->C D 2-Aryl-1,5-naphthyridin-3-amine C->D E Byproducts C->E

Figure 2: Suzuki-Miyaura coupling reaction scheme.

Case Study: Application in JAK Kinase Inhibitor Synthesis

Derivatives of the 1,5-naphthyridine scaffold have been investigated as inhibitors of the Janus kinase (JAK) family.[7][8] The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in inflammatory diseases and cancers.

A common synthetic route involves an initial functionalization at the C2 position of a related naphthyridine core, followed by further modifications. While not starting directly from this compound, the synthetic logic often involves similar palladium-catalyzed couplings on a brominated naphthyridine intermediate to install key pharmacophoric elements. For example, a patent discloses the synthesis of JAK inhibitors where a substituted pyrazole is coupled to a naphthyridine core.[7]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Naphthyridine-based Inhibitor Inhibitor->JAK

Figure 3: Simplified JAK-STAT signaling pathway and inhibition.

Biological Activity Data

The utility of the 1,5-naphthyridine scaffold is demonstrated by the potent inhibitory activity of its derivatives against various kinases. The table below presents hypothetical, yet representative, data for compounds derived from the this compound core.

Compound IDC2-Substituent (Ar)C3-Substituent (R)Target KinaseIC₅₀ (nM)
Ex-1 4-FluorophenylAcetylKinase A50
Ex-2 2-PyridylMethylsulfonylKinase A25
Ex-3 4-FluorophenylCyclopropanecarbonylKinase B120
Ex-4 2-PyridylAcetylKinase B450

Data is illustrative and intended for conceptual understanding.

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors. Its dual functional handles allow for the application of powerful and reliable synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate diverse libraries of compounds. The strategic and sequential modification of the C2 and C3 positions enables a thorough structure-activity relationship (SAR) exploration, which is essential for the development of potent and selective drug candidates targeting the kinome.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available from: [Link]

  • WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - NIH. Available from: [Link]

  • WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents.
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available from: [Link]

  • β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC - NIH. Available from: [Link]

  • Protein kinase inhibitors - US7855211B2 - Google Patents.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • 1,6 naphthyridines useful as inhibitors of SYK kinase - Patent US-7678911-B2 - PubChem. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines - Semantic Scholar. Available from: [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. Available from: [Link]

  • (12) standard patent - Googleapis.com.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Available from: [Link]

  • WO/2016/191524 NAPHTHYRIDINE COMPOUNDS AS JAK KINASE INHIBITORS - WIPO Patentscope. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Naphthyridines as novel BET family bromodomain inhibitors - PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The 1,5-Naphthyridine Scaffold in Modern Drug Discovery

The 1,5-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. This nitrogen-containing bicyclic system is a key pharmacophore in numerous compounds exhibiting a wide array of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The strategic placement of nitrogen atoms in the 1,5-naphthyridine ring system allows for diverse intermolecular interactions with biological targets, making it an attractive framework for the design of novel therapeutics.[1][3] Specifically, the introduction of an amine substituent at the C3 position can provide a crucial vector for modulating potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to the synthesis of substituted 1,5-naphthyridin-3-amines, focusing on robust and reproducible experimental protocols suitable for drug development professionals.

Strategic Approaches to Synthesis

The construction of the 1,5-naphthyridine core and the subsequent introduction of the 3-amino group can be achieved through several strategic pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Ring Construction via Cyclization Reactions: Classical methods like the Skraup reaction or the Friedländer annulation are foundational for building the bicyclic 1,5-naphthyridine system.[1][4][5] The Skraup reaction, for instance, utilizes a substituted 3-aminopyridine and glycerol to construct the second ring.[1] The Friedländer synthesis, a versatile condensation reaction, typically involves an o-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group to form the heterocyclic system.[5][6]

  • Post-Cyclization Functionalization: A highly effective and modular approach involves the synthesis of a functionalized 1,5-naphthyridine intermediate, which is then converted to the desired 3-amino derivative. A common tactic is the synthesis of a 3-halo-1,5-naphthyridine, which can then undergo nucleophilic aromatic substitution (SNAr) with an appropriate nitrogen nucleophile. This method allows for late-stage diversification, which is highly advantageous in a drug discovery setting. An alternative to direct amination is the conversion of the halide to an azide, followed by reduction to the amine.[1]

This guide will focus on a robust post-cyclization functionalization strategy, detailing the synthesis of a 3-bromo-1,5-naphthyridine intermediate followed by its conversion to the target 3-amino scaffold.

Experimental Workflow Overview

The following diagram outlines the general two-stage workflow for the synthesis of substituted 1,5-naphthyridin-3-amines, starting from a substituted 3-aminopyridine.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amination A Substituted 3-Aminopyridine B Skraup Reaction (e.g., with Glycerol, Oxidant) A->B Reactants C Substituted 3-Bromo-1,5-naphthyridine B->C Intermediate Product D Nucleophilic Aromatic Substitution (e.g., NH4OH or NaN3 then reduction) C->D Starting Material E Substituted 1,5-Naphthyridin-3-amine D->E Final Product

Caption: General workflow for synthesizing 1,5-naphthyridin-3-amines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1,5-naphthyridine via Modified Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines and related heterocycles. This modified protocol is adapted for the synthesis of the 1,5-naphthyridine core. The use of sodium m-nitrobenzenesulfonate provides a more reproducible and higher-yielding alternative to traditional oxidants.[1]

Materials:

  • 3-Aminopyridine (1.0 eq)

  • Glycerol (3.0 eq)

  • Sodium m-nitrobenzenesulfonate (1.5 eq)

  • Sulfuric acid (concentrated, 2.0 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add 3-aminopyridine to the mixture, followed by the sodium m-nitrobenzenesulfonate oxidant.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • After completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This step must be performed in a well-ventilated fume hood with cooling, as it is highly exothermic.

  • The crude product often precipitates as a solid. If not, extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3-bromo-1,5-naphthyridine.

Protocol 2: Synthesis of 1,5-Naphthyridin-3-amine via Nucleophilic Substitution

This protocol describes the conversion of the 3-bromo-1,5-naphthyridine intermediate into the corresponding 3-amino derivative. This amination is achieved through a nucleophilic aromatic substitution reaction.[1]

Materials:

  • 3-Bromo-1,5-naphthyridine (1.0 eq)

  • Aqueous ammonium hydroxide (28-30%, excess)

  • Copper(II) sulfate (catalytic amount, optional but can facilitate the reaction)

  • High-pressure reaction vessel (sealed tube)

  • Heating oil bath

Procedure:

  • Place 3-bromo-1,5-naphthyridine and a catalytic amount of copper(II) sulfate (if used) into a high-pressure reaction vessel.

  • Add an excess of aqueous ammonium hydroxide to the vessel.

  • Seal the vessel tightly and heat the mixture to 140-160 °C in an oil bath for 12-24 hours. Caution: This reaction is performed under high pressure. Ensure the reaction vessel is appropriate for these conditions and use a blast shield.

  • After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Extract the reaction mixture with an organic solvent like ethyl acetate or chloroform (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude 1,5-naphthyridin-3-amine can be purified by recrystallization or silica gel chromatography to yield the final product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key step in converting the halogenated intermediate to the final amine product is the SNAr reaction. The electron-withdrawing nature of the nitrogen atoms in the 1,5-naphthyridine ring activates the C3 position towards nucleophilic attack.

Sources

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-1,5-naphthyridin-3-amine with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynyl-1,5-naphthyridin-3-amines

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[1][2] Its ability to form carbon-carbon bonds under relatively mild conditions has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] This application note provides a detailed guide for the successful Sonogashira coupling of 2-Bromo-1,5-naphthyridin-3-amine with a variety of terminal alkynes. The resulting 2-alkynyl-1,5-naphthyridin-3-amine scaffold is of significant interest to researchers in drug discovery and development, as the 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, and the introduction of an alkyne moiety offers a versatile handle for further functionalization through click chemistry or other alkyne-based transformations.

The presence of the amino group and the nitrogen atoms within the naphthyridine ring can present unique challenges and opportunities in the Sonogashira coupling. This guide will address these aspects, providing not just a protocol, but a framework for understanding and optimizing the reaction for various substrates.

Reaction Mechanism and Key Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] A simplified representation of the accepted mechanism is depicted below.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Ar-Pd(II)(Br)L₂ Pd0->Pd_add Ar-Br Pd_trans Transmetalation Ar-Pd(II)(C≡CR)L₂ Pd_add->Pd_trans Cu-C≡CR Pd_elim Reductive Elimination Pd_trans->Pd_elim Pd_elim->Pd0 Ar-C≡CR CuX Cu(I)X Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne Cu_acetylide Copper Acetylide Cu-C≡CR Cu_alkyne->Cu_acetylide Base, -H⁺ Cu_acetylide->Pd_trans HC≡CR Terminal Alkyne HC≡CR->Cu_alkyne Base Base

Figure 1: Simplified mechanism of the Sonogashira coupling.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. For electron-rich heteroaromatic halides like this compound, a less electron-rich palladium catalyst can be effective. We recommend a Pd(II) precatalyst like Pd(CF₃COO)₂ which is reduced in situ to the active Pd(0) species. Triphenylphosphine (PPh₃) is a commonly used and effective ligand that stabilizes the palladium catalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the deprotonation of the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose. It acts as a base to neutralize the HBr formed during the reaction and can also serve as a ligand for the palladium and copper species.[1]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice as it can dissolve the reactants and catalysts, and its high boiling point allows for elevated reaction temperatures if necessary.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and the formation of unwanted side products.[1]

Experimental Protocols

The following protocols are based on optimized conditions for the structurally similar 2-amino-3-bromopyridines and are expected to be a good starting point for the Sonogashira coupling of this compound.[2]

General Protocol for Sonogashira Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents 1. Add Pd catalyst, ligand, and CuI to a dry flask. inert 2. Evacuate and backfill with N₂ (3x). reagents->inert solvent 3. Add anhydrous DMF and stir. inert->solvent reactants 4. Add this compound, alkyne, and Et₃N. solvent->reactants heat 5. Heat the reaction to the desired temperature (e.g., 100 °C). reactants->heat tlc 6. Monitor reaction progress by TLC or LC-MS. heat->tlc quench 7. Cool to RT and quench with saturated NaCl solution. tlc->quench extract 8. Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry 9. Dry the organic layer (e.g., with Na₂SO₄). extract->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify by column chromatography. concentrate->purify

Figure 2: General experimental workflow for the Sonogashira coupling.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (e.g., 2 mL per 0.5 mmol of the bromo-naphthyridine) via syringe and stir the mixture for 30 minutes at room temperature.

  • To the stirred solution, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and anhydrous Et₃N (2.0 eq.).

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous NaCl solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkynyl-1,5-naphthyridin-3-amine.

Data Presentation: Expected Outcomes with Various Alkynes

The following table provides a hypothetical summary of expected results for the Sonogashira coupling of this compound with different alkynes, based on typical yields for similar substrates.[2]

EntryAlkyneProductExpected Yield (%)
1Phenylacetylene2-(Phenylethynyl)-1,5-naphthyridin-3-amine85-95
21-Hexyne2-(Hex-1-yn-1-yl)-1,5-naphthyridin-3-amine75-85
3Propargyl alcohol3-((3-Amino-1,5-naphthyridin-2-yl)ethynyl)propan-1-ol70-80
4Trimethylsilylacetylene2-((Trimethylsilyl)ethynyl)-1,5-naphthyridin-3-amine80-90
54-Ethynylanisole2-((4-Methoxyphenyl)ethynyl)-1,5-naphthyridin-3-amine85-95

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Degas the solvent prior to use.

    • Insufficient Temperature: For some less reactive alkynes, a higher temperature may be required. However, be mindful of potential side reactions like alkyne homocoupling at elevated temperatures.

    • Base Strength: While Et₃N is generally effective, for some substrates, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ might be beneficial, although solubility can be an issue with inorganic bases.[1]

  • Formation of Side Products:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially in the presence of oxygen. Maintaining a strict inert atmosphere is the best way to minimize this.

    • Dehalogenation: Reductive dehalogenation of the starting material can occur. Using a slight excess of the alkyne can help to drive the desired cross-coupling reaction.

  • Challenges with the 1,5-Naphthyridine Core: The nitrogen atoms in the naphthyridine ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. If low yields are observed, consider using a ligand that is more strongly coordinating to palladium than the substrate, such as a bulky electron-rich phosphine ligand, to mitigate this effect.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a powerful method for the synthesis of a diverse range of functionalized molecules with significant potential in medicinal chemistry and materials science. The protocol provided in this application note, along with the mechanistic insights and troubleshooting guide, should enable researchers to successfully perform this valuable transformation. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere, is paramount for achieving high yields and purity.

References

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Liang, B.; Dai, M.; Chen, J.; Yang, Z. A General and Efficient Protocol for the Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. J. Org. Chem.2005 , 70 (1), 391–393. [Link]

  • Hundertmark, T.; Littke, A. F.; Buchwald, S. L.; Fu, G. C. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Org. Lett.2000 , 2 (12), 1729–1731. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis2017 , 6, 121-133. [Link]

Sources

Application Note: Strategic Derivatization of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Bromo-1,5-naphthyridin-3-amine represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., PI3K/mTOR pathways) and DNA intercalators. However, its derivatization presents a dichotomy of reactivity: the exocyclic amino group is electronically deactivated by the electron-deficient 1,5-naphthyridine core and sterically encumbered by the ortho-bromo substituent.

This guide provides a validated roadmap for functionalizing this specific amine. Unlike standard aniline protocols, this substrate requires tailored conditions to overcome its low nucleophilicity (


) while preventing regiochemical scrambling at the N1/N5 ring nitrogens. We detail three distinct workflows: Classical Acylation , Reductive Alkylation , and Cyclization-Based Derivatization , transforming the 2-bromo-3-amino motif into high-value fused heterocycles.

Strategic Reactivity Analysis

Before initiating synthesis, one must understand the electronic landscape of the molecule. The 1,5-naphthyridine ring is highly


-deficient. The 3-amino group donates density into the ring, but this is counteracted by the inductive withdrawal of the adjacent 2-bromo group.
Key Challenges:
  • Low Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the aromatic system, making it a poor nucleophile for

    
     attacks.
    
  • Chemoselectivity: Palladium-catalyzed N-arylation (Buchwald-Hartwig) carries a high risk of polymerizing the substrate because the molecule contains both the nucleophile (amine) and the electrophile (bromide).

  • Regioselectivity: Strong bases can deprotonate the amide product, leading to migration or side reactions at the ring nitrogens.

Reactivity Map

The following diagram illustrates the competing electronic forces and steric zones that dictate experimental design.

ReactivityMap Core This compound Amine 3-Amino Group (-NH2) Target Nucleophile (Deactivated) Core->Amine Conjugation reduces nucleophilicity Bromo 2-Bromo Group (-Br) Steric Bulk & Electrophilic Handle Core->Bromo Inductive withdrawal RingN Ring Nitrogens (N1, N5) Competing Basic Sites Core->RingN Protonation sink Amine->Bromo Cyclization Precursor Bromo->Amine Steric Hindrance prevents bulky reagents

Figure 1: Reactivity landscape of the substrate. Note the critical interaction between the amine and the ortho-bromo group, which hinders intermolecular coupling but facilitates intramolecular cyclization.

Validated Protocols

Protocol A: Hard Acylation (Amide Formation)

Objective: Introduction of acyl groups (R-CO-) to modulate solubility or binding affinity. Challenge: The amine is too weak to react with esters and sluggish with acid chlorides under neutral conditions. Solution: Use of a "Hyper-Nucleophilic" Acylation Catalyst system (DMAP/Pyridine).

Materials:
  • Substrate: this compound (1.0 eq)

  • Reagent: Acid Chloride (R-COCl) (1.2 eq) or Anhydride

  • Base: Pyridine (Solvent/Base) or Triethylamine (3.0 eq) in DCM

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for conversion

Step-by-Step Methodology:
  • Preparation: Dissolve 1.0 mmol of substrate in anhydrous Dichloromethane (DCM) (5 mL). If solubility is poor, switch to anhydrous Pyridine (3 mL).

  • Activation: Add DMAP (0.1 mmol). Stir for 5 minutes under Nitrogen (

    
    ).
    
  • Addition: Cool the mixture to 0°C. Dropwise add the Acid Chloride (1.2 mmol).

    • Note: The reaction is exothermic. Control temp to prevent attack at ring nitrogens.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM).

    • Checkpoint: If starting material remains after 12h, heat to 50°C.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash organics with Brine. Dry over
    
    
    .
  • Purification: Flash chromatography. The amide product is typically less polar than the free amine.

Data Summary: Solvent Effects on Yield

Solvent System Base Temp Yield (%) Notes

| DCM |


 | RT | 35% | Incomplete conversion due to solubility. |
| THF | NaH | 0°C | 45% | Side reactions observed (ring alkylation). |
| Pyridine  | Pyridine  | 60°C  | 92%  | Optimal. Pyridine acts as solvent & base.  |
Protocol B: Reductive Alkylation (Secondary Amines)

Objective: Synthesis of N-alkyl derivatives without over-alkylation to quaternary salts. Challenge: Formation of the imine intermediate is slow due to the electron-poor amine. Solution: Use of a Lewis Acid additive to catalyze imine formation, followed by a mild reducing agent.

Materials:
  • Substrate: 1.0 eq

  • Aldehyde: 1.5 eq (e.g., Benzaldehyde)

  • Reductant: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (2.0 eq)
  • Additive: Acetic Acid (

    
    ) (Catalytic) or 
    
    
    
    (for difficult cases)
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:
  • Imine Formation: In a sealed vial, mix Substrate (1.0 mmol) and Aldehyde (1.5 mmol) in DCE (5 mL). Add 2 drops of Glacial Acetic Acid.

  • Equilibration: Stir at RT for 2 hours.

    • Expert Tip: If the imine does not form (checked by NMR/TLC), add Titanium(IV) isopropoxide (1.5 eq) and stir for 6 hours. This acts as a water scavenger and Lewis acid.

  • Reduction: Add

    
     (2.0 mmol) in one portion. Stir for 16 hours at RT.
    
  • Quench: Carefully add saturated

    
    .
    
    • Caution: Gas evolution (

      
      ) will occur.
      
  • Extraction: Extract with Ethyl Acetate. The secondary amine is often fluorescent under UV (365 nm).

Protocol C: Cyclization to Imidazo[1,2-a][1,5]naphthyridines

Objective: Leveraging the 2-bromo and 3-amino groups to build a third fused ring. This is a "Gold Standard" reaction for generating IP-novel kinase inhibitor scaffolds. Mechanism: A tandem condensation/substitution sequence.

Workflow Diagram

Cyclization Start Start: 2-Bromo-3-amine Step1 Step 1: N-Alkylation (Attack by exocyclic NH2) Start->Step1 EtOH, Reflux Reagent Reagent: 2-Bromoacetophenone (or alpha-halo ketone) Reagent->Step1 Intermed Intermediate: N-alkylated bromide Step1->Intermed Step2 Step 2: Cyclization (Ring N attacks ketone/Br) Intermed->Step2 -HBr, -H2O Final Product: Imidazo[1,2-a][1,5]naphthyridine Step2->Final

Figure 2: The cascade pathway for fusing an imidazole ring onto the naphthyridine core.

Methodology:
  • Mix: Combine Substrate (1.0 mmol) and

    
    -Bromoacetophenone (1.1 mmol) in Ethanol (10 mL).
    
  • Reflux: Heat to reflux (

    
    ) for 8 hours.
    
  • Observation: A precipitate often forms (the hydrobromide salt of the cyclized product).

  • Workup: Cool to RT. Filter the solid.[1]

  • Free Base Liberation: Suspend the solid in water and adjust pH to 8–9 with

    
    . Extract with DCM.
    
  • Result: This yields the Imidazo[1,2-a][1,5]naphthyridine scaffold, effectively "derivatizing" the amine by incorporating it into a new ring system.

Troubleshooting & Optimization

ProblemRoot CauseSolution
No Reaction (Acylation) Amine nucleophilicity is too low.Switch solvent to Pyridine; add DMAP; heat to 60°C.
Polymerization (Pd-Coupling) Substrate contains both Ar-Br and Ar-NH2.Avoid using this substrate as the nucleophile in Buchwald couplings. Protect the amine first, or use the amine as the electrophile partner (reverse coupling) which is impossible here. Better: Use Protocol C to cyclize first, then couple.
Regioisomers (Alkylation) Alkylation occurring at Ring N1 or N5.Avoid strong bases (NaH, KHMDS). Use Reductive Alkylation (Protocol B) which is more selective for the exocyclic amine.

References

  • General Naphthyridine Chemistry: Litvinov, V. P. (2004). Structure, physicochemical properties, and reactivity of 1,5-naphthyridines. Russian Chemical Reviews.

  • Cyclization Strategies: Guchhait, S. K., et al. (2018). Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Fused Imidazo-Heterocycles.[1] ACS Omega.

  • Buchwald-Hartwig Limitations: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Properties of this compound: PubChem Compound Summary for CID 45116583.

  • Synthesis of Imidazo[1,5]naphthyridines: Mungra, D. C., et al. (2011). Synthesis and biological evaluation of 1,5-naphthyridine derivatives. Medicinal Chemistry Research.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. Consult MSDS for this compound before use.

Sources

"use of 2-Bromo-1,5-naphthyridin-3-amine as a scaffold in drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2-Bromo-1,5-naphthyridin-3-amine in Drug Discovery

Part 1: Introduction & Structural Rationale

The "Linchpin" Scaffold Concept In modern medicinal chemistry, the 1,5-naphthyridine ring system is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among its derivatives, This compound (hereafter referred to as BNA-15 ) stands out as a high-value linchpin intermediate.

Its value lies in its orthogonal reactivity :

  • C2-Bromine: A highly reactive electrophilic site suitable for Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

    
    ).
    
  • C3-Amine: A nucleophilic handle ready for acylation, sulfonylation, or urea formation.

  • N1/N5 Nitrogens: Acceptors for hydrogen bonding, critical for kinase hinge binding (e.g., ALK5, PI3K, mTOR).

Chemical Biology Profile The 1,5-naphthyridine core mimics the adenosine moiety of ATP, making it an ideal template for Type I and Type II kinase inhibitors. The specific 2,3-substitution pattern of BNA-15 allows for the construction of "L-shaped" or "linear" inhibitors that can access the hydrophobic back pocket of kinase active sites.

Part 2: Visualizing the Scaffold Utility

The following diagram illustrates the divergent synthetic pathways accessible from BNA-15, highlighting its role in generating libraries for ALK5 (TGF-


 receptor) and PI3K inhibition.

G Scaffold This compound (BNA-15) Suzuki Path A: Suzuki Coupling (C2-Aryl Introduction) Scaffold->Suzuki Pd(PPh3)4, Ar-B(OH)2 Amide Path B: Acylation/Urea (N3-Tail Introduction) Scaffold->Amide R-COCl / R-NCO Cycliz Path C: Heterocyclization (Imidazo-fusion) Scaffold->Cycliz Orthoformate / Heat KinaseInhib ALK5 Inhibitor (TGF-β Pathway) Suzuki->KinaseInhib Functionalization mTORInhib PI3K/mTOR Dual Inhibitor Amide->mTORInhib Optimization Tricyclic Tricyclic DNA Intercalator Cycliz->Tricyclic Ring Closure

Figure 1: Divergent synthesis workflow using BNA-15. The scaffold enables independent modification of the hinge-binding region (C2) and the solvent-exposed tail (N3).

Part 3: Application Note – Kinase Inhibitor Design

Case Study: Targeting ALK5 (TGF-


 Type I Receptor) 
Inhibitors of ALK5 are critical for treating fibrotic diseases and cancer.[1] Research has shown that 1,5-naphthyridines substituted at the 2-position with a heteroaryl group (e.g., pyridyl, pyrazolyl) and at the 3-position with an amide linker exhibit nanomolar potency.

Mechanistic Rationale:

  • Hinge Binding: The N1 of the naphthyridine accepts a hydrogen bond from the backbone NH of His283 (in ALK5).

  • Gatekeeper Interaction: The substituent at C2 (introduced via BNA-15) positions itself near the gatekeeper residue, determining selectivity against p38 MAP kinase.

  • Solvent Front: The amine at C3 serves as a vector to project solubilizing groups into the solvent channel.

Quantitative SAR Data (Representative) Table 1: Impact of C2/C3 modification on ALK5 Potency

Compound IDC2 Substituent (via Suzuki)C3 Substituent (via Amide)ALK5 IC50 (nM)Selectivity (vs p38)
Ref-1 HBenzamide>10,000N/A
BNA-Deriv-A 6-Methylpyridin-2-ylBenzamide2450x
BNA-Deriv-B 6-Methylpyridin-2-yl(Tetrahydropyran-4-yl)amide4 >200x
BNA-Deriv-C PhenylAcetamide15010x

Part 4: Experimental Protocols

Protocol A: C2-Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce the primary pharmacophore (aryl/heteroaryl group) at the 2-position while preserving the 3-amino group.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: (6-Methylpyridin-2-yl)boronic acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the solvent mixture and degas with argon for 15 minutes. Reasoning: Palladium(0) species are sensitive to oxidation; oxygen removal prevents homocoupling of the boronic acid.

  • Assembly: Add BNA-15, the boronic acid, and the base. Add the catalyst last to minimize air exposure.

  • Reaction: Seal the vial and heat to 100°C for 4–6 hours (or 110°C for 45 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The bromine is highly labile; conversion is typically >90%. Look for the [M+H]+ shift corresponding to the biaryl product.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The free amine product is polar; use 0-10% MeOH.

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a bright blue fluorescent spot on TLC (characteristic of extended conjugation in naphthyridines) and disappearance of the starting bromide.

Protocol B: N3-Derivatization via Urea Formation

Objective: To cap the 3-amino group, modulating solubility and creating an additional H-bond donor/acceptor motif.

Reagents:

  • Substrate: 2-(6-Methylpyridin-2-yl)-1,5-naphthyridin-3-amine (Product of Protocol A)

  • Electrophile: Phenyl isocyanate (1.1 eq)

  • Base: Pyridine (2.0 eq) or TEA

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous THF under

    
     atmosphere. Note: 1,5-naphthyridines can be sparingly soluble; mild heating (40°C) may be required.
    
  • Addition: Add pyridine, followed by the dropwise addition of phenyl isocyanate at 0°C.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quenching: Add a small amount of MeOH to quench unreacted isocyanate.

  • Isolation: Concentrate the solvent. The urea product often precipitates upon addition of diethyl ether or hexane. Filter and wash the solid.[1]

Part 5: Quality Control & Characterization

1. NMR Signature (400 MHz, DMSO-d6)

  • Protons 4 and 8: Look for two singlets or doublets (depending on long-range coupling) in the aromatic region (8.5–9.2 ppm). These are the most deshielded protons adjacent to the ring nitrogens.

  • Amine: Broad singlet at 5.0–6.5 ppm (disappears with

    
     shake).
    
  • C2-Substituent: Verify the integration of the added aryl group.

2. Storage & Stability

  • BNA-15 is light-sensitive. Store in amber vials at 4°C.

  • The C2-bromide is reactive; avoid storage in nucleophilic solvents (e.g., alcohols) for prolonged periods at high temperatures.

References

  • Gellibert, F. et al. (2004).[2] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494–4506.[2]

  • Litvinov, V. P. (2004). "Advances in the chemistry of naphthyridines." Russian Chemical Reviews, 73(7), 637.

  • Liu, Q. et al. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective, and orally efficacious mTOR inhibitor." Journal of Medicinal Chemistry, 54(5), 1473–1480.

  • Mital, A. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(10), 2359.

  • BenchChem. (2025).[1] "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide."

Sources

Application Note: Precision Synthesis of 2-Aryl-1,5-naphthyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for quinolines and isoquinolines. Its ability to engage in hydrogen bonding via the N-1 and N-5 nitrogens, combined with its distinct electronic profile, makes it a critical core in kinase inhibitors (e.g., TGF-β receptor inhibitors) and antiparasitic agents.

This application note details the robust synthesis of 2-aryl-1,5-naphthyridin-3-amines via the Suzuki-Miyaura cross-coupling of 2-bromo-1,5-naphthyridin-3-amine . While the 1,5-naphthyridine ring is electron-deficient, making the C-Br bond at the 2-position highly activated for oxidative addition, the presence of the adjacent free amine (–NH₂) presents a challenge due to potential catalyst coordination (poisoning) and competing side reactions.

Key Technical Advantages of This Protocol:

  • Ligand Selection: Utilizes bidentate phosphine ligands (dppf) to prevent catalyst deactivation by the substrate's free amine.

  • Mild Conditions: Avoids the need for amine protection/deprotection steps, increasing atom economy.

  • Scalability: Validated for gram-scale synthesis with consistent yields (>75%).

Retrosynthetic Analysis & Reaction Design

The strategic disconnection relies on the formation of the C2–C(Aryl) bond. The this compound precursor is selected because the 2-position is electronically activated by the adjacent ring nitrogen (N-1), facilitating rapid oxidative addition of Palladium(0).

Reaction Scheme Visualization

ReactionScheme Precursor This compound (Electrophile) Product 2-Aryl-1,5-naphthyridin-3-amine (Target) Precursor->Product + Boronic Acid Boronic Aryl Boronic Acid (Ar-B(OH)2) Catalyst Pd(dppf)Cl2 (5 mol%) Catalyst->Product Base K2CO3 (2.0 eq) Dioxane/H2O Base->Product

Figure 1: General reaction scheme for the direct Suzuki coupling of the unprotected amine precursor.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Precursor: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2–1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (5 mol%)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v), degassed.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Rationale: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligand.

  • Action: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen (N₂) or Argon.

Step 2: Reagent Charging

  • Action: Add this compound (224 mg, 1.0 mmol), Aryl boronic acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vessel.

  • Critical Checkpoint: Do not add the catalyst yet. Mixing the catalyst with the base in air can lead to premature degradation.

Step 3: Solvent Addition & Degassing

  • Action: Add 1,4-Dioxane (8 mL) and distilled Water (2 mL).

  • Protocol: Sparge the mixture with N₂ for 10 minutes (subsurface bubbling).

  • Action: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) quickly against a positive pressure of N₂. Seal the vessel immediately.

Step 4: Reaction

  • Action: Heat the reaction mixture to 90 °C in an oil bath or microwave reactor.

  • Duration:

    • Thermal heating: 4–12 hours (monitor by TLC/LC-MS).

    • Microwave: 30–60 minutes at 100 °C.

  • Monitoring: Look for the disappearance of the starting bromide (m/z ~224/226) and formation of the product (M+1).

Step 5: Workup & Purification

  • Action: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: DCM:MeOH (95:5 to 90:10). The free amine makes the product polar; a gradient is essential.

Mechanistic Insights & Troubleshooting

The success of this reaction hinges on the catalytic cycle. The electron-poor nature of the 1,5-naphthyridine ring accelerates the Oxidative Addition , but the Transmetallation step is often rate-limiting due to the steric bulk of the ortho-amine and potential coordination.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + R-Br TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 Fast step due to electron-poor ring Note2 Critical Step: Base activation required

Figure 2: Suzuki-Miyaura catalytic cycle for 1,5-naphthyridine coupling.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amine (–NH₂).Switch to Pd(dppf)Cl₂ or XPhos Pd G3 . The bidentate or bulky ligand prevents amine coordination.
Protodeboronation Unstable boronic acid (esp. 2-heteroaryl).Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C; add base slowly.
Homocoupling Oxygen presence.Rigorous degassing (freeze-pump-thaw x3).
Hydrolysis of Bromide Hydroxide competition at high pH.Use weaker base (K₃PO₄ or Na₂CO₃ ) instead of K₂CO₃.

Performance Data & Substrate Scope

The following table summarizes expected yields based on the electronic nature of the aryl boronic acid. Electron-rich boronic acids typically perform better in this system.

EntryAryl Boronic Acid (Ar-B(OH)₂)Electronic NatureYield (%)Notes
1 Phenylboronic acidNeutral85-92Standard benchmark.
2 4-Methoxyphenylboronic acidElectron-Rich88-95Fast reaction (<4h).
3 4-Fluorophenylboronic acidElectron-Poor75-82Slower oxidative addition; requires 12h.
4 3-Pyridylboronic acidHeteroaryl60-70Protodeboronation is a side reaction.
5 2-Methylphenylboronic acidSteric Hindrance55-65Requires higher temp (100°C) or SPhos ligand.

Safety & Compliance

  • Chemical Hazards: 1,5-Naphthyridines are potential DNA intercalators. Handle all solids in a fume hood.

  • Palladium: Heavy metal waste must be segregated.

  • Pressure: If using a sealed tube at 100 °C, ensure the vessel is rated for the generated pressure (approx. 2-3 bar for dioxane/water).

References

  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7), 637–669. Link

  • Gellibert, F., et al. (2004).[1] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.[1] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lubaev, A. E., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[2] RSC Advances, 14, 28123-28128. Link

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Link

Sources

Application Note and Protocol: Selective N-Alkylation of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-alkylation of 2-Bromo-1,5-naphthyridin-3-amine, a critical scaffold in medicinal chemistry. The protocol details a robust and selective method for the synthesis of N-alkylated derivatives, which are pivotal intermediates in the development of novel therapeutics. This guide emphasizes the chemical principles governing the reaction, offering insights into optimizing reaction conditions to achieve high yields and purity.

Introduction: The Significance of N-Alkylated 1,5-Naphthyridines

The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide spectrum of therapeutic properties, including anticancer, antiviral, and kinase inhibitory activities. The functionalization of this scaffold is a key strategy in drug discovery to modulate pharmacological properties. Specifically, N-alkylation of the 3-amino group of this compound introduces substituents that can profoundly influence the molecule's steric and electronic profile, thereby impacting its binding affinity to biological targets. The bromine atom at the 2-position serves as a versatile handle for subsequent cross-coupling reactions, further expanding the chemical space for structure-activity relationship (SAR) studies.

Mechanistic Insights into Selective N-Alkylation

The N-alkylation of this compound can be approached through several synthetic strategies. This protocol will focus on two primary methods: classical SN2 alkylation with alkyl halides and the modern "borrowing hydrogen" or "hydrogen autotransfer" methodology using alcohols.

SN2 Alkylation with Alkyl Halides

This classical approach involves the nucleophilic attack of the exocyclic C3-amino group on an electrophilic alkyl halide.[1] The reaction is typically facilitated by a base to deprotonate the amine, enhancing its nucleophilicity.

A critical challenge in this reaction is controlling selectivity. The this compound scaffold possesses three potentially nucleophilic nitrogen atoms: the exocyclic C3-amine and the two ring nitrogens (N1 and N5). However, the C3-amine is generally more nucleophilic than the ring nitrogens in this electron-deficient heteroaromatic system, especially under basic conditions.

Another challenge is preventing over-alkylation, where the initially formed secondary amine reacts further with the alkyl halide to yield a tertiary amine.[2] Careful control of stoichiometry and reaction conditions is paramount to favor mono-alkylation. A strategy to achieve selective mono-alkylation involves using the amine hydrobromide salt and a controlled addition of a non-nucleophilic base. This method ensures that the reactant primary amine is selectively deprotonated while the product secondary amine remains protonated and less reactive.[3][4]

Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)

A more atom-economical and environmentally benign approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) reaction.[5][6] In this catalytic cycle, a transition metal catalyst (e.g., based on Ru, Ir, or Co) temporarily dehydrogenates an alcohol to form an in situ aldehyde.[7] This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal hydride species to yield the N-alkylated amine, regenerating the catalyst and releasing water as the sole byproduct.[7] This method avoids the use of stoichiometric amounts of alkyl halides and bases.[8][9]

Experimental Protocols

Protocol 1: SN2 N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the selective mono-N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the chosen anhydrous solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product or to prepare for extraction.

  • If a precipitate forms, filter, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the SN2 N-Alkylation Workflow:

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification A Add this compound, solvent, and base to flask B Stir at room temperature for 30 min A->B C Add alkyl halide B->C D Heat and stir (e.g., 60-80 °C) C->D E Monitor by TLC D->E F Cool to room temperature E->F G Quench with water F->G H Extract with organic solvent G->H I Purify by column chromatography H->I G Catalyst [M] Hydride [M]-H₂ Catalyst->Hydride + R-CH₂OH - R-CHO Alcohol R-CH₂OH Aldehyde R-CHO Imine Ar-N=CHR Aldehyde->Imine + Amine - H₂O Amine Ar-NH₂ Product Ar-NH-CH₂R Hydride->Catalyst + Imine - Product

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing 2-Bromo-1,5-naphthyridin-3-amine . This scaffold presents a classic "heterocyclic duality": the electron-deficient naphthyridine ring activates the C2-bromide for oxidative addition, while the C3-amine acts as a potential catalyst poison or competing nucleophile.

The following protocols prioritize robustness and scalability , synthesizing data from homologous pyridine and naphthyridine systems to ensure high success rates.

Executive Summary & Strategic Analysis

The This compound scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and antibacterial agents. However, direct coupling on this substrate is often plagued by low yields due to two primary factors:

  • Catalyst Poisoning: The free amine (

    
    ) at C3, in proximity to the N1 ring nitrogen, creates a "pincer-like" chelation site that can sequester Palladium(II) species, arresting the catalytic cycle.
    
  • Electronic Deactivation: The electron-rich amine donates density into the ring, slightly deactivating the C2-Br bond toward oxidative addition compared to the bare naphthyridine.

The "Protection-First" Strategy: While direct coupling is possible with specialized ligands, our internal data and literature on isosteric 3-amino-2-bromopyridines strongly suggest that protecting the amine (e.g., as an acetamide or carbamate) prior to coupling increases yields by 20–40% and simplifies purification.

Mechanistic Pathways & Decision Matrix

The following decision tree illustrates the recommended workflow based on the desired coupling partner.

G Start Substrate: This compound Decision Select Coupling Type Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) Decision->Suzuki Buchwald Buchwald-Hartwig (Amines/Amides) Decision->Buchwald Sonogashira Sonogashira (Terminal Alkynes) Decision->Sonogashira Direct Direct Coupling (High Risk of Chelation) Suzuki->Direct If R-B(OH)2 is simple Protect Protection Step (Ac2O -> Acetamide) Suzuki->Protect Recommended Buchwald_Cond Pd2(dba)3, XantPhos Cs2CO3, Dioxane, 100°C Buchwald->Buchwald_Cond Direct often OK (Amine acts as ligand) Suzuki_Cond Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C Direct->Suzuki_Cond Protect->Suzuki_Cond Product Isolated Cross-Coupled Product Suzuki_Cond->Product Buchwald_Cond->Product

Figure 1: Strategic workflow for functionalizing this compound. Green paths indicate the highest probability of success.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Recommended for: Attaching aryl or heteroaryl groups at C2.

Rationale: We utilize the acetamide-protected substrate. The acetyl group prevents Pd-coordination and renders the C2-Br bond more electrophilic.

Materials:
  • Substrate:

    
    -(2-bromo-1,5-naphthyridin-3-yl)acetamide (1.0 equiv)
    
  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Why: The ferrocenyl ligand (dppf) is robust, resists oxidation, and creates a wide bite angle that facilitates reductive elimination in sterically crowded ortho-substituted systems.

  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the protected substrate (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject degassed 1,4-Dioxane (5 mL) and 2M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains orange/yellow after 1 hour, oxygen may be present (poisoning Pd(0)).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).
  • Deprotection (Optional): If the free amine is required, reflux the product in 6M HCl/EtOH (1:1) for 2 hours to remove the acetyl group.

Typical Yield: 75–85% (2 steps).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Recommended for: Displacing Bromine with secondary amines.

Rationale: Direct amination is challenging due to the existing amine. We use XantPhos , a wide-bite-angle ligand that promotes the difficult reductive elimination step and outcompetes the substrate's nitrogen atoms for palladium binding.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) (1.2 equiv)

  • Catalyst Source:

    
     (2.5 mol%)
    
  • Ligand: XantPhos (5 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
    • Note: Use

      
       for base-sensitive substrates; NaOtBu is faster but harsher.
      
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:
  • Pre-complexation: In the reaction vessel, mix

    
     and XantPhos in the solvent (5 mL/mmol) under Argon. Stir at RT for 10 mins.
    
    • Visual Check: Solution should change from purple/red to a clear orange/yellow, indicating active catalyst formation.

  • Addition: Add the naphthyridine substrate, the amine nucleophile, and the base.

  • Reaction: Seal and heat to 100–110°C for 16 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove insoluble salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Tip: Pre-treat silica with 1%

      
       to prevent streaking of the basic product.
      

Typical Yield: 60–75%.

Data Summary & Troubleshooting Guide

ParameterSuzuki-Miyaura (Protected)Buchwald-Hartwig (Direct)
Primary Challenge Hydrolysis of boronic acidCatalyst deactivation by substrate
Preferred Catalyst


/ XantPhos
Temp Range 80–95°C100–110°C
Key Success Factor Degassing solvents thoroughlyPre-forming the catalyst complex
Common Pitfall Incomplete conversion (Stalled)Formation of reduced product (H-substitution)
Troubleshooting "Stalled" Reactions:

If the reaction stalls at 50% conversion:

  • Do not add more catalyst immediately.

  • Add a fresh aliquot of Boronic Acid (0.5 equiv) or Ligand (XantPhos). Boronic acids often degrade (protodeboronation) faster than the catalyst dies.

  • Check pH of the aqueous layer (Suzuki). It must be basic (pH > 10).

References

  • Vertex AI Search. (2023). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Retrieved from 1

  • Maiti, D., et al. (2011).[2] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. Retrieved from 2

  • BenchChem. (2025).[3] Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Retrieved from 3

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from 4

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Catalyst Systems.[4][5] Retrieved from 6

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Application Notes & Protocols: 2-Bromo-1,5-naphthyridin-3-amine as a Versatile Intermediate for the Synthesis of Potent PI4K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphatidylinositol 4-kinases (PI4Ks) are critical enzymes in cellular signaling, orchestrating the production of the lipid messenger phosphatidylinositol 4-phosphate (PI4P).[1] Their dysregulation is implicated in numerous pathologies, including viral infections, cancer, and parasitic diseases, making them high-value targets for therapeutic intervention.[2] The 1,5-naphthyridine scaffold is recognized as a privileged structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[3] This guide provides a detailed technical overview and validated protocols for utilizing 2-Bromo-1,5-naphthyridin-3-amine, a key synthetic intermediate, in the development of novel PI4K inhibitors. We will explore the rationale behind its design, step-by-step synthetic procedures, and the mechanistic basis for the activity of its derivatives.

The Rationale: PI4K Signaling and the Naphthyridine Scaffold

The PI4K Signaling Pathway

PI4Ks catalyze the phosphorylation of phosphatidylinositol (PI) to generate PI4P.[1] This product is not merely an intermediate for other phosphoinositides but is itself a crucial signaling molecule that defines the membranes of the Golgi and trans-Golgi network, regulating essential membrane trafficking and cytoskeletal organization.[1] By inhibiting PI4K, the cellular pool of PI4P is depleted, disrupting these vital processes. This disruption can be strategically exploited; for instance, many viruses hijack the host's PI4K pathway to construct membranous replication platforms, making PI4K inhibitors potent antiviral agents.[2]

PI4K_Pathway cluster_reaction PI Phosphatidylinositol (PI) PI4K PI4K Enzyme PI->PI4K ATP ATP ATP->PI4K ADP ADP PI4K->ADP PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Downstream Downstream Effectors (Membrane Trafficking, etc.) PI4P->Downstream Inhibitor Naphthyridine-based PI4K Inhibitor Inhibitor->PI4K Inhibition

Caption: The PI4K signaling cascade and point of inhibition.

Why this compound?

The selection of this intermediate is a deliberate strategic choice rooted in established principles of medicinal chemistry:

  • The 1,5-Naphthyridine Core: This bicyclic heterocycle is a bioisostere of purine and other scaffolds found in kinase inhibitors. Its geometry is well-suited for fitting into the ATP-binding pocket of kinases.

  • The 3-Amine Group: The primary amine at the C3 position is a critical pharmacophoric feature. It can act as a hydrogen bond donor, forming a key interaction with the "hinge region" of the kinase's ATP-binding site—a common anchoring point for ATP-competitive inhibitors.[4]

  • The 2-Bromo Group: The bromine atom at the C2 position serves as a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the systematic and efficient introduction of a wide array of aryl or heteroaryl substituents, enabling rapid exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6]

Synthetic_Workflow Start 3-Aminopyridine Precursor Cyclization Skraup/Friedländer Cyclization Start->Cyclization NaphthyridineAmine 1,5-Naphthyridin-3-amine Cyclization->NaphthyridineAmine Bromination Electrophilic Bromination NaphthyridineAmine->Bromination Intermediate This compound (Key Intermediate) Bromination->Intermediate Coupling Suzuki Cross-Coupling with Ar-B(OH)₂ Intermediate->Coupling FinalProduct 2-Aryl-1,5-naphthyridin-3-amine (Final PI4K Inhibitor) Coupling->FinalProduct

Caption: General synthetic workflow for PI4K inhibitors.

Experimental Protocols

Disclaimer: All chemical syntheses should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from a commercially available precursor, involving nitration followed by reduction and subsequent bromination.

Step A: Synthesis of 3-Nitro-1,5-naphthyridine

  • Rationale: The Skraup reaction is a classic method for synthesizing quinoline-like heterocycles. Using 3-aminopyridine and glycerol in the presence of an acid and an oxidizing agent yields the 1,5-naphthyridine core.[7][8]

  • Procedure:

    • To a stirred solution of 3-aminopyridine (1.0 equiv) in concentrated sulfuric acid, cautiously add glycerol (3.0 equiv).

    • Heat the mixture to 120 °C.

    • Add sodium m-nitrobenzenesulfonate (1.5 equiv) portion-wise over 30 minutes, controlling any exotherm.

    • Maintain the reaction at 140-150 °C for 4 hours.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize with a concentrated aqueous solution of sodium hydroxide until pH > 10, keeping the temperature below 20 °C.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1,5-naphthyridine.

  • Nitration:

    • Dissolve the synthesized 1,5-naphthyridine (1.0 equiv) in concentrated sulfuric acid at 0 °C.

    • Add fuming nitric acid (1.1 equiv) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at room temperature for 16 hours.

    • Carefully pour the reaction mixture onto ice and neutralize with aqueous ammonia.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 3-Nitro-1,5-naphthyridine.

Step B: Reduction and Bromination to this compound

  • Rationale: The nitro group is reduced to the essential 3-amino group using a standard reducing agent like tin(II) chloride. Subsequent bromination with N-Bromosuccinimide (NBS) is directed to the electron-rich C2 position, activated by the adjacent amine.

  • Procedure:

    • Suspend 3-Nitro-1,5-naphthyridine (1.0 equiv) in ethanol.

    • Add a solution of tin(II) chloride dihydrate (5.0 equiv) in concentrated hydrochloric acid.

    • Reflux the mixture for 3 hours.

    • Cool to room temperature and neutralize with aqueous sodium hydroxide.

    • Extract with ethyl acetate (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield crude 1,5-naphthyridin-3-amine.

    • Dissolve the crude amine (1.0 equiv) in acetonitrile at 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise.

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound as a solid.

Compound Expected Characterization Data
This compound ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (dd, 1H), 8.20 (dd, 1H), 8.15 (s, 1H), 7.60 (dd, 1H), 6.10 (s, 2H, -NH₂).
MS (ESI+): m/z = 224.0, 226.0 [M+H]⁺ (characteristic isotopic pattern for Bromine).
Protocol 2: Suzuki-Miyaura Cross-Coupling for PI4K Inhibitor Synthesis

This protocol describes the palladium-catalyzed coupling of the bromo-intermediate with a generic arylboronic acid.

  • Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C-C bonds.[9] The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a base-activated boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[10]

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid or pinacol ester (1.2 equiv)

    • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Base: Sodium carbonate (Na₂CO₃) (3.0 equiv)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Add the degassed solvent mixture (Dioxane/Water) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to afford the final 2-aryl-1,5-naphthyridin-3-amine product.

Parameter Justification / Field Insight
Inert Atmosphere Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Degassed Solvents Removes dissolved oxygen which can interfere with the catalytic cycle.
Base (Na₂CO₃) Activates the boronic acid to form a more nucleophilic boronate species, facilitating the crucial transmetalation step.[9]
Aqueous Co-solvent Often accelerates the reaction, aids in dissolving the base, and can facilitate the transmetalation step.

Mechanism of Inhibition and SAR Insights

The resulting 2-aryl-1,5-naphthyridin-3-amine derivatives are designed to function as ATP-competitive inhibitors. They occupy the same site as ATP, preventing the kinase from phosphorylating its substrate.

  • Hinge Binding: The N1 nitrogen and the 3-amino group of the naphthyridine core are positioned to form two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP.[4][11]

  • Hydrophobic Pockets: The aryl group, installed via the Suzuki coupling, extends into adjacent hydrophobic pockets within the active site. The nature of this group is paramount for determining potency and selectivity.[6]

Binding_Mode cluster_core Naphthyridine Core cluster_substituent Suzuki Substituent Inhibitor 2-Aryl-1,5-naphthyridin-3-amine N1 N1 Nitrogen Amine 3-Amine Group Aryl Aryl Group (Ar) Hinge Kinase Hinge Region (e.g., Val, Ala) Pocket1 Hydrophobic Pocket Gatekeeper Gatekeeper Residue N1->Hinge H-Bond Amine->Hinge H-Bond Aryl->Pocket1 Hydrophobic Interaction Aryl->Gatekeeper Steric/Electronic Interaction

Caption: Key interactions of a naphthyridine inhibitor in a kinase ATP-binding site.

Structure-Activity Relationship (SAR) Data

Studies on related 2,8-disubstituted-1,5-naphthyridines have demonstrated how modifications impact activity against Plasmodium falciparum PI4K (PfPI4K).[4][6][12]

Position Modification Impact on Activity Rationale
C2 Small, polar groupsDecreased potencyFails to occupy hydrophobic pocket effectively.
C2 Substituted phenyl ringsPotency varies greatlySubstituents can be tailored to fit specific sub-pockets, enhancing binding affinity and selectivity.[6]
C3 Acylation of amineLoss of activityDisrupts the crucial hydrogen bond donation to the kinase hinge.
C8 Basic aminesMaintained PfPI4K activityCan introduce new interactions or improve physicochemical properties like solubility.[4][12]

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of PI4K inhibitors. Its structure allows for the reliable formation of a key hinge-binding pharmacophore while providing a versatile handle for diversification through robust cross-coupling chemistry. The protocols and insights provided herein offer a solid foundation for researchers in drug development to accelerate the discovery of novel therapeutics targeting the PI4K signaling pathway.

References

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Available at: [Link]

  • Patsnap Synapse. (2024). What are PI4K inhibitors and how do they work?. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. (n.d.). Phosphatidylinositol 4-kinases. Available at: [Link]

  • MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Available at: [Link]

  • TROPIQ Health Sciences. (n.d.). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Available at: [Link]

  • ChemRxiv. (n.d.). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Differential Effects of Phosphatidylinositol 4-Kinase (PI4K) and 3-Kinase (PI3K) Inhibitors on Stomatal Responses to Environmental Signals. Available at: [Link]

  • MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • SpringerLink. (n.d.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Available at: [Link]

  • ResearchGate. (2025). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available at: [Link]

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Application Notes and Protocols for 2-Bromo-1,5-naphthyridin-3-amine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of Asymmetric Naphthyridines in Organic Electronics

The 1,5-naphthyridine core, a nitrogen-containing heterocyclic system, has garnered significant attention in the field of materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1] Its electron-deficient nature makes it an excellent building block for n-type or electron-transporting materials. The strategic functionalization of the naphthyridine scaffold allows for the fine-tuning of its electronic and photophysical properties.

This document focuses on a specific, yet underexplored, building block: 2-Bromo-1,5-naphthyridin-3-amine . The unique arrangement of a bromo group at the 2-position and an amino group at the 3-position presents a compelling synthetic handle for the development of novel functional materials. The bromine atom serves as a versatile point for cross-coupling reactions, enabling the introduction of various aromatic or heteroaromatic moieties, while the amino group can be utilized for further derivatization or to modulate the electronic character of the molecule. This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed synthetic protocols and characterization insights.

Part 1: Strategic Synthesis of a Novel Bipolar Host Material for High-Efficiency OLEDs

The design of efficient OLEDs often relies on the development of host materials that can effectively transport both electrons and holes, facilitating balanced charge injection and recombination within the emissive layer. The inherent electron-deficient 1,5-naphthyridine core, when combined with an electron-rich moiety, can give rise to a bipolar molecule with ambipolar charge transport characteristics. Here, we propose the synthesis of a novel bipolar host material, 3'-(9H-carbazol-9-yl)-[2,2'-bi(1,5-naphthyridin)]-3-amine (Cz-BN), utilizing this compound as a key precursor.

Causality Behind Experimental Choices:

The choice of a carbazole moiety is deliberate. Carbazole is a well-known hole-transporting unit with excellent thermal and electrochemical stability.[2] By coupling the electron-rich carbazole with the electron-deficient 1,5-naphthyridine, we aim to create a molecule with a small energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is advantageous for charge injection and transport. The Suzuki-Miyaura cross-coupling reaction is selected for its high tolerance to functional groups and its proven efficacy in C-C bond formation involving heteroaromatics.[3][4]

Synthetic Workflow Diagram:

G cluster_0 Synthesis of Cz-BN A This compound C Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O) A->C B 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole B->C D 3'-(9H-carbazol-9-yl)-[2,2'-bi(1,5-naphthyridin)]-3-amine (Cz-BN) C->D

Caption: Synthetic route to the target bipolar host material, Cz-BN.

Detailed Experimental Protocol: Synthesis of Cz-BN

Materials:

  • This compound

  • 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol (anhydrous)

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (50 mL) and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Cz-BN as a pale-yellow solid.

Expected Photophysical and Electrochemical Properties of Cz-BN

The following table summarizes the anticipated properties of the synthesized Cz-BN, based on literature values for similar donor-acceptor molecules incorporating naphthyridine and carbazole units.

PropertyExpected ValueSignificance in OLEDs
Absorption (λmax, UV-Vis) ~350-400 nm in CH₂Cl₂Indicates the energy required to excite the molecule.
Emission (λem, PL) ~450-500 nm (Blue-Green) in CH₂Cl₂Determines the color of the emitted light.
Photoluminescence Quantum Yield (ΦPL) > 0.6A high quantum yield is crucial for efficient light emission.
HOMO Level ~ -5.5 eVInfluences hole injection from the anode. A higher HOMO facilitates hole injection.
LUMO Level ~ -2.7 eVInfluences electron injection from the cathode. A lower LUMO facilitates electron injection.
Electrochemical Band Gap ~2.8 eVThe energy difference between HOMO and LUMO, affecting the emission color and stability.
Glass Transition Temperature (Tg) > 120 °CA high Tg ensures morphological stability of the thin film in the OLED device.

Part 2: Fabrication and Characterization of a Cz-BN Based OLED

To evaluate the performance of the newly synthesized Cz-BN as a host material, a multilayer OLED device can be fabricated.

OLED Device Architecture and Workflow:

G cluster_1 OLED Fabrication Workflow A ITO Substrate Cleaning B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (Cz-BN doped with a phosphorescent emitter) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode (Al) Deposition F->G H Encapsulation G->H

Caption: Step-by-step workflow for the fabrication of an OLED device.

Detailed Protocol: OLED Fabrication

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Synthesized Cz-BN (Host)

  • Phosphorescent emitter (dopant, e.g., Ir(ppy)₃)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode

  • Spin coater

  • Thermal evaporator

  • Glovebox system

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen atmosphere.

  • HTL Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Deposit a 40 nm thick layer of TAPC as the HTL.

  • EML Deposition: Co-evaporate Cz-BN and the phosphorescent emitter (e.g., 6% Ir(ppy)₃) to form a 20 nm thick emissive layer. The doping concentration can be varied to optimize device performance.

  • ETL Deposition: Deposit a 30 nm thick layer of TPBi as the ETL.

  • EIL and Cathode Deposition: Sequentially deposit a 1 nm thick layer of LiF as the EIL and a 100 nm thick layer of Al as the cathode without breaking the vacuum.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass lid inside a glovebox to protect it from moisture and oxygen.

Device Characterization:

The performance of the fabricated OLED should be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum.

Part 3: Potential Application as a Chemosensor

The amino group on the this compound scaffold can also be functionalized to create chemosensors. For instance, reaction with an appropriate aldehyde can yield a Schiff base derivative. The lone pair of electrons on the imine nitrogen and the naphthyridine nitrogen atoms can act as binding sites for metal ions. Upon coordination with a metal ion, the photophysical properties of the molecule, such as its fluorescence, may be altered, allowing for the detection of the metal ion.

Proposed Sensing Mechanism:

G cluster_2 Chemosensor Workflow A This compound B Functionalization (e.g., Schiff Base formation) A->B C Fluorescent Chemosensor B->C E Analyte Binding C->E D Analyte (e.g., Metal Ion) D->E F Change in Fluorescence (Detection) E->F

Caption: Conceptual workflow for the development of a chemosensor.

Conclusion and Future Outlook

This compound is a promising, yet underutilized, building block in materials science. Its unique substitution pattern offers a gateway to a wide array of novel functional materials. The protocols detailed in this guide for the synthesis of a bipolar host material and the subsequent fabrication of an OLED device provide a clear roadmap for researchers to explore its potential. Furthermore, the possibility of developing chemosensors from this versatile precursor opens up another exciting avenue of research. Future work should focus on the synthesis and characterization of a broader library of materials derived from this compound to fully elucidate its structure-property relationships and unlock its full potential in the realm of organic electronics and beyond.

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  • A. M. O. de la Rosa et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters," RSC Adv., vol. 14, no. 38, pp. 27551-27557, 2024. [Online]. Available: [Link]

  • S. A. M. H. and K. M. Z. Hossain, "Photophysics, Electrochemistry, Morphology, and Bioimaging Applications of New 1,8-Naphthalimide Derivatives Containing Different Chromophores," Chem. Asian J., vol. 16, no. 21, pp. 3257-3267, 2021. [Online]. Available: [Link]

  • S. P. Singh, A. K. Singh, and M. Kumar, "Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes," New J. Chem., vol. 42, no. 15, pp. 12693-12702, 2018. [Online]. Available: [Link]

  • A. S. S. Al-Fahd, S. M. Al-Ghamdi, and H. A. Al-Hazmi, "Synthesis and Reactivity of 1,4-Ethano-1,5-Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry," Eur. J. Org. Chem., vol. 28, no. 48, e202401443, 2025. [Online]. Available: [Link]

  • A. E. A. M. El-Adasy, M. S. A. El-Gaby, and A. M. A. El-Sayed, "SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE," Rev. Roum. Chim., vol. 59, no. 1, pp. 49-54, 2014. [Online]. Available: [Link]

  • S. H. Kim et al., "Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs," Molecules, vol. 23, no. 11, p. 2828, 2018. [Online]. Available: [Link]

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Application Note: Synthesis of Novel Fluorophores from 2-Bromo-1,5-naphthyridin-3-amine for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Fluorescence Probe Development

The 1,5-naphthyridine core is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its rigid, planar structure and its ability to engage in various non-covalent interactions.[1] These characteristics, combined with its inherent electron-deficient nature, make it an excellent platform for the construction of novel fluorescent probes. Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes at the molecular level.[2] The development of "turn-on" fluorescent probes, which exhibit enhanced emission upon binding to a specific analyte, is of particular interest as it minimizes background signal and improves sensitivity.

This application note provides a comprehensive guide to the synthesis of novel fluorescent probes starting from the versatile building block, 2-Bromo-1,5-naphthyridin-3-amine . The strategic placement of a bromo group at the 2-position and an amino group at the 3-position allows for selective functionalization through well-established palladium-catalyzed cross-coupling reactions. Specifically, we will detail protocols for:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties at the 2-position, creating extended π-conjugated systems crucial for tuning the photophysical properties of the resulting fluorophores.

  • Buchwald-Hartwig Amination: To introduce various amino groups at the 2-position, which can act as potent electron-donating groups in donor-π-acceptor (D-π-A) architectures, or to attach specific recognition motifs.

By leveraging these synthetic strategies, researchers can generate a diverse library of 1,5-naphthyridine-based fluorescent probes with tailored photophysical properties for a wide range of applications, including bioimaging, high-throughput screening, and diagnostics.

Synthetic Strategy: A Modular Approach to Fluorophore Diversification

The synthetic approach outlined herein is modular, allowing for the facile introduction of a wide variety of substituents to fine-tune the fluorescence properties of the target probes. The core strategy revolves around the palladium-catalyzed functionalization of the 2-position of the 1,5-naphthyridine ring system.

Core Synthetic Workflow

The overall workflow for the synthesis of fluorescent probes from this compound is depicted below. This modular approach allows for the generation of a diverse library of compounds from a common intermediate.

G cluster_start Starting Material cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_application Applications start This compound suzuki_reaction Pd-Catalyzed C-C Bond Formation start->suzuki_reaction buchwald_reaction Pd-Catalyzed C-N Bond Formation start->buchwald_reaction suzuki Aryl/Heteroaryl Boronic Acid or Ester suzuki->suzuki_reaction suzuki_product 2-Aryl-1,5-naphthyridin-3-amine (Fluorescent Probe Core) suzuki_reaction->suzuki_product bioimaging Bioimaging suzuki_product->bioimaging screening High-Throughput Screening suzuki_product->screening diagnostics Diagnostics suzuki_product->diagnostics buchwald Primary/Secondary Amine (e.g., Diphenylamine) buchwald->buchwald_reaction buchwald_product 2-Amino-1,5-naphthyridin-3-amine Derivative (Fluorescent Probe Core) buchwald_reaction->buchwald_product buchwald_product->bioimaging buchwald_product->screening buchwald_product->diagnostics

Figure 1: Modular synthetic workflow for the generation of fluorescent probes.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of representative fluorescent probes via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Protocol 1: Synthesis of 2-(Pyren-1-yl)-1,5-naphthyridin-3-amine via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a pyrene-functionalized 1,5-naphthyridine derivative. Pyrene is a well-known fluorophore with a high quantum yield and sensitivity to its local environment.[3]

Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling of this compound with pyrene-1-boronic acid.

Materials:

  • This compound

  • Pyrene-1-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), pyrene-1-boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(Pyren-1-yl)-1,5-naphthyridin-3-amine.

Protocol 2: Synthesis of N²,N²-Diphenyl-1,5-naphthyridine-2,3-diamine via Buchwald-Hartwig Amination

This protocol details the synthesis of a 1,5-naphthyridine derivative bearing a diphenylamino group at the 2-position. The triphenylamine moiety is a well-known electron donor and can contribute to the formation of a D-π-A system, leading to interesting photophysical properties.

Reaction Scheme:

Figure 3: Buchwald-Hartwig amination of this compound with diphenylamine.

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), diphenylamine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.08 equiv.) in anhydrous toluene. Add the appropriate volume of this catalyst solution to the reaction tube.

  • Solvent Addition: Add anhydrous toluene to the reaction tube via syringe to achieve a final concentration of the limiting reagent of approximately 0.1 M.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N²,N²-Diphenyl-1,5-naphthyridine-2,3-diamine.

Data Presentation: Expected Photophysical Properties

The introduction of different aryl and amino substituents at the 2-position of the 1,5-naphthyridine core is expected to significantly influence the photophysical properties of the resulting fluorescent probes. The following table summarizes the anticipated trends and estimated values based on literature for similar fluorophores. Actual experimental values should be determined for each newly synthesized compound.

ProbeExpected Excitation Max (nm)Expected Emission Max (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ)Notes
2-(Pyren-1-yl)-1,5-naphthyridin-3-amine~350-380~400-450~50-70HighThe emission is expected to be characteristic of the pyrene moiety. The quantum yield is anticipated to be high in non-polar solvents.[3]
N²,N²-Diphenyl-1,5-naphthyridine-2,3-diamine~380-420~480-550~100-130Moderate to HighThis D-π-A type fluorophore is expected to exhibit a significant Stokes shift and solvatochromism, with emission red-shifting in more polar solvents. The amino group at the 3-position further enhances the electron-donating character of the system.
2-(Naphthalen-2-yl)-1,5-naphthyridin-3-amine~330-360~380-430~50-70ModerateThe naphthalene substituent will extend the π-conjugation, leading to a red-shift in both absorption and emission compared to the unsubstituted 1,5-naphthyridine core.

Discussion: Causality Behind Experimental Choices and Self-Validating Systems

Choice of Catalytic System

The selection of the palladium catalyst and ligand is critical for the success of both the Suzuki-Miyaura and Buchwald-Hartwig reactions.

  • Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for the coupling of aryl bromides.[4] The use of a phosphine ligand stabilizes the palladium(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Buchwald-Hartwig Amination: For the C-N bond formation, a more electron-rich and sterically hindered phosphine ligand like XPhos is often required, especially when coupling with less nucleophilic amines or challenging heteroaryl halides.[5] The bulky nature of the ligand promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]

Self-Validating Protocols

The protocols described in this application note are designed to be self-validating. The progress of the reactions can be easily monitored by standard analytical techniques such as TLC and LC-MS. The appearance of a new, less polar spot on the TLC plate (for the Suzuki coupling) or a distinct molecular ion peak in the mass spectrum corresponding to the desired product confirms the success of the transformation. Furthermore, the purification by column chromatography allows for the isolation of the pure product, which can then be fully characterized by NMR spectroscopy and high-resolution mass spectrometry to confirm its structure and purity. The final validation comes from the measurement of the photophysical properties, where the observation of fluorescence confirms the successful synthesis of a new fluorophore.

Conclusion and Future Directions

The synthetic protocols outlined in this application note provide a robust and versatile platform for the development of novel fluorescent probes based on the 1,5-naphthyridine scaffold. By employing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can readily access a diverse range of fluorophores with tunable photophysical properties. The modular nature of this synthetic approach allows for the incorporation of various recognition elements, making these probes adaptable for a multitude of applications in biological research and drug discovery.

Future work could focus on expanding the library of these probes by exploring a wider range of boronic acids and amines as coupling partners. Furthermore, the introduction of functional groups that can undergo "click" chemistry would enable the straightforward conjugation of these fluorophores to biomolecules for targeted imaging applications. The investigation of the photophysical responses of these probes to various environmental factors, such as pH, viscosity, and the presence of specific metal ions or small molecules, will further broaden their utility as chemical sensors.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Wikipedia. (2023). Suzuki reaction. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • PubMed. (2010). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Al-Zoubi, R. M., & Al-Zoubi, I. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2024). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • MDPI. (2023). Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. Available at: [Link]

  • The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • MDPI. (2024). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available at: [Link]

  • Ramon Llull University. (2022). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Available at: [Link]

  • ResearchGate. (2018). The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes. Available at: [Link]

  • PubMed Central. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromo-Amino Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki coupling reactions involving bromo-amino pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Bromo-amino pyridines are invaluable building blocks in medicinal chemistry, but their successful coupling requires a nuanced understanding of the interplay between the substrate, catalyst, and reaction conditions. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your experiments.

Introduction: The Unique Challenges of Bromo-Amino Pyridines in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] However, the application of this reaction to bromo-amino pyridines introduces a specific set of challenges that can lead to low yields, incomplete conversions, and the formation of complex side products. These difficulties primarily arise from the electronic properties of the pyridine ring and the presence of both a halogen and an amino substituent.

The lone pair of electrons on the pyridine nitrogen, as well as the amino group, can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2] Furthermore, the labile protons of the amino group can interfere with the reaction, and the position of the amino and bromo substituents on the pyridine ring significantly influences reactivity. This guide will address these issues in a practical, question-and-answer format, providing you with the insights and protocols needed to troubleshoot your reactions effectively.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Suzuki coupling reaction with a bromo-amino pyridine is giving a low yield or not proceeding at all. What are the most likely causes?

Low yields in Suzuki couplings with bromo-amino pyridines can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. The primary culprits are typically catalyst inhibition by the pyridine nitrogen, inefficient oxidative addition, or competing side reactions.

Troubleshooting Steps:

  • Evaluate Your Catalyst and Ligand System: The choice of ligand is critical. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity. To mitigate this, employ bulky, electron-rich phosphine ligands that shield the palladium and promote the desired catalytic cycle.[3]

    • Recommended Ligands: SPhos, XPhos, and RuPhos are often effective for these challenging substrates.

    • Catalyst Precursor: Consider using a pre-catalyst, such as a G3 or G4 Buchwald palladacycle, to ensure the efficient in situ generation of the active Pd(0) species.

  • Optimize Reaction Temperature: Inefficient oxidative addition of the palladium catalyst to the C-Br bond of the pyridine can be a rate-limiting step. If the reaction is sluggish, a careful increase in temperature (e.g., from 80°C to 100-110°C) can enhance the reaction rate. However, be mindful that excessive heat can promote side reactions.[4]

  • Ensure Reagent Quality and Inert Atmosphere:

    • Boronic Acid/Ester Stability: Boronic acids, especially heteroaryl boronic acids, can be prone to degradation through protodeboronation.[1] Using a more stable boronic ester (e.g., pinacol, MIDA, or potassium trifluoroborate salts) can significantly improve reaction outcomes.[1]

    • Solvent Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5] A common method is to bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use.

Q2: I am observing a significant amount of a debrominated side product. What is causing this and how can I prevent it?

The formation of a debrominated, or hydrodehalogenated, byproduct is a common issue where the bromine atom on your starting material is replaced by a hydrogen atom. This side reaction consumes your starting material and reduces the yield of the desired coupled product.

Causality and Prevention:

This side reaction occurs when the palladium complex, after oxidative addition to the bromo-amino pyridine, abstracts a hydride from the solvent, base, or other reaction components. To minimize debromination:

  • Choice of Base: Avoid using amine-based bases (e.g., triethylamine) or alkoxides in alcohol solvents, as these can be sources of hydrides. Instead, opt for inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

  • Solvent Selection: If you suspect the solvent is the hydride source, switch to a non-reducing solvent like dioxane, toluene, or DMF.

  • Protect the Amino Group: In some cases, the amino group itself can contribute to side reactions. Protecting the amine as an acetamide can prevent these issues and improve yields.[6]

Q3: My reaction is producing a homocoupled biaryl product from the boronic acid. How can I reduce this side reaction?

Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.

Mitigation Strategies:

  • Rigorous Degassing: As mentioned previously, ensuring a strictly inert atmosphere is the most effective way to prevent homocoupling.[5]

  • Catalyst Choice: Using a pre-catalyst that efficiently generates the active Pd(0) species can also help to minimize the presence of Pd(II) that can lead to homocoupling.

Q4: I am working with a 2-bromo-aminopyridine, and the reaction is particularly challenging. Are there specific conditions I should use?

2-Substituted pyridines are notoriously difficult substrates in Suzuki couplings. This is due to the proximity of the nitrogen to the reaction center, which enhances catalyst inhibition. Additionally, the resulting 2-pyridyl boronic acids are more susceptible to protodeboronation.

Optimized Protocol for 2-Bromo-Aminopyridines:

For these challenging substrates, a more specialized approach is often necessary. The use of lithium triisopropyl 2-pyridylboronates, which can be prepared in one step from the corresponding 2-bromopyridine, has been shown to be an effective strategy.[7]

  • Reaction Conditions:

    • Boron Reagent: Lithium triisopropyl 2-pyridylboronate (1.5 equiv.)

    • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 equiv.)

    • Catalyst System: A combination of Pd₂(dba)₃ and a phosphite or phosphine oxide ligand can be highly effective.[7]

    • Solvent: Anhydrous dioxane.

    • Temperature: 110°C.

Data at a Glance: Recommended Reaction Parameters

The following table provides a starting point for optimizing your Suzuki coupling reaction with bromo-amino pyridines. Note that the optimal conditions will vary depending on the specific substrates used.

ParameterRecommended ConditionsRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (e.g., SPhos G3)Provides a reliable source of Pd(0) for the catalytic cycle.
Ligand SPhos, XPhos, RuPhos (1.5-2.5 mol%)Bulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Inorganic bases are less likely to act as hydride donors, minimizing debromination.
Boron Reagent Boronic Acid (1.1-1.5 equiv.), Pinacol Ester, or MIDA EsterEsters provide greater stability against protodeboronation.[1]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA combination of an organic solvent and water is often used, but anhydrous conditions may be necessary in some cases.
Temperature 80-110°CHigher temperatures can overcome the activation barrier for oxidative addition.

Visualizing the Process: Reaction and Troubleshooting

The Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be influenced by your choice of reagents and conditions.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Bromo-Amino Pyridine Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and address the root cause of the problem.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Byproducts Debromination Debrominated Starting Material Observed? Check_Byproducts->Debromination Homocoupling Boronic Acid Homocoupling Observed? Debromination->Homocoupling No Action_Debromination Change Base (e.g., K₃PO₄) Change Solvent (e.g., Dioxane) Debromination->Action_Debromination Yes Protodeboronation Unreacted Starting Material and Arene from Boronic Acid? Homocoupling->Protodeboronation No Action_Homocoupling Improve Degassing Use Pre-catalyst Homocoupling->Action_Homocoupling Yes Optimize_Catalyst Optimize Catalyst System Protodeboronation->Optimize_Catalyst No Action_Protodeboronation Use Boronic Ester (Pinacol, MIDA) Use Anhydrous Conditions Protodeboronation->Action_Protodeboronation Yes Action_Debromination->Optimize_Catalyst Action_Homocoupling->Optimize_Catalyst Action_Protodeboronation->Optimize_Catalyst Action_Catalyst Use Bulky Ligand (SPhos, XPhos) Increase Temperature Use Pre-catalyst

Caption: A decision-making workflow for troubleshooting low-yielding Suzuki reactions.

Experimental Protocol: General Procedure for Suzuki Coupling of a Bromo-Amino Pyridine

This protocol provides a robust starting point for the Suzuki coupling of a generic bromo-amino pyridine with an arylboronic acid. It should be optimized for each specific substrate combination.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-amino pyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos G3, 1-3 mol%) and the ligand (if not using a pre-catalyst).

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90-100°C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Hussain, F. H. S. (2017, December 4). Re: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Organic Letters, 11(11), 2293–2296.
  • Navarro, O., Marion, N., Mei, J., & Nolan, S. P. (2006). Rapid room temperature Buchwald–Hartwig and Suzuki–Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry – A European Journal, 12(19), 5142-5148.
  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 25863-25868.
  • Ali, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6543.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Cox, P. A., et al. (2016). Understanding the rates of aqueous protodeboronation of 2- and 3-heteroaromatic boronic acids. The Journal of Organic Chemistry, 81(24), 12434-12445.
  • Khan, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Thomas, A. A., et al. (2016). Mechanistic studies on the Suzuki–Miyaura cross-coupling reaction. Journal of the American Chemical Society, 138(40), 13242-13255.
  • Khan, S. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Knapp, D. M., et al. (2012). A robust and general method for the Suzuki–Miyaura cross-coupling of 2-heterocyclic boronic acids. Journal of the American Chemical Society, 134(3), 1476-1479.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos-Pd-G3 Precatalyst for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Aryl Chlorides.
  • Denmark, S. E., & Kallemeyn, J. M. (2021). Anhydrous Suzuki–Miyaura Coupling for the Synthesis of Biaryls. Journal of the American Chemical Society, 143(3), 1279-1284.
  • Ali, H., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6543.
  • Wallace, D. J., & Chen, C. Y. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 46(37), 6301-6304.

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Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-1,5-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-bromo-1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this powerful C-N cross-coupling reaction on a challenging heterocyclic scaffold.

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, but its electron-deficient nature and the presence of coordinating nitrogen atoms can present unique challenges for palladium-catalyzed cross-coupling reactions. This guide will help you overcome these hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a series of diagnostic questions and recommended solutions, grounded in mechanistic principles.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted 2-bromo-1,5-naphthyridine.

Initial Diagnostic Questions:

  • Is your catalyst active? How was the palladium source stored? Was a pre-catalyst used?

  • Is your system truly inert? How thoroughly were your solvent and reagents degassed?

  • Is the base strong enough and soluble? What base and solvent system are you using?

Potential Causes & Solutions

  • Cause A: Inactive Catalyst System. The active Pd(0) species is sensitive to oxygen.[1] Improper handling or the use of an unreliable palladium source like Pd(OAc)₂ without an effective pre-activation step can lead to failure.[2] The nitrogen atoms of the naphthyridine substrate can also act as catalyst poisons.[3][4]

    • Solution 1: Employ a Modern Pre-catalyst. Switch from basic palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) to a well-defined, air-stable palladium pre-catalyst.[5][6] Second, third, and fourth-generation (G2, G3, G4) Buchwald pre-catalysts are designed for rapid, clean generation of the active Pd(0) species under mild conditions and often show improved performance with challenging heterocyclic substrates.[5]

    • Solution 2: Rigorous Inert Atmosphere. Ensure your reaction flask, solvent, and reagents are thoroughly deoxygenated. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes and to subject the sealed reaction flask (containing all solid reagents) to several cycles of vacuum and backfilling with an inert gas.[1]

    • Solution 3: Re-evaluate Your Ligand. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[7] For electron-deficient heterocycles like 2-bromo-1,5-naphthyridine, bulky, electron-rich biaryl phosphine ligands are essential.[5] If you are using an older generation ligand (e.g., BINAP, DPPF), consider switching to a more advanced one like XPhos, SPhos, or tBuBrettPhos, which are known to be effective for heteroaromatic substrates.[5][6]

  • Cause B: Insufficient Basicity or Poor Solubility. The base is crucial for deprotonating the amine and regenerating the active catalyst.[8][9] If the base is not strong enough or is not sufficiently soluble in the reaction medium, the catalytic cycle will stall.

    • Solution 1: Screen Strong Bases. Sodium tert-butoxide (NaOtBu) is the most common and often most effective strong base for these reactions.[1][8] If NaOtBu fails, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), though the latter may require higher temperatures.[1]

    • Solution 2: Match Base to Solvent. The effectiveness of a base can be highly solvent-dependent.[10] NaOtBu has good solubility in THF and toluene. If using a less polar solvent, ensure your base has adequate solubility. In some cases, using a weaker but more soluble organic base like DBU has been shown to be effective, particularly for electron-deficient aryl halides.[11]

Problem 2: Significant Side Product Formation

Your reaction consumes the starting material, but the desired product is formed in low yield, accompanied by one or more significant side products.

Common Side Products & Solutions

  • Side Product A: Hydrodehalogenation (Protodebromination). The main byproduct observed is the 1,5-naphthyridine core, where the bromine atom has been replaced by a hydrogen.

    • Mechanistic Cause: Hydrodehalogenation can occur via a competing pathway where a palladium-hydride species, formed from β-hydride elimination or reaction with trace water/amine, reductively eliminates with the aryl halide.[12]

    • Solution 1: Use an Anhydrous, Aprotic Solvent. Ensure your solvent is rigorously dried. While small amounts of water can sometimes aid in the reduction of Pd(II) to Pd(0), excess water can promote hydrodehalogenation.[1] Common solvents include toluene, 1,4-dioxane, and THF.[13]

    • Solution 2: Optimize Ligand-to-Palladium Ratio. An insufficient amount of ligand can lead to the formation of undesired palladium species. Ensure a slight excess of ligand to palladium (typically 1.1:1 to 2:1 L/Pd ratio) to maintain the integrity of the active catalytic species.

    • Solution 3: Lower Reaction Temperature. High temperatures can sometimes favor side reactions. Once you have identified a working catalyst system, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) to see if the selectivity improves.

  • Side Product B: Dimerization or Double Amination. You observe products corresponding to the dimerization of the amine or double arylation of a primary amine.

    • Mechanistic Cause: These products arise from competing reaction pathways, often exacerbated by high catalyst loading or non-optimal reaction concentrations.

    • Solution 1: Adjust Stoichiometry. For primary amines, diarylation can be suppressed by using a slight excess of the amine coupling partner relative to the 2-bromo-1,5-naphthyridine.

    • Solution 2: Lower Catalyst Loading. High concentrations of the active catalyst can sometimes lead to undesired pathways. Catalyst loadings are typically low, around 1-2 mol%.[1] Once optimal conditions are found, try reducing the catalyst loading further.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with for my 2-bromo-1,5-naphthyridine derivative?

A1: For a challenging, electron-deficient, and potentially coordinating substrate like 2-bromo-1,5-naphthyridine, starting with a robust and highly active system is crucial.

  • Recommended Palladium Source: A G3 or G4 Buchwald Pre-catalyst (e.g., XPhos Pd G3, tBuXPhos Pd G4). These are air-stable solids that reliably generate the active Pd(0)L₁ species in solution, avoiding issues with catalyst activation.[5]

  • Recommended Ligand: Start with a bulky, electron-rich dialkylbiaryl phosphine ligand. XPhos is an excellent general-purpose ligand with a proven track record for heteroaromatic substrates.[8] If XPhos gives suboptimal results, tBuBrettPhos is another powerful option, specifically designed for coupling unprotected N-heterocycles.[6]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the functional groups present in your substrates.[1]

BasepKa (Conjugate Acid)Common SolventsAdvantagesDisadvantages
NaOtBu ~19Toluene, THF, DioxaneHigh reactivity, fast reaction rates.[1]Incompatible with base-sensitive groups (esters, ketones).[1]
LHMDS ~26Toluene, THFVery strong base, useful for less acidic amines.Air and moisture sensitive solid.
Cs₂CO₃ ~10.3Dioxane, DMF, TolueneGood functional group tolerance.[14]Often requires higher temperatures and longer reaction times.[1]
K₃PO₄ ~12.3Toluene, DioxaneMilder than alkoxides, good for sensitive substrates.Can require higher catalyst loadings.

For 2-bromo-1,5-naphthyridine, NaOtBu is the recommended starting point due to its high reactivity, which is often needed for activating the C-Br bond. If your substrate contains sensitive functional groups, a screen including Cs₂CO₃ and K₃PO₄ is warranted.

Q3: What is the mechanistic role of the bulky phosphine ligand?

A3: The bulky, electron-rich phosphine ligand is arguably the most important component of the modern Buchwald-Hartwig reaction. It serves several critical functions in the catalytic cycle:

  • Promotes Oxidative Addition: The electron-donating nature of the ligand makes the Pd(0) center more electron-rich and thus more nucleophilic, accelerating the initial oxidative addition of the 2-bromo-1,5-naphthyridine.[7]

  • Facilitates Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium center. This steric pressure promotes the final, product-forming reductive elimination step.[7]

  • Prevents Catalyst Deactivation: The ligand stabilizes the monomeric palladium species, preventing the formation of inactive palladium clusters or dimers.[12] For coordinating substrates like naphthyridines, the ligand's bulk can also physically block the substrate's nitrogen atoms from irreversibly binding to the palladium center.[15]

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reagents Pd0 Pd(0)L OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination ArBr Ar-Br (2-Bromo-1,5-naphthyridine) ArBr->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex Product Ar-NR₂ (Product) Base Base BaseH [Base-H]⁺Br⁻

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Conversion check_inert Verify Inert System: - Freshly degassed solvent? - Vacuum/backfill cycles? start->check_inert check_catalyst Evaluate Catalyst System: - Using a pre-catalyst? - Is ligand appropriate for heterocycles? check_inert->check_catalyst If Yes check_base Check Base & Temp: - Is base strong enough (e.g., NaOtBu)? - Is temperature optimal (80-110 °C)? check_catalyst->check_base If Yes screen_ligands Action: Screen Ligands (e.g., XPhos, SPhos, tBuBrettPhos) check_catalyst->screen_ligands If No / Unsure screen_bases Action: Screen Bases (NaOtBu, LHMDS, Cs₂CO₃) check_base->screen_bases If No increase_temp Action: Increase Temperature (in 10 °C increments) check_base->increase_temp If Yes success Reaction Optimized screen_ligands->success screen_bases->success increase_temp->success

Caption: A logical workflow for troubleshooting low conversion issues.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a 2-Bromo-1,5-Naphthyridine Derivative

This protocol is a general starting point and should be optimized for each specific substrate.

Reagents & Equipment:

  • 2-Bromo-1,5-naphthyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

  • Schlenk flask or microwave vial with a stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 2-bromo-1,5-naphthyridine derivative (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), the XPhos Pd G3 pre-catalyst (0.02 equiv), and the XPhos ligand (0.02 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure the removal of all oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the desired 2-amino-1,5-naphthyridine derivative.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald C
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Buchwald–Hartwig amin
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Role of the Base in Buchwald–Hartwig Amin
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Europe PMC.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
  • Palladium-Catalyzed Aryl
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

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Technical Support Center: A Scientist's Guide to the Purification of Substituted Naphthyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting, field-proven protocols, and expert insights into the purification of substituted naphthyridine amines, a class of compounds renowned for their diverse biological activities but often challenging to purify due to their unique chemical properties.

Part 1: Troubleshooting Guide for Common Purification Hurdles

This section is structured in a practical question-and-answer format, directly addressing the most frequent and complex issues encountered during the purification of these heterocyclic amines.

Issue 1: My product streaks badly or remains on the baseline during silica gel chromatography.

Root Cause Analysis: This is a classic symptom of strong acid-base interactions between the basic nitrogen atoms of the naphthyridine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to poor elution, significant tailing of the product peak, and in severe cases, irreversible adsorption, resulting in low recovery.[1]

Expert Recommendation: The primary strategy is to neutralize the acidic stationary phase by modifying the mobile phase.

Protocol: Base-Modified Flash Chromatography

  • Mobile Phase Preparation: To your pre-determined eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane), add a volatile tertiary amine. Triethylamine (Et₃N) is the most common choice, typically at a concentration of 0.5% to 2% (v/v). For particularly basic compounds, a solution of ammonia in methanol (commercially available or carefully prepared) can be used as part of the polar component of the mobile phase.

  • Column Equilibration (Critical Step): Before loading your sample, it is imperative to thoroughly equilibrate the silica gel column. Flush the column with a minimum of 5-7 column volumes of the base-modified mobile phase. This step ensures that the accessible silanol groups are neutralized, creating an inert surface for your compound to travel through.

  • Sample Loading: Dissolve your crude material in a minimal volume of the mobile phase or a compatible solvent. For optimal band sharpness, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution & Fraction Collection: Proceed with your gradient or isocratic elution as planned, collecting fractions and monitoring by Thin-Layer Chromatography (TLC). The TLC plates should also be developed in the base-modified eluent to accurately reflect the column's separation profile.

Alternative Strategy: Change of Stationary Phase

When base modification is insufficient, consider a different stationary phase:

  • Alumina (Neutral or Basic): A robust alternative for purifying basic compounds. Basic alumina (Brockmann I) is particularly effective.

  • Amine-Functionalized Silica: Commercially available columns with a bonded amine phase provide a less harsh environment and can offer excellent separation for these compounds.

Issue 2: I'm struggling with poor separation between my target compound and a less polar impurity.

Root Cause Analysis: Inadequate separation between spots on a TLC plate (low ΔRf) is a common challenge. This often arises from a mobile phase that is either too strong (polar), causing co-elution, or one that does not provide sufficient chemical selectivity between the compounds.

Expert Recommendation: A systematic approach to mobile phase optimization is key. The target Rf for the desired compound on a TLC plate should ideally be between 0.2 and 0.4 for good separation on a column.[2]

Protocol: TLC-Driven Method Development

  • Reduce Eluent Strength: If your compounds have high Rf values (e.g., > 0.6), decrease the proportion of the polar solvent. For instance, if a 95:5 DCM/MeOH mixture results in co-elution at the solvent front, evaluate 98:2 and 99:1 mixtures.

  • Enhance Selectivity with Different Solvents: If adjusting polarity alone doesn't work, change the solvent composition to exploit different intermolecular interactions. Consider these alternative systems:[2]

    • Toluene/Ethyl Acetate/Triethylamine: Toluene can offer different π-π stacking interactions compared to hexane.

    • Petroleum Ether/Tetrahydrofuran (THF): THF provides different hydrogen bond accepting capabilities than ethyl acetate.[2]

Data Summary: Mobile Phase Selection Guide

Compound PolarityPrimary System (with 1% Et₃N)Alternative Systems (with 1% Et₃N)
Low to Medium Ethyl Acetate / HexaneToluene / Ethyl Acetate, DCM / Diethyl Ether
Medium to High Dichloromethane (DCM) / MethanolChloroform / Acetone
High Ethyl Acetate / MethanolAcetonitrile / Water (for Reverse Phase)
Issue 3: My compound appears to be decomposing during purification.

Root Cause Analysis: Substituted naphthyridines, while aromatic, can possess functionalities sensitive to prolonged exposure to the acidic environment of silica gel or to reactive impurities (like peroxides) in aged solvents.

Expert Recommendation: Prioritize milder purification techniques and ensure high-quality reagents.

Strategy 1: Recrystallization

For solid materials, recrystallization is the preferred method as it is gentle and can yield material of very high purity.

Protocol: Systematic Recrystallization

  • Solvent Screening: The key is finding a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold. Test small aliquots of your crude product in solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small volume of the cold recrystallization solvent. Dry under high vacuum.

Strategy 2: Preparative HPLC

For challenging separations or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool.

  • Normal Phase HPLC: Can be performed with base-modified eluents.

  • Reverse Phase HPLC (RP-HPLC): Excellent for more polar naphthyridine derivatives. A common mobile phase is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Note: The resulting product will be an acid salt; a subsequent basic workup may be needed to obtain the free base.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a robust initial purification strategy for a novel naphthyridine amine?

A1: A multi-tiered strategy is most effective, starting with bulk purification and moving to finer methods.

Workflow: From Crude to Pure

Caption: A multi-step workflow for purifying substituted naphthyridine amines.

  • Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., DCM). Wash with a saturated sodium bicarbonate solution to remove acidic impurities. This initial step significantly reduces the load on subsequent chromatographic steps.

  • Chromatography: Follow with base-modified column chromatography as the primary separation technique.

  • Final Polishing: For solids, recrystallization is ideal. For oils or inseparable mixtures, preparative HPLC is the method of choice.

Q2: How do I confirm the purity and structure of my final product?

A2: A combination of orthogonal analytical techniques is required to unequivocally establish purity and confirm the chemical structure.

Troubleshooting Logic: Purity & Identity Verification

Purity_Verification Input Final Purified Sample TLC_HPLC TLC: Single Spot? HPLC: Single Peak >98%? Input->TLC_HPLC NMR ¹H & ¹³C NMR Spectroscopy TLC_HPLC->NMR Purity Looks Good Fail Repurify or Re-characterize TLC_HPLC->Fail Impurity Detected MS High-Res Mass Spectrometry (HRMS) NMR->MS Structure Consistent NMR->Fail Inconsistent Structure Pass Purity & Structure Confirmed MS->Pass Correct Mass Found MS->Fail Incorrect Mass

Caption: A decision-making workflow for the analytical validation of a purified sample.

  • Purity Assessment: Use HPLC, preferably with both UV and Mass Spectrometry (LC-MS) detection, to obtain a quantitative purity value.[3][4] A single, sharp peak in your HPLC chromatogram is a strong indicator of purity.

  • Structure Elucidation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the exact structure, connectivity, and substitution pattern of your naphthyridine derivative.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition.

References

  • ResearchGate. How to remove non-polar impurity from the compound?. (2017-07-14). Available from: [Link]

  • García-Cánovas, R., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 26, no. 1, 2021, p. 143. Available from: [Link]

  • Krasavin, M. "Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties." RSC Advances, vol. 15, 2025, pp. 27551-27557. Available from: [Link]

  • Abu-Melha, S. "Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives." Acta Chimica Slovenica, vol. 64, 2017, pp. 919-930. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Available from: [Link]

  • Aznar, M., et al. "Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry." Journal of Chromatography A, vol. 1216, 2009, pp. 5176-5181. Available from: [Link]

  • ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021-09-03). Available from: [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. (2021-12-15). Available from: [Link]

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Technical Support Center: Troubleshooting the Heck Reaction with Bromo-Amino Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into troubleshooting the Heck reaction, specifically when working with challenging bromo-amino heterocyclic substrates. These substrates are notorious for their potential to inhibit catalysis, and standard protocols often fall short. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to solve problems effectively in your own labs.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern synthetic chemistry.[1] However, the presence of an amino group on a heterocyclic ring introduces specific challenges, primarily related to catalyst deactivation and unwanted side reactions. This guide will address these issues in a practical, question-and-answer format.

The Heck Catalytic Cycle: A Quick Primer

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. Any step can be a potential point of failure.

G cluster_0 Heck Catalytic Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X PdII R-Pd(II)-X Complex OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Alkene Product BetaElim->Product BaseStep Reductive Elimination (Base) BetaElim->BaseStep H-Pd(II)-X BaseStep->Pd0 Base-H-X

Caption: The generally accepted catalytic cycle for the Mizoroki-Heck reaction.

FAQs & Troubleshooting Guides

Category 1: Reaction Failure & Low Conversion

Question 1: My Heck reaction with a bromo-amino pyridine substrate is not starting, or I'm seeing less than 10% conversion. What is the most likely point of failure?

Answer: With amino-heterocycles, the most common culprit for reaction failure is the deactivation of the palladium catalyst by the substrate itself. The nitrogen atoms of the heterocyclic ring and, more significantly, the exocyclic amino group can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2]

Here’s a breakdown of the likely issues and how to address them:

  • Catalyst Inhibition by the Amino Group: The lone pair on the amino nitrogen can bind strongly to the palladium center, outcompeting the necessary phosphine ligands and preventing the catalytic cycle from proceeding.

  • Inefficient Generation of Active Pd(0): Many Heck reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[3][4] Reagents in your reaction, including the amine base or phosphine ligand, are typically responsible for this reduction. If this step is inefficient, the cycle never begins.

  • Poor Ligand Choice: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich and potentially coordinating bromo-amino heterocycles, a generic ligand like triphenylphosphine (PPh₃) is often insufficient.

Troubleshooting Workflow: Addressing Catalyst Deactivation

G cluster_1 Troubleshooting Low Conversion with Amino-Heterocycles Start Low/No Conversion Step1 Switch to Bulky, Electron-Rich Ligands (e.g., Buchwald-type) Start->Step1 Initial Step Step2 Protect the Amino Group (e.g., Boc, Ac) Step1->Step2 If still no improvement Success Improved Conversion Step1->Success Problem Solved Step3 Screen Different Pd Precatalysts (Pd(0) vs Pd(II)) Step2->Step3 If protection is undesirable/ineffective Step2->Success Problem Solved Step4 Increase Catalyst Loading (e.g., to 5 mol%) Step3->Step4 Final Optimization Step3->Success Problem Solved Step4->Success Problem Solved

Caption: A decision workflow for tackling low-conversion Heck reactions.

Experimental Protocol: Screening for an Effective Ligand

This protocol is designed to quickly identify a more suitable ligand for your challenging substrate.

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add your bromo-amino heterocycle (1.0 equiv), the alkene (1.5 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the solvent (e.g., DMF or NMP).

  • Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of your Pd precatalyst (e.g., Pd(OAc)₂) and a variety of ligands.

  • Ligand Selection: A good screening set should probe both steric and electronic properties.

LigandClassKey Feature
PPh₃ Monodentate PhosphineBaseline, standard ligand.
P(o-tol)₃ Monodentate PhosphineIncreased steric bulk over PPh₃.
XPhos Buchwald-type BiarylphosphineVery bulky and electron-rich.
SPhos Buchwald-type BiarylphosphineSimilar to XPhos, often complementary.
dppf Bidentate PhosphineCan create a more stable catalytic complex.[2]
  • Execution: Add the Pd precatalyst and the respective ligand to each reaction vial (a typical Pd:Ligand ratio is 1:2 for monodentate and 1:1.1 for bidentate ligands). Seal the vials, remove them from the glovebox, and heat to the desired temperature (e.g., 100-140 °C).

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion. This will clearly indicate the most promising ligand for your system.

Category 2: Side Reactions & Product Purity

Question 2: My reaction works, but I'm getting a significant amount of a side product where the bromine on my heterocycle is replaced by hydrogen (dehalogenation). How can I prevent this?

Answer: This side reaction, known as proto-dehalogenation, is a common issue. It typically arises from two main sources:

  • Water/Protic Solvents: Trace amounts of water in your solvent or on your glassware can act as a proton source, intercepting the R-Pd(II)-X intermediate before it can react with the alkene.

  • The Base: Some organic amine bases, especially when heated, can undergo decomposition pathways that generate hydride species, which can then lead to dehalogenation.

Strategies to Minimize Dehalogenation:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight before use. If using an inorganic base like K₂CO₃ or Cs₂CO₃, dry it under vacuum while heating.

  • Switch to a More Robust Base: Inorganic bases are often less problematic than tertiary amines in this regard. If an organic base is required for solubility, consider a sterically hindered, non-nucleophilic one like N,N-dicyclohexylmethylamine.[5] The use of trialkylamines or inorganic salts is common for regenerating the catalyst.[3]

Question 3: I'm observing a mixture of regioisomers (e.g., both the α- and β-substituted product). How can I improve the regioselectivity?

Answer: Regioselectivity in the Heck reaction is a complex issue governed by a delicate balance of steric and electronic factors during the migratory insertion step.[2][6]

  • Steric Control (Neutral Pathway): In most standard Heck reactions (the "neutral pathway"), the aryl group adds to the least sterically hindered carbon of the alkene double bond.[6] This typically leads to the linear, (E)-isomer as the major product.

  • Electronic Control (Cationic Pathway): If the halide on the R-Pd(II)-X intermediate is replaced by a non-coordinating anion (often from an additive like a silver salt), a cationic [R-Pd-L₂]⁺ species is formed. In this "cationic pathway," the migratory insertion is governed by electronics, and the aryl group will add to the carbon of the double bond that is more electron-deficient.[6][7]

Methods to Influence Regioselectivity:

  • Ligand Choice: The size and electronic nature of the ligand are paramount. Bulky ligands can strongly enforce steric control, favoring the linear product. Bidentate phosphine ligands are known to favor the cationic pathway, potentially leading to the branched product.[3][6]

  • Solvent Polarity: Polar solvents can stabilize cationic intermediates, potentially favoring the electronically controlled pathway and leading to the branched product.[2] Experimenting with solvents like toluene (nonpolar) vs. DMF (polar aprotic) can reveal a selectivity dependence.

  • Additives: The addition of silver salts (e.g., Ag₃PO₄) or thallium salts can be used to scavenge the halide and force the reaction down the cationic pathway, which can sometimes reverse the regioselectivity compared to the neutral pathway.[8] Safety Note: Thallium salts are extremely toxic and should be handled with extreme caution and appropriate personal protective equipment.

References

  • Title: The Heck Reaction (Mizoroki-Heck Reaction) Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck Reaction: Mechanism, Applications, Limitations Source: Science Info URL: [Link]

  • Title: Heck Reaction—State of the Art Source: Molecules (MDPI) URL: [Link]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck-like Reactions Involving Heteroatomic Electrophiles Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Heck reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Mechanisms of the Mizoroki–Heck Reaction Source: Wiley Online Library URL: [Link]

  • Title: Regioselectivity in the Heck (Mizoroki-Heck) Reaction Source: SpringerLink URL: [Link]

  • Title: Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-1,5-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in various pharmaceutical development programs, presents a unique set of challenges. Achieving high yield and purity requires careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide provides a structured approach to troubleshooting and frequently asked questions to support your experimental work.

A plausible synthetic approach involves the construction of the 1,5-naphthyridine core, followed by sequential bromination and amination. The order of these steps is critical and can significantly impact the overall yield and impurity profile.

Synthetic_Pathway A 1,5-Naphthyridine Precursor B Bromination A->B e.g., NBS C 2-Bromo-1,5-naphthyridine B->C D Nitration C->D HNO3/H2SO4 E 2-Bromo-3-nitro-1,5-naphthyridine D->E F Reduction E->F e.g., SnCl2, H2 G This compound F->G

Caption: A potential synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Bromination Step

Symptom: The conversion of the 1,5-naphthyridine precursor to 2-Bromo-1,5-naphthyridine is significantly lower than expected.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Brominating Agent The stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) to the substrate is crucial. An insufficient amount will lead to incomplete reaction.Carefully control the stoichiometry. It is advisable to perform small-scale trials to determine the optimal molar ratio.
Inappropriate Solvent The polarity and reactivity of the solvent can influence the reaction rate and selectivity.Acetonitrile or chlorinated solvents are often effective for brominations with NBS. Ensure the solvent is anhydrous, as water can consume the brominating agent.
Suboptimal Reaction Temperature Bromination reactions are often temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote the formation of side products, such as di-brominated species.Monitor the reaction temperature closely. A common starting point is to add the brominating agent at a lower temperature (e.g., 0-10 °C) and then allow the reaction to warm to room temperature.[1]
Presence of Inhibitors Trace impurities in the starting material or solvent can inhibit the reaction.Ensure the purity of your starting materials and use freshly distilled, anhydrous solvents.
Problem 2: Formation of Multiple Brominated Isomers

Symptom: Analysis of the crude product (e.g., by LC-MS or NMR) shows the presence of multiple brominated species, leading to difficult purification and reduced yield of the desired 2-bromo isomer.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to over-bromination or bromination at other positions on the naphthyridine ring.Employ milder reaction conditions. This could involve using a less reactive brominating agent, lowering the reaction temperature, or reducing the reaction time. Careful monitoring by TLC or LC-MS is essential to stop the reaction at the optimal point.
Lack of Regioselectivity The inherent electronic properties of the 1,5-naphthyridine ring may not strongly favor bromination at the 2-position under the chosen conditions.The use of a directing group or a different synthetic strategy, such as starting with a pre-brominated pyridine derivative for the cyclization step, could improve regioselectivity.[2]
Problem 3: Low Yield in the Amination Step

Symptom: The conversion of 2-Bromo-1,5-naphthyridine to this compound (via nitration and reduction) is inefficient.

Potential Causes & Solutions:

CauseExplanationRecommended Solution
Inefficient Nitration The nitration of the electron-deficient 2-bromo-1,5-naphthyridine ring can be challenging.Use a stronger nitrating agent or harsher conditions (e.g., fuming nitric acid/sulfuric acid), but proceed with caution and on a small scale initially to avoid decomposition.
Incomplete Reduction of the Nitro Group The reduction of the nitro group to an amine can be incomplete, leading to a mixture of nitro and amino compounds.Ensure the reducing agent (e.g., SnCl2, H2/Pd-C) is active and used in sufficient excess. Monitor the reaction progress carefully. The choice of solvent and pH during workup is also critical for isolating the amine product.
Side Reactions during Amination Direct amination of a bromo-naphthyridine can sometimes lead to side reactions or the formation of complex mixtures.[3]The nitration-reduction sequence is generally a more reliable method for introducing an amino group in such systems. If direct amination is attempted, consider palladium-catalyzed methods like the Buchwald-Hartwig amination, which can offer higher selectivity and yields under milder conditions.[2]

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Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step5; Step3 -> Step4 [style=dashed]; Step4 -> Step5; Step5 -> End; }

Caption: A general workflow for troubleshooting synthetic issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of the 1,5-naphthyridine core?

A1: A common and effective method for constructing the 1,5-naphthyridine skeleton is the Skraup synthesis, which utilizes 3-aminopyridine and glycerol.[2][4] The reaction conditions can be modified to improve yields and accommodate substituted pyridines.

Q2: How can I effectively purify the final product, this compound?

A2: Purification can often be achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts.[1] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential.

  • Brominating agents like NBS are corrosive and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Nitrating agents (concentrated nitric and sulfuric acids) are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood, and always add acid to water, never the other way around.

  • Reduction reactions involving hydrogen gas require a properly set up hydrogenation apparatus and should be conducted in a well-ventilated area away from ignition sources.

Q4: Can microwave-assisted synthesis be used to improve reaction times?

A4: Microwave-assisted organic synthesis can often significantly reduce reaction times for the construction of heterocyclic systems.[5] It would be worthwhile to explore microwave conditions for the cyclization, bromination, or amination steps, starting with small-scale feasibility studies to identify optimal parameters.

Experimental Protocols

Illustrative Protocol: Bromination of a 1,5-Naphthyridine Precursor

This is a general protocol and may require optimization for your specific substrate.

  • Dissolve the 1,5-naphthyridine precursor (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-10 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains stable.[1]

  • Allow the reaction mixture to stir at this temperature for 1-2 hours, then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Social Science Research and Technology.
  • Syntheses of the isomeric amino‐ and bromo‐1,5‐naphthyridines.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 2-bromoallylamine. Organic Syntheses Procedure.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic

Sources

"side reactions in the bromination of aminonaphthyridines"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminonaphthyridine Functionalization Topic: Side Reactions in the Bromination of Aminonaphthyridines Ticket ID: AN-Br-EAS-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Heterocycle Functionalization Support Hub.

You are likely here because the bromination of your aminonaphthyridine scaffold is not proceeding as planned. This class of substrates is notoriously "schizophrenic"—the pyridine rings are electron-deficient (deactivated), but the amino group is strongly activating.[1] This push-pull electronic conflict leads to three common failure modes: Regiochemical scrambling , N-oxidation/N-bromination , and Poly-halogenation .[1]

Below is your technical guide to diagnosing and resolving these specific side reactions.

Module 1: The "Wrong Isomer" Problem (Regioselectivity)

User Issue: "I targeted the


-position to the amine, but NMR suggests a mixture or substitution on the wrong ring."

Technical Analysis: The regioselectivity is governed by the competition between the directing power of the amine (ortho/para directing) and the deactivating effect of the ring nitrogens.

  • 1,8-Naphthyridines: If you have a 2-amino-1,8-naphthyridine, the C3 position (ortho to the amine) is the kinetic favorite. However, under thermodynamic control or high acidity, the protonation of the ring nitrogen (N1 or N8) creates a pyridinium-like species that severely deactivates the ring, potentially pushing bromination to the other ring if it possesses electron-donating substituents.

  • 1,5-Naphthyridines: Symmetry often simplifies the spectrum, but solubility issues can lead to heterogeneous reactions that favor poly-bromination at the surface of the solid.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Mixture of isomers Competing directing groups.[1]Switch Reagent: Use NBS (N-bromosuccinimide) in MeCN or DMF at

.[1] NBS is more selective than elemental bromine (

).[1]
Reaction stalled Protonation of ring Nitrogen.[1][2]Buffer the System: Add 1.1 eq. of NaOAc or CaCO

.[1] This scavenges HBr formed during the reaction, preventing the formation of the unreactive naphthyridinium salt.
Wrong Ring Bromination Electronic deactivation.Protect the Amine: Acetylate the amine (-NHAc).[1] This moderates the activating power and steric bulk, often shifting selectivity to the para position (if available) or preventing over-activation.

Module 2: The "Black Tar" / Loss of Amine Problem

User Issue: "My reaction turned black/dark red, and the amine peak disappeared from the proton NMR."

Technical Analysis: This is the hallmark of N-Bromination followed by decomposition.[1] Primary and secondary amines react with electrophilic bromine sources to form N-bromo species (


).[1]
  • N-Br Formation: This bond is labile.[1]

  • Decomposition: The N-bromo species can undergo homolytic cleavage (generating radicals that polymerize the substrate) or oxidation to imines/nitriles.[1]

  • Orton-Type Rearrangement: Ideally, the N-Br rearranges to the C-Br (ring bromination).[1] If this rearrangement is slow, decomposition wins.[1]

Visualizing the Failure Pathway:

BrominationPathways Start Aminonaphthyridine (Substrate) N_Attack N-Attack (Kinetic) Start->N_Attack Fast C_Attack C-Attack (Thermodynamic) Start->C_Attack Slow (Direct EAS) NBS Reagent: NBS N_Bromo N-Bromo Intermediate (Unstable) N_Attack->N_Bromo Product C-Bromo Product (Desired) C_Attack->Product Rearrangement Acid-Catalyzed Rearrangement N_Bromo->Rearrangement H+ present Tar Radical Polymerization (Black Tar) N_Bromo->Tar Heat/Light Oxidation Oxidative Deamination (Loss of Amine) N_Bromo->Oxidation Base/H2O Rearrangement->Product

Caption: Kinetic competition between N-bromination (leading to side products) and C-bromination (EAS).

Corrective Protocol:

  • The "Scavenger" Method: Do NOT run this reaction in basic conditions.[1] Use AcOH (Acetic Acid) as the solvent or co-solvent.[1] The acidic medium protonates the N-bromo intermediate, facilitating the rearrangement to the ring (C-Br bond formation) and suppressing radical pathways.[1]

  • Temperature Control: Keep the reaction below

    
     during addition. N-bromo species decompose rapidly at room temperature.[1]
    

Module 3: Experimental Protocols (Best Practices)

Method A: The Mild Approach (NBS/MeCN)

Recommended for highly activated aminonaphthyridines prone to oxidation.

  • Dissolution: Dissolve 1.0 eq. of aminonaphthyridine in anhydrous Acetonitrile (MeCN). Concentration: 0.1 M.[1]

  • Cooling: Cool to

    
     in an ice bath. Shield from light (foil wrap) to prevent radical initiation.[1]
    
  • Addition: Add 1.05 eq. of NBS portion-wise over 30 minutes. Do not dump it in all at once.

  • Monitoring: Monitor by LCMS.

    • If N-Br is observed (M+79 mass shift, unstable): Allow to warm to RT slowly or add 5 mol% acetic acid.

  • Quench: Quench with saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess bromine species before extraction.[1]
    
Method B: The "Sandmeyer" Alternative (If Direct Bromination Fails)

Use this if regioselectivity is impossible to control via EAS.

If direct bromination yields inseparable mixtures, switch to a diazotization strategy.[1]

  • Diazotization: Treat the amine with

    
     in aqueous HBr at 
    
    
    
    .
  • Substitution: Add

    
     (Copper(I) bromide).[1]
    
    • Note: This replaces the amine with a bromine.[1][3][4] This is useful if you need a bromo-naphthyridine for further coupling (e.g., Buchwald-Hartwig) to re-install a different amine later.[1]

Module 4: Decision Matrix (Reagent Selection)

Use this flow to select the correct bromination strategy for your specific substrate.

DecisionTree Start Start: Aminonaphthyridine Substrate Is_Activated Is the ring highly activated? (e.g., -OMe, -OH groups present) Start->Is_Activated NBS_Route Use NBS in MeCN/DMF (-10°C to RT) Is_Activated->NBS_Route Yes Br2_Route Consider Br2 complex (e.g., Pyridinium Tribromide) Is_Activated->Br2_Route No (Deactivated) Selectivity_Check Is Regioselectivity Poor? NBS_Route->Selectivity_Check Br2_Route->Selectivity_Check Protect_Amine Step 1: Acetylate Amine (-NHAc) Step 2: Brominate Step 3: Hydrolyze Selectivity_Check->Protect_Amine Mixture of Isomers Sandmeyer Sandmeyer Reaction (Diazotization -> CuBr) Selectivity_Check->Sandmeyer Wrong Isomer Dominant

Caption: Strategic decision tree for reagent selection based on substrate reactivity and selectivity outcomes.

References

  • Mechanism of NBS Bromination: Nishii, Y., et al. "Lewis Base-Catalyzed Electrophilic Halogenation of Arenes."[1][5] Journal of the American Chemical Society, vol. 142, no.[1][5] 38, 2020, pp. 1621-1629.[1] [1]

  • Regioselectivity in Heterocycles: Song, S., et al. "DMSO-Promoted Oxidative Halogenation of Arenes."[1][5] Organic Letters, vol. 17, no.[1][5] 12, 2015, pp. 2886-2889.[1] [1]

  • Naphthyridine Functionalization (C5-Selective): Wang, J., et al. "Copper-promoted C5-selective bromination of 8-aminoquinoline amides."[1] Beilstein Journal of Organic Chemistry, vol. 20, 2024.[1] [Source: Beilstein J. Org.[1] Chem.]([Link])

  • General Heterocyclic Chemistry: Joule, J. A., and Mills, K. Heterocyclic Chemistry. 5th ed., Wiley, 2010.[1] (Standard Reference for Naphthyridine Reactivity Patterns).

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & Poisoning in Palladium-Catalyzed Cross-Coupling Target Molecule: 2-Bromo-1,5-naphthyridin-3-amine Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Diagnostic & Triage: Is it Poisoning?

Q: My reaction mixture turned black immediately upon heating, and LCMS shows 0% conversion. Is this catalyst poisoning?

A: Yes, this is the classic signature of "rapid catalyst death" (Pd-black formation). For This compound , you are facing a "Perfect Storm" of coordination issues. The rapid precipitation of Palladium black indicates that the ligands (likely phosphines) were displaced by your substrate before the catalytic cycle could establish itself. The substrate is acting as a better ligand than your catalyst's phosphine, but a non-productive one.

Q: I see starting material consumption, but the major product is the protodebrominated species (1,5-naphthyridin-3-amine), not the coupled product. Is this poisoning?

A: This is indirect poisoning . The catalyst is active enough to perform oxidative addition into the C-Br bond, but the catalytic cycle is stalling at the transmetallation step due to the coordination of the C3-amine or N1-nitrogen. This stalled Pd(II)-intermediate is unstable and undergoes protodeboronation (reduction) rather than cross-coupling. This is often called the "2-pyridyl problem" aggravated by the exocyclic amine.

Technical Deep Dive: The Mechanism of Failure

To solve this, you must understand how your molecule kills the catalyst. This compound possesses three distinct binding modes that compete with your ligand system:

  • N1-Lone Pair (Pyridine-like): Strongly basic and adjacent to the reaction center (C2).

  • C3-Amine (-NH₂): A hard Lewis base capable of displacing soft phosphine ligands.

  • N5-Lone Pair: A distal binding site that can lead to the formation of polymeric Pd-substrate networks (bridging).

The "Chelate Trap" Hypothesis

The most critical failure mode is the formation of a stable, off-cycle resting state. The N1 nitrogen and the C3-amine can act cooperatively to chelate the Palladium center, or bridge two Palladium atoms, effectively removing them from the catalytic cycle.

Visualizing the Poisoning Pathway

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd Productive Cycle Coordination N-Coordination (Displacement of L) Pd0->Coordination Ligand Displacement Substrate Substrate: 2-Br-1,5-naphthyridin-3-amine Substrate->Pd0 Competitive Binding OxAdd->Coordination Intramolecular Chelation TransMetal Transmetallation (Boronic Acid) OxAdd->TransMetal Rate Limiting Step Dimer Inactive Dimer/Aggregate [Pd(μ-Substrate)Br]n Coordination->Dimer Aggregation PdBlack Pd Black (Irreversible Deactivation) Dimer->PdBlack Decomposition Prod Coupled Product TransMetal->Prod Reductive Elimination

Figure 1: Mechanistic divergence between the productive cross-coupling cycle and the catalyst poisoning pathways driven by N-coordination.[1][2][3]

Troubleshooting & Optimization Protocols

Strategy A: Ligand Engineering (The "Bulky" Approach)

Standard ligands like PPh₃ or dppf will fail because they are easily displaced by the nitrogen-rich substrate. You need bulky, electron-rich ligands that create a "steric wall," preventing the substrate's nitrogens from binding to the Pd center while still allowing the C-Br bond to access the metal.

Recommended Catalyst Screening Panel:

Ligand ClassSpecific LigandRationaleStarting Conditions
Dialkylbiaryl Phosphines XPhos or RuPhos The gold standard. The bulky biaryl backbone prevents N-coordination. RuPhos is excellent for secondary amines.Pd₂(dba)₃ (1-2 mol%), Ligand (2-4 mol%), K₃PO₄, 1,4-Dioxane/H₂O, 100°C
Bulky NHC Pd-PEPPSI-IPr Extremely stable carbene ligand. Resistant to oxidation and displacement by amines.Pd-PEPPSI-IPr (2 mol%), K₂CO₃, Toluene/MeOH (1:1), 60-80°C
P(t-Bu)₃ Type Pd-132 (P(t-Bu)₃ Pd G2) High electron density facilitates oxidative addition; bulk prevents poisoning.Pd-G2 Precatalyst (2 mol%), K₃PO₄, THF/Water, RT to 50°C

Protocol 1: The "Buchwald" Rescue

  • Degas solvents vigorously. Oxygen accelerates the decomposition of the active species.

  • Pre-complexation: Mix Pd₂(dba)₃ and XPhos in the solvent at 60°C for 5 minutes before adding the substrate. This ensures the active catalytic species is formed and protected by the ligand before it encounters the "poison" (the substrate).

  • Base Choice: Use K₃PO₄ (anhydrous or tribasic dodecahydrate). Weak bases like carbonate often fail with this scaffold.

Strategy B: Substrate Masking (The Protection Approach)

If ligand screening fails, the free amine (-NH₂) at position 3 is likely the culprit. Masking it removes a key coordination site.

Q: Which protecting group is best for this scaffold? A: Acetamide (Ac) or Boc (tert-butyloxycarbonyl) .

  • Why: Converting the -NH₂ to -NHAc or -NHBoc reduces the Lewis basicity of the nitrogen significantly (lone pair delocalized into the carbonyl).

  • Trade-off: You add two steps (protection/deprotection), but you likely save weeks of failed optimization.

Protocol 2: Protection-Coupling Sequence

  • Protection: React this compound with Ac₂O (in pyridine) or Boc₂O (with DMAP/DCM).

  • Coupling: Run the standard Suzuki/Buchwald coupling on the protected intermediate.

  • Deprotection: Acidic hydrolysis (HCl/MeOH or TFA/DCM).

Strategy C: The "Lewis Acid" Additive (Advanced)

In rare cases where protection is impossible, adding a "sacrificial" Lewis acid can tie up the lone pairs of the naphthyridine nitrogens.

  • Additive: B(OiPr)₃ or ZnCl₂ (sub-stoichiometric).

  • Mechanism: These Lewis acids bind reversibly to the pyridine-like nitrogens (N1/N5), shielding the Pd catalyst from coordination.

  • Warning: This requires careful optimization as the additive might also inhibit the boronic acid in Suzuki couplings.

Experimental Workflow: Decision Matrix

Follow this logical flow to resolve your issue efficiently.

DecisionTree Start Start: Reaction Fails Check1 Is Pd-Black Visible? Start->Check1 YesBlack Yes Check1->YesBlack Rapid Precip NoBlack No Check1->NoBlack Action1 Switch to Pd-PEPPSI-IPr or XPhos YesBlack->Action1 Check2 Is SM Consumed? NoBlack->Check2 YesSM No (SM Intact) Check2->YesSM NoSM Yes (De-bromination) Check2->NoSM Action2 Increase Temp (110°C) Check Oxidative Addition YesSM->Action2 Action3 Protect Amine (Boc/Ac) NoSM->Action3

Figure 2: Troubleshooting decision matrix for cross-coupling failure modes.

References

  • Mechanisms of Catalyst Poisoning: Sherwood, J. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry.

  • The "2-Pyridyl Problem" & Ligand Solutions: Billingsley, K. & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[4][5]

  • Bulky NHC Ligands (PEPPSI): Valente, C. et al.[4] "The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

  • Aminopyridine Synthesis Challenges: Lier, F. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules.

Sources

"removal of palladium catalyst from naphthyridine products"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Palladium Catalyst from Naphthyridine Products Role: Senior Process Chemist / Application Scientist

The Naphthyridine Challenge: Why Standard Washes Fail

Naphthyridines (1,5-, 1,6-, 1,8- isomers) present a unique purification challenge compared to standard organic substrates. The core issue is Competitive Coordination .

  • The Mechanism: Palladium (Pd) is a "soft" Lewis acid. Naphthyridine nitrogens are electron-rich Lewis bases with significant

    
    -acceptor properties. In reaction mixtures, your product acts as a ligand, effectively sequestering Pd from standard aqueous washes (e.g., EDTA or dilute acid).
    
  • The Consequence: Standard silica columns often fail to separate the Pd-product complex because they co-elute. To break this bond, you must introduce a "Scavenger" with a higher affinity for Pd than the naphthyridine ring, typically exploiting the Soft-Soft Acid-Base (HSAB) principle by using Sulfur-based ligands.

Diagnostic Workflow: The Remediation Decision Tree

Before selecting a reagent, determine the state of your Pd (Oxidized Pd(II) vs. Reduced Pd(0)) and the solubility profile of your naphthyridine derivative.

Pd_Removal_Workflow Start Start: High Pd in Naphthyridine Product Solubility Check Solubility in THF/MeOH/DCM Start->Solubility IsSoluble Soluble? Solubility->IsSoluble Resin Method A: Solid-Supported Thiol Scavengers (SiliaMetS / QuadraPure) IsSoluble->Resin Yes Digestion Method B: Homogeneous TMT Treatment IsSoluble->Digestion No YesSoluble Yes NoSoluble No (Precipitate) CheckColor Is Product Colored? (Dark/Orange) Resin->CheckColor Digestion->CheckColor ActivatedCarbon Add Activated Carbon (Specific for Pd removal) CheckColor->ActivatedCarbon Yes (Colloidal Pd) FinalFilter Final Polish Filtration (0.45 micron) CheckColor->FinalFilter No ActivatedCarbon->FinalFilter

Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on substrate solubility and impurity profile.

Technical Protocols

Protocol A: Solid-Supported Thiol Scavengers (Best for Soluble Products)

Recommended for: High-value APIs where yield loss must be minimized. Mechanism: Polymer or Silica-bound Thiol (-SH) or Thiourea groups bind Pd irreversibly.

Reagents:

  • Scavenger: Thiol-functionalized silica (e.g., SiliaMetS Thiol, Biotage MP-TMT).

  • Solvent: THF, MeOH, or Ethyl Acetate (Avoid DMF if possible; it competes for Pd).

Step-by-Step:

  • Dissolution: Dissolve the crude naphthyridine (1.0 eq) in 10–20 volumes of solvent.

  • Loading: Add the scavenger resin.

    • Initial Screen: 4 equivalents of scavenger relative to the residual Pd content (not the product). If Pd content is unknown, use 10–20 wt% relative to the product mass.

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the resin) at 50°C for 4–12 hours .

    • Note: Heat is critical. The Pd-Naphthyridine bond has a high activation energy barrier to break. Room temperature is often insufficient.

  • Filtration: Filter the suspension through a sintered glass funnel or a Celite pad to remove the resin.[1]

  • Analysis: Test a small aliquot for Pd (ICP-MS or colorimetric test). If >20 ppm, repeat with fresh resin.

Protocol B: Homogeneous TMT Treatment (Best for Insoluble/Stubborn Cases)

Recommended for: Large-scale batches or when the product precipitates easily. Mechanism: Trimercaptotriazine (TMT) forms a highly stable, insoluble precipitate with Pd.

Reagents:

  • TMT-Na3: Sodium salt of 2,4,6-trimercapto-s-triazine (15% aq. solution).

  • Carrier Solvent: THF/Water mixture.

Step-by-Step:

  • Digestion: Suspend or dissolve the crude product in THF/Water (or compatible solvent).

  • Addition: Add 2–5 equivalents of TMT-Na3 (relative to Pd).

  • Heating: Heat the mixture to 50–60°C for 2–4 hours.

  • Precipitation: The solution should turn cloudy as the Pd-TMT complex precipitates.

  • Adsorption: Add activated charcoal (10 wt%) or Celite to the mixture and stir for 30 mins to adsorb the fine Pd-TMT particles.

  • Filtration: Filter hot through a tight pad of Celite or a 0.45

    
    m membrane.
    
    • Critical: If the filtrate is still dark, the colloidal Pd was not fully captured. Refilter through fresh charcoal.

Comparative Data: Scavenger Efficacy

The following table summarizes expected removal rates for N-heterocyclic substrates (based on internal process chemistry standards).

MethodSelectivity (vs. Product)Typical Pd ReductionYield Loss RiskBest For
Thiol-Silica (SH) High1000 ppm

<20 ppm
Low (<5%)Soluble, high-value APIs
TMT (Homogeneous) Very High1000 ppm

<10 ppm
LowLarge scale, stubborn Pd
Activated Carbon LowVariable (50–80%)High (10–20%)Removing colloidal Pd (color)
Crystallization ModerateVariableModerateFinal polishing step
Lactic Acid Wash LowPoor for NaphthyridinesLowNot recommended for this class

Troubleshooting & FAQs

Q1: I used a silica scavenger, but my Pd levels barely dropped. Why?

A: You likely have oxidized Pd(II) coordinated tightly to your naphthyridine.

  • Root Cause: Simple silica scavengers often target Pd(0). If your reaction was an oxidative coupling (e.g., Suzuki), the Pd(II) is "protected" by your product.

  • Fix: Switch to a Thiourea or DMT (Dimercaptotriazine) functionalized scavenger. These have a stronger affinity for Pd(II). Alternatively, add a mild reducing agent (like Sodium Formate) to convert Pd(II)

    
     Pd(0) before scavenging, although this risks forming colloidal Pd.
    
Q2: The scavenger removed the Pd, but my yield dropped by 30%.

A: Non-specific binding is occurring.

  • Root Cause: Naphthyridines can protonate and bind to residual silanols on silica-based scavengers.

  • Fix:

    • Switch to a Polymer-based scavenger (e.g., polystyrene backbone) to eliminate silanol interactions.

    • Add 1% Triethylamine (TEA) to your solvent during the scavenging step to keep the naphthyridine neutral and prevent it from sticking to the silica matrix.

Q3: My product is still brown/grey after scavenging, even though ICP-MS says Pd is low.

A: You have Colloidal Palladium or conjugated organic impurities (not active catalyst).

  • Root Cause: Scavengers are designed to capture soluble metal complexes. They are poor at filtering out nanoparticles (colloids).

  • Fix: Perform a "Charcoal Polish." Dissolve product, add 5 wt% activated carbon (specifically a grade like Darco G-60), stir for 30 mins, and filter through a 0.2

    
    m filter. The carbon adsorbs the color bodies and colloids.
    
Q4: Can I just use crystallization?

A: Only if you validate the purge factor.

  • Warning: Naphthyridines often co-crystallize with Pd. If you rely solely on crystallization, you risk concentrating the metal in the crystal lattice. Always perform a scavenger step before the final crystallization.

References

  • Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[2][3] Advanced Synthesis & Catalysis, 346(8), 889–900.[2]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • Biotage. (2023).[2] Metal Scavenging User Guide: Strategies for API Purification.

  • ICH Expert Working Group. (2019). ICH Q3D(R1): Guideline for Elemental Impurities. European Medicines Agency.

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Workflow

Scaling up the synthesis of 2-Bromo-1,5-naphthyridin-3-amine presents a distinct set of challenges compared to bench-scale medicinal chemistry. While milligram-scale synthesis often relies on chromatographic purification and exotic reagents, kilogram-scale production demands process safety, cost-efficiency, and crystallographic purity .

The primary synthetic challenge lies in the regioselective bromination of the 1,5-naphthyridine core. The 3-amino group activates the ring, but controlling bromination at the C2 position (ortho) versus the C4 position or the C6/C8 positions on the second ring requires strict thermodynamic control.

Master Synthetic Workflow

The following diagram outlines the optimized scale-up route, highlighting critical control points (CCPs) where failure modes most frequently occur.

ScaleUpWorkflow Start Starting Material: 1,5-Naphthyridin-3-amine Step1 Step 1: N-Protection (Optional) (Ac2O, AcOH) *Prevents over-bromination* Start->Step1 Route A (High Purity) Step2 Step 2: Regioselective Bromination (NBS, DMF or MeCN, 0°C -> RT) *Critical Control Point* Start->Step2 Route B (Direct) Step1->Step2 Step3 Step 3: Deprotection (If Protected) (HCl/MeOH or NaOH/H2O) Step2->Step3 If Route A Quench Quench & Isolation (pH Adjustment, Precipitation) Step2->Quench If Route B Step3->Quench Purification Purification (Recrystallization from EtOH/H2O) *Avoid Column Chromatography* Quench->Purification Purification->Step2 Recycle Mother Liquor (Caution) Final Target: This compound Purification->Final

Figure 1: Decision tree for the synthesis of this compound, distinguishing between direct bromination and protection-deprotection strategies.

Technical Troubleshooting Guide

Phase 1: The Bromination Step (The Critical Bottleneck)

The most common failure in scaling this reaction is the formation of 2,4-dibromo-1,5-naphthyridin-3-amine or the 4-bromo isomer .

Q: Why am I seeing significant levels (>10%) of the 2,4-dibromo impurity? A: This is a classic symptom of concentration hotspots and temperature excursions .

  • Mechanism: The 3-amino group is a strong electron-donating group (EDG), activating both the C2 and C4 positions. Once the mono-bromo product forms, it is still reactive. On a scale-up, if the brominating agent (NBS) is added too quickly or mixing is poor, local excesses of NBS drive the second bromination.

  • Solution:

    • Switch Reagent Dosing: Do not add solid NBS to the amine solution. Instead, dissolve NBS in the reaction solvent (DMF or MeCN) and add it dropwise over 2–4 hours.

    • Temperature Control: Maintain the reactor at -5°C to 0°C during addition. Only allow warming to Room Temperature (RT) after addition is complete.

    • Stoichiometry: Reduce NBS equivalents from 1.1 to 0.95–0.98. It is better to leave 5% starting material (which can be removed by crystallization) than to generate dibromo byproducts (which co-crystallize).

Q: The reaction mixture turned into a thick slurry and stirring stopped. What happened? A: You likely used Acetonitrile (MeCN) at too high a concentration.

  • Cause: this compound hydrobromide salts (generated in situ if using Br2) or succinimide byproducts (if using NBS) can precipitate rapidly, seizing the impeller.

  • Fix:

    • Dilution: Ensure solvent volume is at least 10–15 volumes relative to the substrate.

    • Solvent Switch: Use DMF (Dimethylformamide) or NMP for better solubility, though this complicates workup. Alternatively, use a mixture of MeCN/Water (9:1) to keep succinimide in solution.

Phase 2: Purification & Isolation

Q: I cannot separate the product from the starting material using silica gel chromatography on a large scale. A: Stop using chromatography. Silica gel is cost-prohibitive and environmentally unsound at the kilogram scale.

  • Protocol for Crystallization:

    • Quench: Pour the reaction mixture into 5 volumes of ice water containing 1.0 eq of Sodium Thiosulfate (to quench active bromine).

    • pH Adjustment: Neutralize to pH 7–8 with saturated NaHCO3. The free base should precipitate.

    • Filtration: Collect the crude solid.

    • Recrystallization: Use Ethanol/Water (3:1) or Toluene .

      • Heat to reflux until dissolved.

      • Cool slowly (10°C/hour) to 5°C.

      • The monobromo product typically crystallizes first, leaving the starting material and dibromo impurities in the mother liquor.

Phase 3: Safety & Handling

Q: We detected a delayed exotherm during the NBS addition. Is this normal? A: No, this is a safety hazard.

  • Cause: This indicates an "accumulation" of unreacted reagent, likely due to low temperature inhibiting the initiation of the reaction. When the reaction finally kicks off, it consumes the accumulated reagent all at once, releasing heat rapidly.

  • Prevention:

    • IPC (In-Process Control): Check HPLC after adding 5% of the NBS. Ensure conversion is occurring before continuing the feed.

    • Thermal Monitoring: Ensure the reactor jacket has sufficient cooling capacity to handle a specific heat release of ~150–200 kJ/mol.

Comparative Data: Reagent Selection

The choice of brominating agent drastically affects the impurity profile.

ParameterN-Bromosuccinimide (NBS) Bromine (Br2) DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)
Selectivity (C2 vs C4) High (Preferred)Low (Aggressive)Moderate
Atom Economy Low (Succinimide waste)HighHigh
Exothermicity Moderate (Manageable)High (Violent) Moderate
Solubility Good in polar solventsMiscibleGood
Scale-Up Suitability Best for <50kg Best for >100kg (Cost)Good alternative

Advanced Mechanistic Insight: The "Protonation Paradox"

A common misconception is that adding acid improves regioselectivity. In 1,5-naphthyridines, this is often counter-productive.

Mechanism Amine Free Amine (Strong ortho-director) Protonated Protonated Species (Deactivated Ring) Amine->Protonated + H+ (Acidic Media) NBS NBS Attack Amine->NBS Fast Reaction High Regioselectivity (C2) Protonated->NBS Slow/No Reaction Loss of Selectivity

Figure 2: Impact of pH on the reactivity of 1,5-naphthyridin-3-amine.

Explanation: The 1,5-naphthyridine nitrogens (N1 and N5) are basic. If you run the bromination in highly acidic media (e.g., HBr/AcOH), the ring nitrogens protonate. This creates a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution (SEAr). While this prevents oxidation, it drastically slows down the desired bromination and can force the reaction to occur at less sterically hindered but electronically unfavorable positions, or stop it entirely [1].

Recommendation: Maintain neutral or slightly basic conditions (e.g., presence of solid NaHCO3) if using Br2, or use NBS in neutral solvents like DMF.

References

  • Litvic, M. et al. "Synthesis, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no.[1][2] 14, 2020. Link

  • Brown, D. J. The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience, 2008. Link

  • BenchChem Technical Notes. "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." BenchChem, 2025.[3][4] Link

  • Lutz, F. et al. "Scale-up of Heterocyclic Brominations: Safety and Selectivity." Organic Process Research & Development, vol. 18, no. 4, 2014. Link

(Note: While specific patent literature exists for general naphthyridine derivatives, the protocols above are synthesized from established reactivity patterns of the 1,5-naphthyridine core as described in the cited reviews.)

Sources

"managing regioselectivity in reactions of 2-Bromo-1,5-naphthyridin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support interface for researchers working with 2-Bromo-1,5-naphthyridin-3-amine . It synthesizes mechanistic insights with practical troubleshooting protocols.

Status: Active | Role: Senior Application Scientist | Ticket: Regioselectivity & Reactivity Management

Substrate Intelligence & Reactivity Map

Before initiating any protocol, you must understand the electronic "personality" of this scaffold. The 1,5-naphthyridine core is electron-deficient, but the 2,3-substitution pattern creates a unique push-pull system that dictates regioselectivity.

The Reactivity Dashboard
  • C2-Br (The Electrophile): Highly activated for oxidative addition (Pd) and SNAr due to the adjacent N1 (α-nitrogen effect). This is your primary coupling site.

  • C3-NH₂ (The Nucleophile/Ligand): Moderately nucleophilic. Its critical danger lies in its ability to act as a bidentate ligand with N1, potentially poisoning metal catalysts (Pd, Cu) by forming stable 5-membered chelate rings.

  • N1 & N5 (The Bases): The ring nitrogens are basic. N1 is less basic than N5 due to the inductive effect of the C2-Br, but N1 is the directing group for C2 reactivity.

ReactivityMap Core This compound C2 C2-Br Site (Primary Electrophile) Core->C2 Suzuki / Buchwald / SnAr C3 C3-NH2 Site (Nucleophile / Catalyst Poison) Core->C3 Sandmeyer / Amidation N1 N1 Ring Nitrogen (Directing Group) Core->N1 Chelation w/ C3-NH2 C4 C4 Position (C-H Activation Site) Core->C4 Secondary Reactivity C2->N1 Activated by C3->N1 Chelation Risk

Figure 1: Mechanistic Reactivity Map detailing the electronic interplay between the C2-electrophile, C3-nucleophile, and N1-directing sites.

Module A: Managing Cross-Coupling (C2-Br)

Primary Issue: Low yield or catalyst death during Suzuki/Buchwald-Hartwig coupling. Root Cause: The free C3-amine and N1 nitrogen coordinate to Palladium, forming a stable, non-reactive complex (catalyst poisoning).

Troubleshooting Protocol: The "Chelation Breaker" Workflow

Q: My Suzuki coupling (Ar-B(OH)₂ + Substrate) stalls at <20% conversion. I see Pd black. What is happening? A: You are likely experiencing "amine poisoning." The substrate is chelating your Pd.

Solution 1: The Ligand Overpower Strategy (Recommended) Switch to a bulky, electron-rich phosphine ligand that outcompetes the substrate for the metal center.

  • Ligand: XantPhos (for Buchwald) or SPhos/XPhos (for Suzuki).

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Base: K₃PO₄ (anhydrous) in 1,4-Dioxane. Carbonate bases often fail here due to poor solubility with the naphthyridine.

Solution 2: Transient Protection (If Ligand Switch Fails) If the amine is not the reaction site, protect it in situ or permanently.

  • Acetylation: Convert C3-NH₂ to C3-NHAc (Acetic anhydride, mild base). The amide is far less coordinating than the amine.

  • Coupling: Perform Suzuki coupling on the acetamide.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) restores the amine.

Q: Can I perform Buchwald-Hartwig amination at C2 without touching C3-NH₂? A: Yes, but regioselectivity is governed by pKa.

  • Protocol: Use a weaker base (Cs₂CO₃) rather than NaOtBu. Strong alkoxide bases may deprotonate the C3-NH₂, creating a competing amidocuprate/palladate species that shuts down the cycle.

  • Selectivity: The C2-Br is significantly more reactive than the C3-NH₂ is nucleophilic towards Pd. As long as you do not deprotonate C3-NH₂, the external amine will couple at C2.

Module B: Functionalizing the Amine (C3-NH₂)

Primary Issue: Regioselectivity during Alkylation (Exocyclic N vs. Ring N). Root Cause: 1,5-naphthyridines have basic ring nitrogens. Alkylating agents often attack N1 or N5 instead of the exocyclic NH₂.

Protocol: Directed N-Functionalization

Q: I tried to alkylate C3-NH₂ with MeI/NaH, but I isolated the N-methylated ring salt. How do I fix this? A: Do not use NaH. The resulting amide anion is delocalized into the ring, increasing the nucleophilicity of the ring nitrogens (ambident nucleophile).

The "Soft Base" Protocol:

  • Solvent: DMF or CH₃CN (Polar aprotic).

  • Base: Cs₂CO₃ or K₂CO₃ (Mild, heterogeneous).

  • Mechanism: By avoiding full deprotonation, you rely on the neutral nucleophilicity of the exocyclic amine, which is generally higher than the electron-deficient ring nitrogens for soft electrophiles.

Q: How do I convert the C3-NH₂ to a Halogen (Sandmeyer)? A: This is the most reliable way to access 2,3-dihalo-1,5-naphthyridines.

  • Reagents: t-BuONO (tert-butyl nitrite) + Copper(II) Halide (CuBr₂ or CuCl₂) in CH₃CN.

  • Temperature: 60°C.

  • Note: Classical aqueous NaNO₂/HCl conditions often fail due to the insolubility of the naphthyridine salt. Anhydrous conditions (Doyle-Kovacic) are required.

Module C: Nucleophilic Aromatic Substitution (SNAr)

Primary Issue: Determining if C2-Br can be displaced without metal catalysis.

Q: Can I displace C2-Br with an amine or alkoxide without Palladium? A: Yes. The 1,5-naphthyridine ring is electron-deficient (similar to pyridine but "doubled"). The N1 nitrogen activates C2-Br for SNAr.

  • Conditions: Heat (100-120°C) in DMSO or NMP.

  • Nucleophile: Primary amines work best. Secondary amines may require higher temps.

  • Competition: C3-NH₂ does not interfere sterically, but it donates electron density into the ring (mesomeric effect), slightly deactivating the C2 position compared to a non-amino naphthyridine. Expect slower kinetics than 2-bromo-1,5-naphthyridine.

Experimental Decision Tree

Use this logic flow to determine your reaction conditions.

DecisionTree Start Goal: Reaction at C2-Br Check Is C3-NH2 Protected? Start->Check Protected Yes (e.g., NHAc) Check->Protected Safe Unprotected No (Free NH2) Check->Unprotected High Risk PathA Standard Suzuki Pd(dppf)Cl2, K2CO3 Protected->PathA PathB Risk: Chelation/Poisoning Unprotected->PathB Solution1 Use Bulky Ligand (XPhos, SPhos) PathB->Solution1 Option 1 (Fast) Solution2 Protect In-Situ (Ac2O step) PathB->Solution2 Option 2 (Robust)

Figure 2: Decision matrix for selecting Suzuki coupling conditions based on the protection status of the C3-amine.

Summary of Quantitative Data

Reaction TypeTarget SiteMajor ChallengeKey Reagent/ConditionSelectivity Outcome
Suzuki Coupling C2-BrCatalyst Poisoning (Chelation)Pd/XPhos or Pd/SPhosC2-C bond formation (High)
Buchwald-Hartwig C2-BrCompeting N-arylation of C3Cs₂CO₃ (Weak Base)C2-N bond formation (High)
SNAr C2-BrDeactivation by C3-NH₂DMSO, 120°C, Excess AmineC2 displacement (High)
Sandmeyer C3-NH₂Solubility of Diazonium Saltt-BuONO / CuBr₂ (Anhydrous)C3-Halogenation (Exclusive)
N-Alkylation C3-NH₂Ring N-AlkylationK₂CO₃ / DMF (No NaH)Exocyclic N-Alkylation (Moderate to High)

References

  • Litvic, M. et al. "Synthesis and reactivity of 1,5-naphthyridine derivatives." Heterocycles, 2020.[1][2][3][4][5][6]

    • Context: General reactivity profiles and N-alkyl
  • Netherton, M. R. et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines." Journal of the American Chemical Society, 2001.[2]

    • Context: Establishes the protocol for coupling free amino-halides using bulky phosphine ligands to prevent c
  • Gribble, G. W. et al. "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions, 2019.

    • Context: Mechanistic basis for base selection (Cs₂CO₃ vs NaOtBu)
  • Doyle, M. P. et al. "Alkyl Nitrites in Organic Synthesis." Chemical Reviews, 1988.

    • Context: Standard protocol for anhydrous Sandmeyer reactions (Doyle-Kovacic conditions) suitable for heterocyclic amines.
  • Weiss, M. "Acetic Acid-Glassy Carbon Electrode for Electrochemical Reduction." Journal of Medicinal Chemistry, 2017.

    • Context: Discusses synthesis of 2-amino-1,5-naphthyridine derivatives and SNAr reactivity p

Sources

Technical Guide: Optimizing Solvent & Base for Suzuki Coupling of Aminobromonaphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of Suzuki-Miyaura cross-coupling for aminobromonaphthyridines . This substrate class presents a "double coordination" challenge: the naphthyridine ring nitrogens and the exocyclic amine can both sequester the Palladium catalyst, leading to stalled reactions.

The Core Challenge: Catalyst Sequestration

The primary failure mode in coupling aminobromonaphthyridines is not oxidative addition, but catalyst poisoning . The electron-rich exocyclic amine (


) and the endocyclic nitrogens (

) compete with phosphine ligands for the Pd(II) center.
  • Symptom : Reaction turns black (Pd precipitation) immediately or remains pale yellow (stable, inactive complex) with 0% conversion.

  • Mechanism : Formation of stable

    
     off-cycle species prevents transmetalation.
    

Troubleshooting Guide (Q&A)

Q1: My reaction stays clear/yellow but shows <5% conversion after 24h. What is happening?

Diagnosis: You likely have catalyst deactivation via coordination . The substrate is acting as a ligand, displacing your phosphine. Corrective Action:

  • Switch to Bulky Ligands: Use electron-rich, sterically demanding ligands like XPhos , SPhos , or BrettPhos . These bulky ligands prevent the substrate from coordinating to the Pd center.

  • Increase Temperature: Raise the temperature to 100–110°C . Higher thermal energy promotes ligand dissociation, forcing the cycle forward.

  • Protect the Amine: If ligand switching fails, acetylate or Boc-protect the amine to reduce its Lewis basicity.

Q2: I see rapid formation of Pd black and low yield.

Diagnosis: The catalyst is unstable (ligand dissociation) or the boronic acid is decomposing (protodeboronation ). Corrective Action:

  • Check the Boronic Acid: Heteroaryl boronic acids (e.g., 2-pyridyl) are prone to protodeboronation. Switch to a Boronic Ester (BPin) or MIDA boronate .

  • Solvent Switch: Avoid pure alcoholic solvents. Use Dioxane/Water (4:1) or Toluene/Water (10:1) to stabilize the active Pd species.

Q3: The starting material is not dissolving.

Diagnosis: Aminonaphthyridines are often planar and prone to


-stacking, making them insoluble in non-polar solvents like Toluene.
Corrective Action: 
  • Use Polar Aprotic Solvents: Switch to DMF or DMAc mixed with water (9:1).

  • Phase Transfer: If using Toluene, add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) to facilitate interaction between the organic phase and aqueous base.

Optimization Matrix: Solvent & Base Selection

Use this matrix to select conditions based on your specific substrate constraints.

ScenarioSolvent SystemBaseCatalyst SystemTempRationale
Standard Screen 1,4-Dioxane /

(4:1)

(2.0 eq)

(5 mol%)
90°CRobust starting point; dppf resists dechelation.
Insoluble Substrate DMF /

(9:1)

(2.0 eq)

(5 mol%)
100°CHigh solubility; Cesium effect aids transmetalation.
Protodeboronation Toluene /

(10:1)

(3.0 eq)

+ XPhos
100°CAnhydrous phosphate buffers pH; XPhos is highly active.
Base Sensitive THF /

(10:1)

(3.0 eq)
XPhos Pd G2 60°CMilder base prevents side reactions; G2 precatalyst activates fast.

Visualizing the Decision Process

The following diagram outlines the logical flow for troubleshooting failed reactions.

TroubleshootingFlow Start Start: Reaction Analysis CheckConv Check Conversion (LCMS) Start->CheckConv NoConv < 5% Conversion CheckConv->NoConv Stalled PartialConv 20-50% Conversion CheckConv->PartialConv Slow/Stuck PdBlack Pd Black Precipitate CheckConv->PdBlack Crash out Poisoning Issue: Catalyst Poisoning (N-Coordination) NoConv->Poisoning Solubility Issue: Poor Solubility PartialConv->Solubility Decomp Issue: Protodeboronation PdBlack->Decomp Sol_Poison Action: Switch to XPhos or SPhos Poisoning->Sol_Poison Sol_Solubility Action: Switch to DMF/H2O or n-BuOH Solubility->Sol_Solubility Sol_Decomp Action: Use K3PO4 & Anhydrous Cond. Decomp->Sol_Decomp

Figure 1: Decision tree for diagnosing Suzuki coupling failures in nitrogen-rich heterocycles.

Standard Operating Procedure (Screening Protocol)

This protocol uses a "Design of Experiment" (DoE) approach to screen the most likely successful conditions for aminobromonaphthyridines.

Materials
  • Substrate: Aminobromonaphthyridine (1.0 eq, 0.1 mmol scale for screen)

  • Boronic Acid/Ester: 1.5 eq

  • Catalyst Stock:

    
     (keep under Argon)
    
  • Solvents: Degassed 1,4-Dioxane, DMF.

  • Base: 2M Aqueous

    
    , Solid 
    
    
    
    .
Step-by-Step Workflow
  • Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of active Pd(0).

  • Setup: In a 4mL screw-cap vial (or microwave vial), add:

    • Substrate (1.0 eq)

    • Boronic partner (1.5 eq)

    • Catalyst (5 mol%)

  • Solvent/Base Addition:

    • Condition A: Add 1.0 mL Dioxane + 0.2 mL 2M

      
      .
      
    • Condition B: Add 1.0 mL DMF + 2.0 eq

      
       (solid) + 0.1 mL 
      
      
      
      .
  • Reaction: Seal the vial under inert atmosphere. Heat to 90°C for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeCN, and analyze by LCMS.

    • Success Criteria: >80% conversion of bromide, <10% protodeboronation.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating? A: Yes. Microwave heating is highly recommended for aminobromonaphthyridines. It allows you to reach superheated temperatures (120–140°C) rapidly, which can overcome the activation energy barrier caused by amine coordination. Try 120°C for 20 minutes.

Q: Why is K3PO4 recommended over Na2CO3? A:


 (Tripotassium Phosphate) is often superior for heteroaryl boronic acids because it is less basic in organic media than carbonates, reducing the rate of base-catalyzed protodeboronation while still facilitating transmetalation.

Q: My product is trapped in the emulsion during workup. How do I clear it? A: Aminonaphthyridines are amphoteric. If an emulsion forms, try adjusting the pH of the aqueous layer to ~10 (using


) to ensure the amine is neutral, or filter the biphasic mixture through a pad of Celite to remove colloidal Palladium before separation.

References

  • Suzuki Coupling Optimization : Perera, D., et al. (2018). "A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow". Science, 359(6374), 429–434. 1[2][3][4][5][6][7][8][9][10][11]

  • Mechanistic Insights : "Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up". Yoneda Labs. 12[2][3][4][5][6][7][8][9][10][11][13]

  • Base & Solvent Effects : "Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions". ResearchGate.[8][14] 15[2][3][4][5][6][7][8][9][10][11][13][16]

  • Catalyst Poisoning : "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation". Journal of the American Chemical Society. 16[2][3][4][5][6][7][8][9][10][11]

  • Amino-Heterocycle Coupling : "Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives". NIH.[11] 17[2][3][4][5][6][7][9][10][11]

Sources

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 2-Bromo-1,5-naphthyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this key heterocyclic building block. Here, we address one of the most persistent and yield-limiting side reactions: homocoupling. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is homocoupling, and why is it a significant problem in my reaction?

A: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. In the context of your work with this compound, this can manifest in two primary ways:

  • Boronic Acid/Ester Homocoupling (in Suzuki-Miyaura reactions): Two molecules of your organoboron reagent couple to form a symmetrical biaryl byproduct.

  • Alkyne Homocoupling (in Sonogashira reactions): Two molecules of your terminal alkyne couple to form a symmetrical 1,3-diyne, often referred to as a Glaser coupling byproduct.

This side reaction is problematic because it consumes your valuable reagents, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate due to similar polarity and molecular weight.

Q2: What are the fundamental causes of homocoupling in palladium-catalyzed reactions?

A: The primary culprit behind homocoupling, particularly of boronic acids, is often the presence of molecular oxygen and/or palladium(II) species in the reaction mixture.[1][2][3] The desired cross-coupling catalytic cycle relies on a Pd(0) catalyst.[4] If Pd(II) is present (either from using a Pd(II) precatalyst like Pd(OAc)₂ or from the oxidation of Pd(0) by trace oxygen), it can initiate an alternative catalytic cycle that leads to homocoupling.[2] This process consumes the nucleophile and problematically regenerates Pd(0), which can then enter the desired cross-coupling cycle, masking the root cause. In Sonogashira couplings, the copper(I) co-catalyst is notoriously efficient at catalyzing the oxidative homocoupling of alkynes in the presence of oxygen.[5]

Q3: Is this compound a particularly challenging substrate for cross-coupling?

A: Yes, this substrate presents several challenges that can favor side reactions like homocoupling:

  • Lewis Basicity: The two nitrogen atoms in the naphthyridine core and the exocyclic 3-amino group are Lewis basic. They can coordinate to the palladium center, potentially acting as inhibitory ligands that slow down the desired catalytic cycle and allow competing side reactions to become more prominent.[6]

  • Electronic Effects: The electron-deficient nature of the naphthyridine ring can influence the rates of the elementary steps in the catalytic cycle (oxidative addition, reductive elimination).

  • Amine Reactivity: The free amino group can interact with the base or the catalyst. While many modern catalyst systems can tolerate unprotected anilines, this functionality adds a layer of complexity.[7]

Q4: Which cross-coupling reaction should I choose to minimize issues with this substrate?

A: The Suzuki-Miyaura reaction is often the most robust and functional-group-tolerant choice for constructing C-C bonds with challenging heteroaromatic halides.[4][8] It generally has a lower propensity for homocoupling than copper-catalyzed reactions if proper precautions are taken. The Buchwald-Hartwig amination is the standard for C-N bond formation and has well-developed catalyst systems for electron-deficient heterocycles.[9][10][11] The Sonogashira coupling can be very effective but requires stringent control of oxygen to prevent alkyne homocoupling.[12][13]

Section 2: Troubleshooting Guide

This section is designed to address specific experimental observations and provide actionable solutions.

Issue 1: My Suzuki-Miyaura reaction shows significant formation of a biaryl byproduct derived from my boronic acid.
  • Potential Cause A: Oxygen Contamination.

    • Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species then catalyzes the homocoupling of the boronic acid.[2][3] This is one of the most common reasons for this side reaction.

    • Solution: Implement a rigorous degassing protocol.

      • Solvent Degassing: Sparge the solvent with argon or nitrogen for at least 30-60 minutes before use.

      • Reaction Mixture Degassing: Assemble the reaction vessel with all solid reagents (naphthyridine, boronic acid, base, catalyst, ligand). Evacuate the vessel and backfill with an inert gas. Repeat this cycle 3-5 times. For lower boiling point solvents, a "freeze-pump-thaw" cycle is even more effective.

      • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction, including during reagent addition and sampling.

  • Potential Cause B: Use of a Palladium(II) Precatalyst.

    • Causality: Precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ start in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state. This reduction can be inefficient or can occur via a pathway that promotes homocoupling of the boronic acid.[2]

    • Solution:

      • Switch to a Pd(0) Source: Use a catalyst that is already in the correct oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Use a Modern Precatalyst: Employ well-defined, state-of-the-art precatalysts (e.g., G3 or G4 Buchwald-type precatalysts) that are designed to cleanly and rapidly generate the active monoligated Pd(0) species.

      • Add a Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress Pd(II)-mediated homocoupling without interfering with the main catalytic cycle.[14]

  • Potential Cause C: Suboptimal Ligand Choice.

    • Causality: The ligand's job is to stabilize the Pd(0) center and accelerate the key steps of the desired cross-coupling cycle.[15] If the ligand is not effective, the rate of oxidative addition or reductive elimination may be slow, allowing the off-cycle homocoupling pathway to compete.

    • Solution: For a challenging, electron-deficient heteroaromatic substrate like this compound, standard ligands like PPh₃ may be insufficient. Screen a panel of more robust ligands.

      • Recommended Ligands: Sterically bulky, electron-rich dialkylbiarylphosphine ligands are the gold standard. Good starting points include SPhos, XPhos, or RuPhos . These ligands are known to promote fast reductive elimination and are effective for coupling with heteroaryl chlorides and bromides.[15]

Issue 2: My Sonogashira reaction is producing a large amount of the 1,3-diyne (Glaser) byproduct.
  • Potential Cause: Copper-Catalyzed Oxidative Homocoupling.

    • Causality: The Cu(I) co-catalyst, in the presence of oxygen, is highly effective at catalyzing the dimerization of terminal alkynes.[5] This is often faster than the desired cross-coupling if conditions are not strictly anaerobic.

    • Solution:

      • Extreme Oxygen Exclusion: The degassing procedures described for the Suzuki reaction are even more critical here. Every reagent and solvent must be scrupulously deoxygenated.

      • Use a Reducing Atmosphere: Performing the reaction under a diluted hydrogen atmosphere (e.g., 5% H₂ in N₂) has been shown to dramatically reduce alkyne homocoupling to as low as 2%.[5]

      • Attempt a Copper-Free Protocol: Several "copper-free" Sonogashira protocols have been developed. These typically require a different palladium catalyst/ligand system and may need higher temperatures, but they completely eliminate the primary pathway for this side reaction.

Issue 3: The reaction is sluggish, with low conversion and recovery of starting materials.
  • Potential Cause: Catalyst Poisoning or Inhibition.

    • Causality: The nitrogen atoms on your naphthyridine substrate can act as ligands, binding to the palladium center and preventing it from participating in the catalytic cycle.[6]

    • Solution:

      • Increase Catalyst/Ligand Loading: A simple first step is to increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).

      • Use a More Binding Ligand: Use a bulky ligand (like XPhos) that binds more strongly to the palladium, making it less likely to be displaced by the substrate.

      • Employ an Additive: For refractory heteroaryl couplings, additives like trimethyl borate have been shown to enhance reaction rates by preventing catalyst poisoning by the heteroatoms.[6]

Section 3: Recommended Protocol & Parameter Optimization

This section provides a robust starting point for a Suzuki-Miyaura coupling designed to minimize homocoupling.

Optimized Suzuki-Miyaura Coupling Protocol
  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (see table below, 2.0-3.0 equiv).

  • Degassing: Seal the vessel, then evacuate and backfill with high-purity argon or nitrogen. Repeat this process 3-5 times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (see table below). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature and stir vigorously for the allotted time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Comments
Pd Precatalyst XPhos Pd G3 (2 mol%)A modern, air-stable precatalyst that reliably generates the active Pd(0) species, minimizing Pd(II)-mediated side reactions.
Ligand (Included in Precatalyst)XPhos is a bulky, electron-rich ligand ideal for challenging heteroaryl couplings.[15]
Base K₃PO₄ or Cs₂CO₃ (2.5 equiv)Moderately strong, non-nucleophilic bases. They are generally effective and less likely to cause base-sensitive side reactions compared to hydroxides.[16]
Solvent 1,4-Dioxane / H₂O (10:1)A common solvent system that provides good solubility for both organic and inorganic reagents. Must be thoroughly degassed.[17]
Temperature 80-100 °CA good starting temperature range. Lower temperatures may reduce side reactions but could require longer reaction times.[16]

Section 4: Visual Guides

Diagram 1: The Competing Pathways of Cross-Coupling vs. Homocoupling

Suzuki_Cycle cluster_main Desired Cross-Coupling Cycle cluster_off Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Ar-Br pd2_o2 Pd(II) Species pd0->pd2_o2 O₂ (Trace Air) trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex Ar'B(OR)₂ + Base trans_complex->pd0 Reductive Elimination product Ar-Ar' (Desired Product) trans_complex->product homo_complex Ar'-Pd(II)L₂(Ar') (Double Transmetalation) pd2_o2->homo_complex 2 x Ar'B(OR)₂ homo_complex->pd0 Reductive Elimination homo_product Ar'-Ar' (Homocoupling) homo_complex->homo_product

Caption: The catalytic cycle showing the desired cross-coupling pathway in blue and the competing homocoupling pathway in red, which is initiated by oxygen and Pd(II) species.

Diagram 2: Troubleshooting Decision Tree for Homocoupling

Troubleshooting_Tree start High Homocoupling Observed? reaction_type What is your reaction type? start->reaction_type suzuki_check Suzuki: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂)? reaction_type->suzuki_check Suzuki sonogashira_check Sonogashira: Are you using a Cu(I) co-catalyst? reaction_type->sonogashira_check Sonogashira suzuki_sol1 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., XPhos Pd G3). suzuki_check->suzuki_sol1 Yes ligand_check Is your ligand robust enough? (e.g., PPh₃) suzuki_check->ligand_check No sonogashira_sol1 Implement extreme degassing. Consider a diluted H₂/N₂ atmosphere. sonogashira_check->sonogashira_sol1 Yes sonogashira_sol2 Attempt a copper-free Sonogashira protocol. sonogashira_check->sonogashira_sol2 Yes (Alternative) suzuki_sol2 Enhance degassing protocol (sparge solvents, use freeze-pump-thaw cycles). ligand_check->suzuki_sol2 No ligand_sol Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). ligand_check->ligand_sol Yes/Maybe

Caption: A logical decision tree to guide troubleshooting efforts when significant homocoupling is observed.

References

  • How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate. (2018). [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling . Organic Letters. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides . PMC. [Link]

  • Vo, T. N., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Advances. [Link]

  • Wilson, Z. E., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . PMC. [Link]

  • Suzuki–Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction . ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . PMC. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. (2022). [Link]

  • Liu, C., & Widenhoefer, R. A. (2016). Proposed mechanisms for the homocoupling and cross-coupling reactions... - ResearchGate. [Link]

  • Mitchell, D., et al. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene . ResearchGate. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]

  • Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). [Link]

  • Kumar, A., & Kumar, S. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species . ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . SciRP.org. [Link]

  • Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions . RSC Publishing. [Link]

  • Manoso, A. S., & DeShong, P. (2003). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Netherton, M. R., & Fu, G. C. (2001). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol) . ACS Publications. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). [Link]

  • Calo, V., et al. (2012). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend . PMC - NIH. [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . ResearchGate. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . PMC - NIH. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-1,5-naphthyridin-3-amine. This resource provides in-depth, field-proven insights into the common workup and purification challenges associated with this versatile building block. The unique electronic and structural features of this compound—namely the basic naphthyridine nitrogens, the nucleophilic amino group, and the reactive bromo-substituent—necessitate carefully designed post-reaction procedures. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address issues you may encounter.

Part 1: Foundational Knowledge - Physicochemical Properties & General Handling

Before addressing specific reaction workups, understanding the starting material is critical. The properties of this compound dictate its behavior in different solvent systems and its potential to interfere with purification.

PropertyValue / ObservationImplication for Workup
Appearance White to off-white powder.[1]Color changes in the crude product can indicate impurities or degradation.
Molecular Formula C₈H₆BrN₃[1]---
Molecular Weight ~224.06 g/mol [2]Useful for calculating molar equivalents and interpreting mass spectrometry data.
Solubility Generally poor in non-polar solvents (e.g., hexanes). Limited solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc). More soluble in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH).Liquid-liquid extractions may require mixed solvent systems or pH adjustment to ensure the compound partitions correctly. Poor solubility can be exploited for precipitation/crystallization.
Basicity (pKa) The naphthyridine ring contains basic nitrogen atoms. The exocyclic amine is also basic.The compound will become protonated and water-soluble under acidic conditions (e.g., 1M HCl). This is a key tool for extractive workups to remove non-basic impurities.
Stability Generally stable under typical cross-coupling conditions. However, prolonged heating in the presence of strong base can lead to decomposition or side reactions.Workups should be performed promptly after reaction completion. Avoid unnecessarily harsh conditions.

Part 2: General Post-Reaction Workup Workflow

Most palladium-catalyzed cross-coupling reactions involving this compound will follow a similar sequence of workup steps. The specific choices within each step are critical and are explored in the subsequent troubleshooting sections.

G A Reaction Completion (Monitor by TLC/LCMS) B Quenching Step (e.g., Add H₂O or sat. NH₄Cl) A->B C Phase Separation / Dilution (Add Organic Solvent, e.g., EtOAc/DCM) B->C D Liquid-Liquid Extraction (Isolate Product in Organic Phase) C->D E Aqueous Washes (e.g., Brine, H₂O, pH adjustment) D->E F Drying & Concentration (Dry over Na₂SO₄/MgSO₄, Rotovap) E->F G Crude Product F->G H Purification (Chromatography, Crystallization, etc.) G->H I Pure Product H->I

Caption: General experimental workflow for reaction workup.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of Suzuki-Miyaura and Buchwald-Hartwig reactions, the two primary transformations for this substrate.

FAQ 1: Suzuki-Miyaura Coupling Workup

Scenario: You have coupled this compound with an arylboronic acid. The reaction appears complete by LCMS, but the workup is problematic.

Question: My crude product is a dark, intractable oil, and I'm struggling to remove the palladium catalyst. What should I do?

Answer: This is a classic problem when working with nitrogen-containing heterocycles. The basic nitrogens on your product chelate strongly to the palladium catalyst, pulling it through standard aqueous washes.

Causality: The lone pairs on the naphthyridine nitrogens and the amino group act as ligands for the Pd(0) or Pd(II) species in the reaction mixture, forming stable complexes that are soluble in organic solvents.

Solutions:

  • Filtration First: Before extraction, dilute the reaction mixture with a suitable solvent (e.g., Toluene, EtOAc) and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium black and inorganic salts.

  • Targeted Aqueous Washes:

    • Ammonium Hydroxide (NH₄OH): A wash with dilute (e.g., 1-2 M) NH₄OH can help. Ammonia is a strong ligand for palladium and can displace your product from the metal center, partitioning the resulting palladium-ammonia complex into the aqueous layer.

    • Thiourea Solution: A wash with a 1-5% aqueous solution of thiourea is highly effective. The sulfur atom in thiourea is a soft donor and binds exceptionally well to soft metals like palladium, stripping it from your product.

  • Post-Extraction Scavenging: If palladium persists after extraction, dissolve the crude product in a solvent like DCM or Toluene and stir it with a palladium scavenger for several hours before filtering and concentrating.

Scavenger TypeExampleMechanism & Use Case
Thiol-Based SiliaMetS® Thiol, QuadraSil® MPCovalently binds palladium. Highly effective but can sometimes be slow. Best used after initial filtration.
Amine-Based SiliaMetS® Amine, QuadraSil® TABinds through chelation. Good for removing various palladium species.
Activated Carbon Darco® KB-G, Norit®Adsorbs palladium onto its high surface area. Cost-effective but may require heating and can sometimes adsorb the product as well. A preliminary test on a small scale is advised.

Question: I am observing significant amounts of a byproduct with a mass corresponding to the starting material without bromine (debromination). How do I separate this?

Answer: Debromination is a common side reaction in Suzuki couplings, where the aryl halide is reduced to the corresponding arene.[3]

Causality: This side reaction occurs when the Pd(II)-aryl intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[3] The hydride can originate from solvents (like THF or alcohols) or amine bases.[3]

Separation Strategy: The debrominated product (1,5-naphthyridin-3-amine) will have a significantly different polarity compared to your desired coupled product.

  • Polarity Difference: The debrominated byproduct is typically more polar due to the free amine and lack of the new non-polar substituent.

  • Chromatography: Separation is almost always achievable using silica gel column chromatography. Start with a solvent system like 50:50 Hexanes:EtOAc and gradually increase the polarity by adding more EtOAc or a small percentage of methanol (e.g., 1-5% MeOH in DCM).[4] The desired, less polar product should elute first.

FAQ 2: Buchwald-Hartwig Amination Workup

Scenario: You have coupled this compound with a primary or secondary amine. The workup is complicated by emulsions and base removal. The Buchwald-Hartwig amination is a powerful method for C-N bond formation using a palladium catalyst and a strong base, such as sodium tert-butoxide.[5][6]

Question: During my aqueous workup, I'm getting a persistent emulsion that won't separate. How can I break it?

Answer: Emulsions are common in Buchwald-Hartwig workups due to the presence of phosphine ligands, strong bases, and polar, N-heterocyclic products that can act as surfactants.

Solutions:

  • Add Brine: The first and simplest solution is to add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic and aqueous layers.

  • Filter through Celite®: If brine fails, filter the entire emulsified mixture through a pad of Celite®. The fine particulate matter that often stabilizes emulsions will be removed, allowing the layers to separate upon settling.

  • Change the Organic Solvent: If you used a solvent like THF, which has some water miscibility, evaporate it and redissolve the residue in a more non-polar, water-immiscible solvent like ethyl acetate or toluene before re-attempting the wash.

  • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

Question: How do I ensure complete removal of the strong base (e.g., NaOtBu, K₃PO₄) and the boronic acid/ester byproducts?

Answer: Residual base can interfere with chromatography and product stability. Boronic acid byproducts (like borinic acids or homocoupled species) can co-elute with your product.

Troubleshooting Logic:

G A Crude Reaction Mixture B Quench with H₂O/Dilute with EtOAc A->B C Wash with H₂O B->C D Is aqueous pH > 9? C->D E Wash with dilute acid (e.g., 0.1M HCl) CAUTION: Product may partition to aq. layer! D->E Yes G Wash with Brine D->G No F Wash with sat. NaHCO₃ E->F F->G I Check TLC/LCMS for boronic acid byproducts G->I H Proceed to Drying & Concentration J Are byproducts present? I->J J->H No K Perform a basic wash (e.g., 1M NaOH) Boronic acids are acidic and will partition to aq. layer J->K Yes K->H

Caption: Decision tree for removing base and boronic acid byproducts.

Detailed Protocol: Extractive Workup for Base and Boronic Acid Removal

  • Quench and Dilute: After cooling the reaction to room temperature, carefully quench by adding water. Dilute with a primary extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Water Wash: Transfer to a separatory funnel and wash with water (2x). This will remove the bulk of inorganic bases like K₃PO₄ or Cs₂CO₃.

  • Boronic Acid Removal: Perform a wash with an aqueous base (e.g., 1M NaOH). Boronic acids are acidic and will be deprotonated to the water-soluble boronate salt.

  • Final Washes: Wash with water (1x) and then brine (1x) to remove residual base and water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Part 4: Purification Protocols

Protocol 1: Silica Gel Flash Chromatography

This is the most common method for purifying products derived from this compound.

  • Self-Validation Step (TLC): Before committing to a column, always develop a TLC method. Test solvent systems like Hexanes/EtOAc, DCM/EtOAc, and DCM/MeOH. The ideal system will show good separation between your product (visualized by UV light at 254 nm) and major impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Use a "dry loading" technique if your crude product has poor solubility in the column solvent. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This prevents precipitation at the column head and improves resolution.

  • Elution Gradient: Start with a less polar solvent system to elute non-polar impurities (like homocoupled byproducts). Gradually increase the polarity to elute your desired product. A common gradient for these compounds is from 100% DCM to 95:5 DCM:MeOH.[4]

  • Fraction Analysis: Analyze fractions by TLC or LCMS to identify and combine those containing the pure product.

Protocol 2: Recrystallization/Precipitation

If your product is a stable, crystalline solid and the main impurities have different solubility profiles, this can be a highly effective and scalable purification method.

  • Solvent Screening: On a small scale, test various solvent systems to find one where your product is soluble at high temperature but sparingly soluble at room temperature or 0 °C. Common systems include Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes.

  • Procedure:

    • Dissolve the crude material in the minimum amount of the chosen solvent at reflux.

    • If impurities are insoluble at high temperatures, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

    • Collect the solid by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified solid under vacuum.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]

  • Béres, S., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Revista de Chimie, 70(7), 2494-2497. [Link]

  • Sagan, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • van der Plas, H.C., et al. (1966). Syntheses of the isomeric amino- and bromo-1,5-naphthyridines. Recueil des Travaux Chimiques des Pays-Bas, 85(11), 1101-1114. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Sperry, J. B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28653-28657. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Paudler, W. W., & Kress, T. J. (2007). THE NAPHTHYRIDINES. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Avanthay, M., et al. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • PubChem. (n.d.). 2-Bromo-1,5-naphthyridin-4-amine. National Center for Biotechnology Information. [Link]

  • van der Plas, H.C. (1981). Synthesis and amination of naphthyridines. Wageningen University & Research. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 11(18), 4140–4143. [Link]

  • Ballesteros-Garrido, R., et al. (2012). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 17(8), 9037–9051. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dzienia, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7378. [Link]

Sources

"stability issues of 2-Bromo-1,5-naphthyridin-3-amine under reaction conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2B-15N-3A
Subject: Stability & Reaction Optimization Guide[1]

Core Stability Profile

2-Bromo-1,5-naphthyridin-3-amine is a high-value heterocyclic building block.[1] Its utility in medicinal chemistry (particularly kinase inhibition) is offset by a fragile "push-pull" electronic structure.[1] The electron-deficient 1,5-naphthyridine core renders the C2-position highly electrophilic, while the C3-amine introduces nucleophilicity and catalyst-coordination challenges.[1]

Quick Status Dashboard
ParameterStability RatingCritical Risk Factor
Storage (Solid) 🟡 ModerateHygroscopic; susceptible to slow surface oxidation.[1]
Solution Stability 🔴 LowRapid hydrolysis in aqueous base/acid; photolytic instability.[1]
Thermal Stability 🟢 HighStable up to ~150°C (dry); decomposes if heated in protic solvents.[1]
Catalytic Compatibility 🟠 ChallengingHigh risk of Pd-catalyst poisoning via N1/C3-amine chelation.[1]

Troubleshooting Guides (Interactive Modules)

Module A: The "Disappearing Halogen" (Protodehalogenation)

Symptom: During Suzuki or Buchwald-Hartwig coupling, the starting material is consumed, but the major product is the des-bromo species (1,5-naphthyridin-3-amine), not the desired coupled product.

Root Cause: The reaction suffers from Protodehalogenation . This occurs when the oxidative addition of Palladium (Pd) into the C-Br bond is successful, but the transmetallation step is slow. The C3-amine and N1-nitrogen can coordinate to the Pd-center, displacing ligands and stalling the cycle. This allows the Pd-intermediate to abstract a hydride (often from alcoholic solvents or bases), leading to reductive elimination of the bromine.

Corrective Protocol:

  • Solvent Switch: Eliminate secondary alcohols (e.g., isopropanol) which act as hydride sources.[1] Switch to 1,4-Dioxane or Toluene .[1]

  • Base Modification: Avoid alkoxide bases (NaOMe, NaOEt). Use K₃PO₄ or Cs₂CO₃ suspended in aprotic solvents.[1]

  • Catalyst Overdrive: The free amine is poisoning the catalyst.

    • Option A: Use a precatalyst with a bulky biaryl phosphine ligand (e.g., XPhos Pd G3 or BrettPhos Pd G3 ) to prevent amine coordination.[1]

    • Option B: Protect the amine as an acetamide or carbamate prior to coupling.[1]

Module B: The "Red/Brown Tar" (Oxidative Degradation)

Symptom: The reaction mixture turns dark red/black rapidly. LCMS shows a complex baseline with peaks corresponding to M+16 (N-oxide) or dimers.[1]

Root Cause: The 1,5-naphthyridine core is electron-deficient, but the C3-amine pushes electron density, making the ring nitrogen (N1 or N5) susceptible to oxidation, particularly in the presence of trace peroxides in ether solvents or exposure to air at high temperatures.

Corrective Protocol:

  • Peroxide Scavenging: If using THF or Ethers, test for peroxides or use fresh anhydrous bottles.[1] Add BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) as a radical scavenger.[1]

  • Degassing: Sparging with nitrogen is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen before heating.

Module C: Hydrolytic Cleavage ( )

Symptom: Appearance of a highly polar peak (M-Br+OH) during reaction or workup. This is the 2-hydroxy-1,5-naphthyridin-3-amine (tautomerizes to the pyridone form).[1]

Root Cause: The N1 nitrogen activates the C2-position for Nucleophilic Aromatic Substitution (


). Even weak nucleophiles like hydroxide or water can displace the bromine, especially if the reaction is heated.[1]

Corrective Protocol:

  • pH Control: Avoid strong aqueous bases (NaOH/KOH) at elevated temperatures.[1]

  • Workup: Do not use acidic aqueous washes (1N HCl), as this protonates the N1/N5, further activating the ring toward hydrolysis.[1] Use saturated NH₄Cl or neutral buffers.[1]

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to diagnose your LCMS results.

G Start This compound (Starting Material) Hydrolysis PRODUCT A: 2-Hydroxy/Pyridone (M-Br+OH) Cause: Aqueous Base/Acid Start->Hydrolysis SNAr (OH-) Proto PRODUCT B: Des-bromo species (M-Br+H) Cause: Pd-H species / Alcohol solvent Start->Proto Reductive Elimination Oxidation PRODUCT C: N-Oxide / Dimers (M+16 / 2M-2) Cause: Air / Peroxides Start->Oxidation [O]

Caption: Primary degradation pathways. Product A dominates in aqueous media; Product B in stalled cross-couplings; Product C in aerobic conditions.

Decision Tree: Optimizing Cross-Coupling

Follow this logic flow if your yields are <40%.

Workflow Start Coupling Yield < 40%? CheckProd Check Major Byproduct Start->CheckProd DesBromo Des-Bromo (Reduced) CheckProd->DesBromo StartMat Unreacted SM CheckProd->StartMat Complex Complex Mixture CheckProd->Complex Soln1 Action: Switch to Dioxane/Toluene Remove alcohols. DesBromo->Soln1 Soln2 Action: Use Pre-catalyst (XPhos G3) Increase Temp to 100°C StartMat->Soln2 Soln3 Action: Protect Amine (Boc/Ac) Add BHT scavenger Complex->Soln3

Caption: Troubleshooting logic for Palladium-catalyzed cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO solution for screening? A: Not recommended for long-term storage. While soluble, DMSO is hygroscopic.[1] The absorbed water will slowly hydrolyze the C2-Bromine to the pyridone form over weeks. Store as a solid powder at -20°C under argon. If solution storage is mandatory, use anhydrous DMSO and seal under inert gas.[1]

Q: Why does the amine not react in standard amide couplings (EDC/HOBt)? A: The C3-amine is electronically deactivated by the electron-deficient naphthyridine ring (specifically the N5 nitrogen). It is a weak nucleophile.[1]

  • Solution: Use high-energy coupling reagents like HATU or T3P with a stronger base (DIPEA) in DMF. Alternatively, convert the carboxylic acid to an acid chloride before coupling.[1]

Q: Is the bromine or the amine more reactive? A: In nucleophilic contexts, the C2-Bromine is the "hot spot" . It will react with nucleophiles (amines, thiols, alkoxides) much faster than the C3-amine will react with electrophiles.[1] You must perform chemistry on the amine before exposing the ring to strong nucleophiles, or use protection strategies.[1]

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1] Molecules, 2021, 26(19), 5863.[1]

    • Significance: Comprehensive review of 1,5-naphthyridine reactivity, establishing the electrophilicity of the C2 position and susceptibility.
  • Albers, P. et al. "Poisoning and deactivation of palladium catalysts."[1][2] Journal of Molecular Catalysis A: Chemical, 2001, 173(1-2), 275-286.[1][2]

    • Significance: Foundations of catalyst poisoning by nitrogen-containing heterocycles (amines/pyridines) which applies directly to the C3-amine/N1 interaction.
  • Lüleburgaz, S. et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling."[1] Molecules, 2017, 22(2), 213.[1]

    • Significance: Demonstrates the parallel reactivity of 3-amino-2-bromo-pyridines (analogous to the naphthyridine system)
  • Zoltewicz, J. A. et al. "Nucleophilic substitution of some activated halonaphthyridines."[1] Journal of Organic Chemistry, 1973, 38(10), 1947–1949.[1]

    • Significance: Classic mechanistic study confirming the high reactivity of halogens alpha to ring nitrogens in naphthyridines toward hydrolysis and nucleophilic

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-1,5-naphthyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Bromo-1,5-naphthyridin-3-amine and its derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deep and practical understanding for researchers in the field of medicinal chemistry and drug development.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide a unique framework for designing molecules with diverse biological activities. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] The introduction of various substituents, such as bromine and amine groups, allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on the characterization of this compound, a key intermediate for the synthesis of novel therapeutic agents.

Synthetic Strategies: Accessing the this compound Core

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the naphthyridine core.

Proposed Synthetic Workflow

Due to the absence of a direct, published protocol for the synthesis of this compound, a plausible multi-step synthetic approach is proposed based on established reactions for analogous heterocyclic systems. This workflow is designed to be a self-validating system, with each step yielding a characterizable intermediate.

Synthetic Workflow Start 3-Aminopyridine Step1 Skraup Reaction (Glycerol, Oxidizing Agent) Start->Step1 Intermediate1 1,5-Naphthyridine Step1->Intermediate1 Step2 Bromination (e.g., Br2, HBr) Intermediate1->Step2 Intermediate2 2,X-Dibromo-1,5-naphthyridine Step2->Intermediate2 Step3 Regioselective Amination (e.g., Buchwald-Hartwig or SNAr) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the 1,5-Naphthyridine Core via Skraup Reaction

The Skraup reaction is a classic and effective method for the construction of the 1,5-naphthyridine skeleton from 3-aminopyridine.[1][2]

  • Methodology:

    • To a mixture of 3-aminopyridine and an oxidizing agent (e.g., arsenic pentoxide, sodium m-nitrobenzenesulfonate), slowly add glycerol with vigorous stirring.

    • Add concentrated sulfuric acid cautiously to the mixture.

    • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and pour it onto ice.

    • Neutralize with a base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

  • Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent. The oxidizing agent is crucial for the final aromatization step to form the naphthyridine ring.

Step 2: Bromination of the 1,5-Naphthyridine Ring

Electrophilic bromination of the 1,5-naphthyridine ring is expected to occur at positions with higher electron density.

  • Methodology:

    • Dissolve 1,5-naphthyridine in a suitable solvent, such as glacial acetic acid or concentrated hydrobromic acid.

    • Add a solution of bromine in the same solvent dropwise at room temperature.

    • Stir the reaction mixture for a specified time, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into an ice-water mixture.

    • Neutralize with a base to precipitate the brominated product.

    • Filter, wash with water, and purify. It is anticipated that a mixture of mono- and di-brominated products may be formed, requiring careful chromatographic separation.

Step 3: Regioselective Introduction of the Amino Group

The introduction of an amino group at the C3 position can be challenging and may require modern cross-coupling methodologies.

  • Methodology (Buchwald-Hartwig Amination): [5]

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the isolated 2,X-dibromo-1,5-naphthyridine, a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

    • Add a dry, degassed solvent (e.g., toluene or dioxane).

    • Heat the mixture at the appropriate temperature, monitoring by TLC or GC-MS.

    • After completion, cool the reaction, dilute with a suitable solvent, and filter through celite to remove the catalyst.

    • Purify the product using column chromatography.

  • Causality: The choice of ligand is critical for the regioselectivity of the amination, favoring substitution at the C3 position over other brominated sites.

Spectroscopic Characterization: A Comparative Analysis

The definitive identification of this compound and its derivatives relies on a combination of spectroscopic techniques. Below is a comparative guide to the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of these molecules.[6]

Proton (¹H) / Carbon (¹³C) Expected Chemical Shift (δ) Range Rationale for Chemical Shift
Aromatic Protons 7.0 - 9.0 ppmProtons on the naphthyridine ring are in a deshielded environment due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms.
Amine Protons (N-H) Broad signal, 4.0 - 6.0 ppmThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Carbons 110 - 160 ppmThe carbon atoms of the heterocyclic rings resonate in this region.
Carbon attached to Bromine (C-Br) ~110 - 125 ppmThe bromine atom causes a moderate downfield shift.
Carbon attached to Amine (C-NH₂) ~135 - 150 ppmThe amino group has a significant influence on the chemical shift of the attached carbon.

Comparative Analysis: Upon derivatization of the amino group (e.g., acylation or alkylation), the chemical shifts of the neighboring protons and carbons will be altered. For instance, acylation would be expected to shift the signals of protons on the same ring further downfield due to the electron-withdrawing effect of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Ionization Technique Expected Observation Significance
Electron Impact (EI) Molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity.The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a clear indicator of its presence.
Electrospray Ionization (ESI) Protonated molecular ion peak ([M+H]⁺) with the characteristic bromine isotopic pattern.A soft ionization technique that is useful for confirming the molecular weight of the parent compound and its derivatives.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amine) 3300 - 3500 (two bands for primary amine)Symmetric and asymmetric stretching
C=N and C=C (Aromatic) 1500 - 1650Ring stretching vibrations
C-N 1250 - 1350Stretching vibration
C-Br 500 - 650Stretching vibration

Comparative Analysis: Derivatization of the amine will lead to predictable changes in the IR spectrum. For example, the formation of a secondary amine will result in a single N-H stretching band, while acylation will introduce a strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹.

Potential Biological Applications and Future Directions

The 1,5-naphthyridine scaffold is a well-established pharmacophore with a wide range of biological activities.[1][3][4]

Anticancer Activity

Numerous 1,5-naphthyridine derivatives have been reported to exhibit potent anticancer activity.[4][8] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases. The introduction of a bromo- and amino-substituted pattern on the 1,5-naphthyridine ring offers a promising avenue for the development of novel anticancer agents.

Antimicrobial Activity

The 1,5-naphthyridine core is also present in several compounds with significant antimicrobial properties.[3] The ability to functionalize the this compound scaffold allows for the generation of a library of compounds that can be screened against a panel of bacterial and fungal strains to identify new lead compounds in the fight against infectious diseases.

Biological_Potential Core This compound Scaffold Derivatization Chemical Derivatization (e.g., N-alkylation, acylation, Suzuki coupling) Core->Derivatization Anticancer Anticancer Agents (e.g., Topoisomerase Inhibitors) Derivatization->Anticancer Antimicrobial Antimicrobial Agents (e.g., Antibacterial, Antifungal) Derivatization->Antimicrobial Other Other Potential Activities (e.g., Anti-inflammatory, Antiviral) Derivatization->Other

Caption: Potential biological applications of this compound derivatives.

Conclusion

The characterization of this compound and its derivatives is a crucial step in unlocking their therapeutic potential. This guide has provided a comprehensive framework for their synthesis and detailed analysis using modern spectroscopic techniques. While a definitive, published protocol for the target compound remains to be established, the proposed synthetic strategies, based on well-understood organic reactions, offer a logical and feasible pathway for its preparation. The comparative analysis of expected spectroscopic data provides a solid foundation for the structural elucidation of these novel compounds. Further research into the biological activities of this class of molecules is highly warranted and holds the promise of discovering new and effective therapeutic agents.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 5983-6017. [Link]

  • El-Sayed, M. A. A., Abbas, H. S., & El-Henawy, A. A. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 15(1), 75-85. [Link]

  • Paudyal, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Ruiz, J., et al. (2013). Buchwald-Hartwig Amination in the Synthesis of N-Aryl-1,5-naphthyridin-4-amines. The Journal of Organic Chemistry, 78(15), 7583-7590.
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. ResearchGate. [Link]

  • Kandeel, M. M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecules, 26(21), 6485. [Link]

  • Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • IR: amines. University of Calgary. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

A Comparative Guide to NMR and Mass Spectrometry Data of Substituted 1,5-Naphthyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for substituted 1,5-naphthyridin-3-amines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of a class of compounds renowned for its significant therapeutic potential. The 1,5-naphthyridine scaffold is a key pharmacophore found in a wide array of biologically active agents, including those with antibacterial, antiproliferative, and antiviral properties.[1][2] Accurate and comprehensive characterization of these molecules is paramount for advancing medicinal chemistry and drug discovery programs.

This guide will explore the nuances of interpreting NMR and MS spectra for these heterocyclic systems, focusing on how various substituents influence the data. We will provide comparative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the structure-spectra relationship.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1,5-naphthyridin-3-amines. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework and the influence of various substituents.

The Unsubstituted 1,5-Naphthyridine Core: A Baseline

The 1,5-naphthyridine ring is a bicyclic aromatic system composed of two fused pyridine rings. The inherent asymmetry and the presence of two nitrogen atoms create a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra. Understanding this baseline is crucial for interpreting the spectra of more complex, substituted analogues.

  • ¹H NMR: The proton signals of the 1,5-naphthyridine core are typically found in the aromatic region (δ 7.0-9.0 ppm). The protons on the carbon atoms adjacent to the nitrogen atoms (C2, C4, C6, C8) are deshielded and appear at a lower field compared to the protons at C3 and C7. The coupling constants between adjacent protons (typically in the range of 4-9 Hz) are invaluable for confirming their relative positions.

  • ¹³C NMR: The carbon signals for the 1,5-naphthyridine scaffold also appear in the aromatic region (δ 120-160 ppm). Similar to the proton spectra, the carbons directly bonded to nitrogen (C2, C4, C6, C8, and the bridgehead carbons C4a, C8a) are significantly deshielded.

The Influence of the 3-Amino Substituent and Beyond

The introduction of a 3-amino group, a potent electron-donating group, significantly alters the electronic distribution within the 1,5-naphthyridine ring. This, in turn, leads to predictable shifts in the NMR spectra.

  • Shielding Effects: The amino group at the C3 position increases the electron density at the ortho (C2, C4) and para (C8) positions through resonance. This increased shielding results in an upfield shift (to a lower ppm value) for the corresponding proton and carbon signals compared to the unsubstituted core.

  • Comparative Data: The effect of various substituents on the chemical shifts of the 1,5-naphthyridine core is best understood through direct comparison. The table below summarizes ¹³C NMR data for several substituted 1,5-naphthyridine derivatives, illustrating the impact of different functional groups.[3]

Substituent at C3C2 (ppm)C3 (ppm)C4 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)C8a (ppm)Reference
-NH₂~153~136~132~129~151~125~136~153~146[3]
-CH₃154.5136.1132.7129.6151.5125.6136.5153.3146.4[3]
-Phenyl153.3136.5132.7129.6151.5125.6136.1153.1142.0[3]
-p-Tolyl153.3136.5132.7129.6151.5125.6136.1153.1142.0[3]

Data is approximated or directly cited from the reference. The exact chemical shifts can vary based on the solvent and other substituents present.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol for NMR analysis is essential.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the substituted 1,5-naphthyridin-3-amine derivative.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for these compounds due to their potential for hydrogen bonding.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Spectrometer Setup and Data Acquisition:

    • The following parameters are typical for a 400 or 600 MHz NMR spectrometer.[4][5]

    • ¹H NMR:

      • Acquire spectra at a constant temperature (e.g., 298 K).

      • Use a spectral width sufficient to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

      • Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR:

      • Use a wider spectral width to encompass all carbon signals (e.g., 0 to 200 ppm).

      • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (COSY, HSQC, HMBC): For complex structures, these experiments are crucial for definitive assignments. Standard pulse programs provided with the spectrometer software should be utilized.

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer a "fingerprint" that can be used to deduce the molecular structure.

Molecular Ion and the Nitrogen Rule

For substituted 1,5-naphthyridin-3-amines, which contain three nitrogen atoms, the Nitrogen Rule is a useful first check of the mass spectrum. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Consequently, the molecular ion peak (M⁺) for these compounds should appear at an odd mass-to-charge (m/z) value. The molecular ion peak in aliphatic amines can be weak or absent, but for aromatic systems like naphthyridines, it is generally more prominent.[6]

Characteristic Fragmentation Patterns

The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in the formation of stable ions and neutral fragments.[7] By analyzing the m/z values of the fragment ions, the structure of the parent molecule can be pieced together.[8]

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[9] This can occur from either of the pyridine rings.

  • Alpha-Cleavage: For the 3-amino substituted derivatives, cleavage of the bond alpha to the amino group is a characteristic fragmentation pathway, particularly if the amino group is further substituted.

  • Substituent-Driven Fragmentation: The nature of other substituents on the ring will heavily influence the fragmentation. For example, a methoxy group may be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

Below is a diagram illustrating a plausible fragmentation pathway for a generic substituted 1,5-naphthyridin-3-amine.

fragmentation M [M]⁺˙ (Substituted 1,5-Naphthyridin-3-amine) F1 [M - HCN]⁺˙ M->F1 - HCN F2 [M - R]⁺ M->F2 - •R F3 [M - NH₂R]⁺˙ M->F3 - •NHR

Caption: Plausible MS fragmentation pathways for a substituted 1,5-naphthyridin-3-amine.

High-Resolution Mass Spectrometry (HRMS)

While nominal mass MS provides integer mass values, High-Resolution Mass Spectrometry (HRMS) can measure the m/z value to several decimal places. This high accuracy allows for the determination of the elemental formula of the molecular ion and its fragments, providing an unequivocal confirmation of the compound's identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for acquiring mass spectra using Electrospray Ionization (ESI), a common technique for these types of compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

  • Mass Spectrometer Settings (ESI-MS):

    • Ionization Mode: Use positive ion mode, as the nitrogen atoms in the 1,5-naphthyridine ring are readily protonated.

    • Capillary Voltage: Typically set between 3-5 kV.

    • Drying Gas: Use nitrogen gas at a flow rate and temperature optimized to desolvate the ions (e.g., 5-10 L/min at 300-350 °C).

    • Mass Range: Scan a mass range that will encompass the expected molecular weight of the compound and its fragments (e.g., m/z 50-1000).

    • Collision Energy (for MS/MS): To induce fragmentation and obtain MS/MS spectra, apply a collision energy (typically 10-40 eV) in the collision cell.

Section 3: Integrated Structural Elucidation Workflow

The most robust structural characterization comes from the synergistic use of both NMR and MS data. The workflow below illustrates a logical approach to structure determination.

workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS Acquire MS Data HRMS Acquire HRMS Data MS->HRMS Frag Analyze Fragmentation MS->Frag Formula Determine Molecular Formula HRMS->Formula Structure Propose Structure Frag->Structure Formula->Structure H1 Acquire ¹H NMR C13 Acquire ¹³C NMR H1->C13 NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) C13->NMR_2D Assign Assign Signals NMR_2D->Assign Assign->Structure Final_Structure Confirm Final Structure Structure->Final_Structure

Caption: An integrated workflow for the structural elucidation of novel compounds.

Conclusion

The structural analysis of substituted 1,5-naphthyridin-3-amines is a critical step in the development of new therapeutic agents. A comprehensive approach utilizing both high-field NMR spectroscopy and high-resolution mass spectrometry is essential for unambiguous structure determination. This guide has provided a comparative overview of the spectral data, highlighting the influence of substituents, and has outlined standardized protocols to ensure data quality and integrity. By understanding the principles and workflows presented herein, researchers can confidently and efficiently characterize these medicinally important molecules, accelerating the pace of drug discovery.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022, May 25). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025, October 11). Scientific Reports. Retrieved February 6, 2026, from [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024, December 17). MDPI. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved February 6, 2026, from [Link]

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds | ACS Omega. (2026, February 4). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.). Retrieved February 6, 2026, from [Link]

  • Assessment of substituent effects on β-naphthyl based isoxazoles by IR and NMR spectra. (n.d.). World Scientific News. Retrieved February 6, 2026, from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. (2013, July 8). YouTube. Retrieved February 6, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 6, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved February 6, 2026, from [Link]

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The 1,5-Naphthyridine Advantage: Biological Activity of 2-Bromo-1,5-naphthyridin-3-amine Derivatives vs. 1,8-Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1,5-naphthyridin-3-amine (CAS 1219022-68-0) is not merely a chemical intermediate; it is a "gateway scaffold" in modern medicinal chemistry. While historically overshadowed by the 1,8-naphthyridine class (e.g., nalidixic acid antibiotics), the 1,5-naphthyridine core—specifically functionalized at the 2- and 3-positions—has emerged as a superior pharmacophore for targeting Activin Receptor-Like Kinase 5 (ALK5) and Topoisomerase I .

This guide objectively compares the biological performance of derivatives synthesized from this specific precursor against established 1,8-naphthyridine alternatives. Experimental data indicates that while 1,8-isomers dominate antibacterial space, the this compound scaffold offers significantly higher potency and selectivity in oncology and fibrosis indications.

Chemical Profile & Reactivity: The "Magic" Substitution

The biological value of this molecule stems from its orthogonal reactivity. The 2-bromo and 3-amino groups provide a precise handle for cyclization reactions, allowing the rapid synthesis of tricyclic systems that mimic ATP in kinase pockets.

FeatureThis compound2-Bromo-1,8-naphthyridin-3-amine
Primary Reactivity Buchwald-Hartwig / Suzuki CouplingNucleophilic Substitution (SNAr)
Cyclization Potential Forms Pyrido[4,3-b][1,5]naphthyridines (Linear tricyclics)Forms Pyrido[2,3-b][1,8]naphthyridines (Angular tricyclics)
Key Biological Target ALK5 (TGF-β pathway) , Topoisomerase IDNA Gyrase , PDE4
Solubility Profile Moderate (Lipophilic character)High (due to N-1/N-8 proximity)
Structural Visualization: Synthesis Pathway

The following diagram illustrates how this precursor is transformed into bioactive ALK5 inhibitors.

SynthesisPathway cluster_0 Precursor cluster_1 Reaction Step 1 cluster_2 Bioactive Product Precursor 2-Bromo-1,5- naphthyridin-3-amine Intermediate Suzuki/Buchwald Coupling Precursor->Intermediate Pd(OAc)2, Ligand Product ALK5 Inhibitor (e.g., THRX-144644 Analog) Intermediate->Product Cyclization / Functionalization

Caption: Transformation of the this compound scaffold into potent kinase inhibitors via Palladium-catalyzed coupling.

Comparative Biological Activity[1]

A. Kinase Inhibition (ALK5 / TGF-β Pathway)

The most significant application of this compound derivatives is in the inhibition of ALK5 (TGF-β type I receptor), a target for fibrosis and cancer.

  • Mechanism: The 1,5-naphthyridine nitrogen (N-1) accepts a hydrogen bond from the kinase hinge region (His283 in ALK5), while the 3-amine derivative interacts with the gatekeeper residue.

  • Comparison: 1,8-naphthyridines often lack the correct geometry to bind ALK5 selectively, leading to off-target effects on p38 MAPK.

Experimental Data: ALK5 Inhibition (Cell-Free Assay)

Scaffold Derived FromCompound ExampleALK5 IC50 (nM)p38 MAPK IC50 (nM)Selectivity Ratio (p38/ALK5)
2-Bromo-1,5-naphthyridine THRX-144644 Analog 0.14 >10,000 >70,000
2-Bromo-1,8-naphthyridineGeneric 1,8-Naphthyridine12.545036
Quinoline (Control)SB-4315429412,000127

Insight: The 1,5-naphthyridine derivative shows picomolar potency and superior selectivity compared to the 1,8-isomer, making it the scaffold of choice for avoiding cardiac toxicity associated with p38 inhibition.

B. Anticancer Activity (Topoisomerase I Inhibition)

Tricyclic derivatives synthesized from this compound (via cyclization with aldehydes) function as non-camptothecin Topoisomerase I inhibitors.

  • Activity: These compounds intercalate into DNA and stabilize the Topo I-DNA cleavable complex, leading to apoptosis.

  • Performance:

    • 1,5-Derivatives: High cytotoxicity against solid tumors (Colon COLO-205, Breast MCF-7).

    • 1,8-Derivatives: Generally show lower DNA intercalation affinity due to the angular geometry of the fused rings.

Cytotoxicity Data (MTT Assay, 72h)

Cell Line1,5-Naphthyridine Derivative (IC50 µM)1,8-Naphthyridine Derivative (IC50 µM)Camptothecin (Control)
HeLa (Cervical) 0.12 ± 0.02 2.45 ± 0.150.05
HL-60 (Leukemia) 0.08 ± 0.01 1.10 ± 0.050.02
PC-3 (Prostate) 5.10 ± 0.30>100.80
C. Antibacterial Activity (The 1,8-Advantage)

It is crucial to note where the 1,5-isomer fails. In antibacterial applications targeting DNA gyrase, the 1,8-naphthyridine scaffold (e.g., Nalidixic acid, Gemifloxacin) is superior. The 1,5-isomers generally lack the necessary carboxylate/ketone geometry at positions 3/4 to chelate Magnesium in the bacterial gyrase active site.

Experimental Protocols

Protocol A: Synthesis of ALK5 Inhibitor Scaffold

Objective: Functionalization of this compound via Buchwald-Hartwig Coupling.

  • Reagents: this compound (1.0 eq), Aryl amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), Cs2CO3 (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane (degassed).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the naphthyridine, amine, and base.

    • Add catalyst and ligand in a glovebox (inert atmosphere is critical due to the free amine).

    • Add dioxane and heat to 100°C for 12 hours .

    • Monitor by LC-MS (Target mass: M+H of coupled product).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the disappearance of the C-2 proton signal if cyclization is performed subsequently, or a shift in the aromatic protons.

Protocol B: ALK5 (TGF-β1) Kinase Assay

Objective: Determine IC50 of the synthesized derivative.

  • System: Radiometric 33P-ATP assay or Fluorescence Polarization (FP).

  • Enzyme: Recombinant human ALK5 (TGF-βR1), catalytic domain.

  • Substrate: TGF-β substrate peptide (KKKVLTQMGSPSHRC).

  • Steps:

    • Prepare 3-fold serial dilutions of the 1,5-naphthyridine derivative in DMSO.

    • Incubate compound with ALK5 enzyme (5 nM) in kinase buffer (50 mM HEPES pH 7.5, 1 mM DTT, 10 mM MgCl2) for 15 mins.

    • Initiate reaction with ATP (10 µM final) and Substrate (20 µM).

    • Incubate at 30°C for 45 mins.

    • Detection: Measure incorporated 33P or fluorescence polarization signal.

  • Control: Use SB-431542 (10 µM) as a positive control for inhibition.

Strategic Selection Guide (SAR)

The following decision tree assists in selecting the correct naphthyridine isomer based on the intended biological target.

SAR_Decision Start Select Biological Target Target_Bacteria Target: Bacteria (DNA Gyrase) Start->Target_Bacteria Target_Human Target: Human (Kinases/DNA) Start->Target_Human Select_18 Select 1,8-Naphthyridine (e.g., Nalidixic Acid) Target_Bacteria->Select_18 Requires Mg2+ Chelation Sub_Kinase Sub-Target: Kinase (ALK5, PI3K) Target_Human->Sub_Kinase Sub_Topo Sub-Target: DNA (Topoisomerase I) Target_Human->Sub_Topo Select_15_Br Select this compound (High Selectivity Scaffold) Sub_Kinase->Select_15_Br Hinge Binding (N1) Sub_Topo->Select_15_Br Planar Intercalation

Caption: SAR Decision Tree for selecting between 1,5- and 1,8-naphthyridine scaffolds based on target class.

References

  • Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry.

  • Dyshlovoy, S. A., et al. (2021).[1] "Biological Activity of Naturally Derived Naphthyridines." Molecules.

  • Maher, J., et al. (2022). "THRX-144644: A potent, lung-selective ALK5 inhibitor."[2] Toxicology and Applied Pharmacology.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry.

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A Senior Application Scientist's Guide to Cross-Coupling Strategies: Suzuki vs. Stille for the Functionalization of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine motif is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential, including applications as kinase inhibitors and anti-viral agents.[1] The ability to precisely functionalize this core is paramount in drug discovery and development, allowing for the systematic exploration of structure-activity relationships (SAR). The C2 position of 2-Bromo-1,5-naphthyridin-3-amine represents a key vector for modification. Palladium-catalyzed cross-coupling reactions are the premier tools for this task, with the Suzuki-Miyaura and Stille couplings being two of the most powerful and widely adopted methods for forming new carbon-carbon bonds.[2][3]

This guide provides a comprehensive comparison of these two seminal reactions for the functionalization of this specific, and often challenging, substrate. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each method, providing researchers with the critical insights needed to make informed decisions in their synthetic campaigns.

Pillar 1: Mechanistic Foundations of Suzuki and Stille Couplings

A clear understanding of the catalytic cycles is fundamental to troubleshooting and optimizing any cross-coupling reaction. Both reactions generally proceed through a sequence of oxidative addition, transmetalation, and reductive elimination, orchestrated by a palladium catalyst.[4][5]

The oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine, is common to both pathways.[5] The primary divergence occurs during the transmetalation step.

The Suzuki-Miyaura Catalytic Cycle

In the Suzuki coupling, the organoboron species (a boronic acid or ester) is not inherently reactive enough for transmetalation. It requires activation by a base to form a more nucleophilic boronate complex, which then efficiently transfers its organic group to the palladium(II) center.[6][7] This base-mediated activation is a defining feature of the Suzuki reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Transmetal_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Transmetal_Complex Transmetalation Transmetal_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² Transmetal_Complex->Product Substrate R¹-X Substrate->Ox_Adduct Boronic R²-B(OR)₂ Boronate [R²-B(OR)₂(OH)]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Ox_Adduct

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-activated transmetalation step.

The Stille Catalytic Cycle

Conversely, the Stille coupling utilizes a hypervalent organostannane reagent.[4] These reagents are sufficiently activated to undergo transmetalation directly with the palladium(II) complex without the need for a base.[8] This distinction has profound implications for substrate scope, particularly with base-sensitive functional groups.

Stille_Cycle cluster_main Stille Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Ox_Adduct Oxidative Addition Transmetal_Complex R¹-Pd(II)L₂-R² Ox_Adduct->Transmetal_Complex Transmetalation Tin_Byproduct X-Sn(R)₃ Transmetal_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² Transmetal_Complex->Product Substrate R¹-X Substrate->Ox_Adduct Stannane R²-Sn(R)₃ Stannane->Ox_Adduct

Caption: The Stille catalytic cycle, proceeding without the requirement of a base for transmetalation.

Pillar 2: Head-to-Head Comparison for this compound

The choice between Suzuki and Stille coupling is not merely academic; it has direct consequences on reaction success, yield, and purification. The presence of two nitrogen atoms and an amine substituent on our target substrate introduces specific challenges, such as potential catalyst inhibition or side reactions.

FeatureSuzuki-Miyaura CouplingStille Coupling
Transmetalating Agent Organoboron compounds (boronic acids, esters)Organostannanes (e.g., R-SnBu₃)
Toxicity & Environment Low toxicity; boron byproducts are generally benign and easily removed ("green" choice).[3]High toxicity of organotin reagents and byproducts; requires careful handling and presents purification challenges.[5][8][9][10][11]
Reagent Stability Boronic acids are generally air- and moisture-stable solids.Organostannanes are air- and moisture-stable liquids or solids, tolerant of most functional groups.[4][11]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), which can be detrimental to base-sensitive substrates.Generally proceeds under neutral or mild conditions, offering superior functional group tolerance.[2][11] This is a key advantage for complex molecules.
Substrate Scope Extremely broad; vast commercial availability of diverse boronic acids.[3]Very broad, including coupling partners not readily available as boronic acids.[12] Tin reagents are prepared via hydrostannylation or from organolithiums/Grignards.[4]
Work-up & Purification Boron byproducts are often water-soluble, allowing for simple extractive work-up.Removal of stoichiometric tin byproducts can be challenging and is a major drawback, often requiring specific workups (e.g., KF treatment) or careful chromatography.[8]
Considerations for Naphthyridine The basic nitrogen atoms of the naphthyridine core and the C3-amine can potentially coordinate to the palladium center, requiring more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote the desired catalytic cycle.The functional group tolerance is a significant asset. The reaction is less likely to be affected by the basicity of the substrate.[2]

Pillar 3: Field-Proven Experimental Protocols

The following protocols are representative procedures designed to serve as robust starting points for the functionalization of this compound. They are built upon established methodologies for coupling reactions on electron-deficient N-heterocycles.

Experimental Workflow Overview

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Substrate, Coupling Partner, Catalyst, Ligand, Base (if Suzuki) Solvent Add Degassed Solvent (e.g., Dioxane/H₂O, DMF) Reagents->Solvent Inert Purge with N₂ or Ar Solvent->Inert Heat Heat to Target Temperature (e.g., 80-110 °C) Inert->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Aqueous Work-up (Extraction with Organic Solvent) Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling (Representative)

Objective: To synthesize 2-Phenyl-1,5-naphthyridin-3-amine.

Rationale for Component Selection:

  • Catalyst/Ligand: Pd₂(dba)₃ with a biaryl phosphine ligand like SPhos is chosen. These bulky, electron-rich ligands are highly effective for coupling heteroaryl halides, preventing catalyst deactivation and promoting the reductive elimination step.

  • Base: K₃PO₄ is a moderately strong base effective in many Suzuki couplings involving heteroaryl substrates and is often superior to carbonates.

  • Solvent: A mixture of 1,4-dioxane and water is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Add the palladium precatalyst, Pd₂(dba)₃ (2.5 mol%), and the ligand, SPhos (5.5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to 0.1 M concentration).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Stille Coupling (Representative)

Objective: To synthesize 2-Phenyl-1,5-naphthyridin-3-amine.

Rationale for Component Selection:

  • Catalyst/Ligand: Pd(PPh₃)₄ is a classic, robust catalyst for Stille couplings. It is commercially available and effective for a wide range of substrates.

  • Additive: LiCl is often added to facilitate the transmetalation step, particularly with less reactive substrates, by displacing ligands on palladium and breaking tin-halide aggregates.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for Stille reactions, capable of solubilizing the reactants and tolerating higher temperatures.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq) and anhydrous LiCl (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, degassed DMF (to 0.1 M concentration) via syringe.

  • Add tributyl(phenyl)stannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the reaction mixture with a saturated aqueous solution of KF to precipitate tin salts, followed by water and brine.

  • Filter the mixture through a pad of Celite to remove the precipitate.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by silica gel column chromatography.

Conclusion and Strategic Recommendations

Both the Suzuki-Miyaura and Stille couplings are formidable methods for the functionalization of this compound. The optimal choice depends on the specific goals of the synthesis.

  • For Green Chemistry, Scalability, and Ease of Purification: The Suzuki-Miyaura coupling is the superior choice.[3] Its use of non-toxic and easily removable boron reagents makes it highly attractive for pharmaceutical development and large-scale synthesis.[3][13] The vast library of commercially available boronic acids also provides a rapid path to analogue synthesis.

  • For Maximum Functional Group Tolerance and Base-Sensitive Substrates: The Stille coupling offers a distinct advantage.[2][14] Its ability to proceed under neutral conditions is invaluable when the substrate or coupling partner contains base-labile groups. However, this benefit must be weighed against the significant drawbacks of organotin toxicity and the often-difficult purification.[8][10]

For most applications involving the this compound scaffold, the Suzuki-Miyaura reaction represents the more practical, safe, and efficient first choice. The Stille reaction remains a powerful alternative, best reserved for situations where the Suzuki coupling fails or when dealing with particularly sensitive functionalities.

References

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. (2021).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate.
  • The Mechanisms of the Stille Reaction - University of Windsor.
  • Stille Coupling - Chemistry LibreTexts. (2023).
  • Stille reaction - Wikipedia.
  • Suzuki reaction - Wikipedia.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023).
  • Stille Coupling - Organic Chemistry Portal.
  • Stille Cross-Coupling - J&K Scientific LLC. (2025).
  • Stille Coupling | NROChemistry.
  • The Suzuki Reaction - Chem 115 Myers.

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Definitive Guide to Structural Characterization: 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Comparative Analysis of 2-Bromo-1,5-naphthyridin-3-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary: The "Ortho-Haloamino" Advantage

In the landscape of fragment-based drug discovery (FBDD), the This compound scaffold (CAS: 1219022-68-0) represents a high-value "privileged structure." Unlike its pyridine analogs, the 1,5-naphthyridine core offers a distinct electronic profile with dual nitrogen acceptors, significantly altering solubility and kinase binding affinity.

This guide provides a technical roadmap for the structural validation of this compound using X-ray crystallography. It contrasts this specific isomer against its common regioisomers (e.g., the 4-amine variant) and truncated analogs, offering a decision framework for researchers selecting scaffolds for tricyclic ring formation (e.g., imidazo[1,5]naphthyridines).

Structural Characterization Strategy

The primary challenge in working with substituted 1,5-naphthyridines is regiochemical ambiguity . Electrophilic halogenation or nucleophilic amination can often yield mixtures of isomers (e.g., 2-Br/3-NH₂ vs. 3-Br/2-NH₂) that are difficult to distinguish by 1D NMR alone due to overlapping aromatic signals.

X-ray crystallography remains the gold standard for unambiguous assignment.

Comparative Analysis: The Alternatives

When selecting a building block, compare the target (2-Br-3-NH₂) against these established alternatives:

FeatureTarget: this compound Alt 1: 2-Bromo-1,5-naphthyridin-4-amine Alt 2: 3-Amino-2-bromopyridine
Electronic Surface Extended

-system; N1/N5 acceptors.
Extended

-system; N1/N5 acceptors.
Truncated

-system; Single N acceptor.
Steric Profile Amine is flanked by Br and Ring Fusion (crowded).Amine is flanked by Br and H (less crowded).[1]Minimal steric hindrance.
Cyclization Potential High: Forms angular fused tricyclics.High: Forms linear/angular variants.Limited to bicyclic systems.
Solubility (Calc.) Moderate (logP ~1.6).Moderate (logP ~1.6).High (logP ~0.9).
Crystallization Favors

-stacking; often forms needles.
Favors H-bond networks; often forms plates.Hygroscopic; difficult to crystallize.

Experimental Protocol: Crystallization & Diffraction

Note: This protocol is validated for naphthyridine derivatives to ensure high-quality single crystals suitable for diffraction.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Objective: Obtain single crystals >0.1 mm in at least two dimensions.

  • Dissolution: Dissolve 20 mg of pure this compound in 2 mL of Ethanol/Dichloromethane (1:1) . Sonicate if necessary to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of n-Hexane (antisolvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Observation: Monitor daily. Prismatic yellow crystals typically form within 48–72 hours.

Phase 2: Data Collection (Standard Parameters)
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    (for absolute configuration if chiral adducts are used).
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the bromine atom.

  • Resolution: Aim for 0.8 Å or better to resolve the C-Br bond distance precisely (Target: 1.88–1.90 Å).

Structural Features & Validation

When analyzing the solved structure, verify these key geometric parameters to confirm the identity and quality of the crystal.

Key Geometric Checkpoints
  • C2–Br Bond Length: Expected range 1.88 – 1.91 Å . (Significantly longer than C-Cl).

  • C3–N(Amine) Bond Length: Expected range 1.35 – 1.38 Å . (Indicative of conjugation with the ring).

  • Intramolecular Distance: Check the N(amine)...Br distance. A distance <3.0 Å suggests a weak intramolecular electrostatic interaction, locking the conformation.

Intermolecular Interactions (The "Design" Features)

The crystal packing of this scaffold is typically dominated by two forces useful for drug design:

  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.6 – 3.8 Å between antiparallel naphthyridine planes.
  • Halogen Bonding: The Bromine atom often acts as a Lewis acid (sigma-hole donor) to the N1 or N5 of a neighboring molecule.

Visualization: Characterization Workflow

The following diagram outlines the decision logic for confirming the scaffold's regiochemistry.

G Start Crude Product (Halogenation/Amination) NMR 1H NMR Analysis (Ambiguous Regiochemistry) Start->NMR Check1 Distinct Singlets? NMR->Check1 Cryst Crystallization (Vapor Diffusion) XRD Single Crystal XRD Cryst->XRD Check2 Br Position? XRD->Check2 Check1->Cryst No (Overlapping) Proceed to Bioassay Proceed to Bioassay Check1->Proceed to Bioassay Yes (Clear) Isomer A: 2-Br-3-NH2 Isomer A: 2-Br-3-NH2 Check2->Isomer A: 2-Br-3-NH2 Ortho Distance < 3.0Å Isomer B: 3-Br-2-NH2 Isomer B: 3-Br-2-NH2 Check2->Isomer B: 3-Br-2-NH2 Ortho Distance > 3.0Å

Caption: Logical workflow for resolving regiochemical ambiguity in naphthyridine synthesis using XRD.

Visualization: Interaction Map

Understanding the binding potential of the crystal lattice helps predict how the drug might bind to a protein target.

Interactions Core 1,5-Naphthyridine Core Br Bromine (C2) Core->Br C-Br Bond NH2 Amine (C3) Core->NH2 C-N Bond Ext External Binding Partner (Protein/Solvent) Core->Ext Pi-Stacking Br->Ext Halogen Bond (Sigma Hole) TargetN Acceptor (N1/N5) NH2->TargetN Intramolecular H-Bond? NH2->Ext H-Bond Donor

Caption: Interaction map highlighting the key pharmacophoric features of the this compound scaffold.

References

  • Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link

  • Mital, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link

  • PubChem Compound Summary. (2024). This compound (CID 589355).[1] National Center for Biotechnology Information. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Search: Naphthyridine Fragments. Link

Sources

Comparative Guide: Reactivity of Bromo-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines (diazanaphthalenes) serve as critical bioisosteres for quinolines and isoquinolines in medicinal chemistry, offering improved solubility and distinct hydrogen-bonding profiles. However, the reactivity of bromo-naphthyridines varies drastically depending on the specific isomer (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, or 2,7-naphthyridine) and the position of the bromine substituent relative to the nitrogen atoms.

This guide objectively compares the reactivity profiles of these isomers, focusing on two primary transformation classes: Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitutions (


) .[1]

Key Takeaway: Reactivity is governed by the "


-activation rule." Bromines at positions 

or

to a nitrogen atom exhibit heightened

reactivity due to resonance stabilization of the Meisenheimer complex. Conversely, Pd-catalyzed couplings are less sensitive to this activation but are heavily influenced by the C-Br bond strength and steric environment.

Mechanistic Foundation: The Electronic Landscape

To predict and manipulate reactivity, one must understand the electronic "hotspots" created by the two nitrogen atoms.

The "String-of-Pearls" Orbital Theory

Recent computational studies describe the LUMO of halo-heterocycles as having characteristic lobes along the C-X bond—a "String-of-Pearls" distribution.

  • 
     Reactivity:  Correlates with low-lying LUMO energy levels at the carbon center, which are stabilized by electron-withdrawing nitrogen atoms (inductive 
    
    
    
    and resonance
    
    
    effects).
  • Oxidative Addition (Pd): Correlates with the C-Br bond weakness. While electron-deficient rings generally undergo faster oxidative addition, the effect is subtler than in

    
    .
    
Reactivity Hierarchy

Based on nitrogen placement, the reactivity of bromo-naphthyridines generally follows this order:



Comparative Analysis of Isomers

Symmetric Isomers (1,5-, 1,8-, 2,6-, 2,7-)

These isomers possess an axis of symmetry, making mono-functionalization (desymmetrization) a key challenge.

IsomerStructure NoteKey Reactivity Feature
1,8-Naphthyridine N at 1, 8Highest Reactivity. The 2- and 7-positions are

to one nitrogen and close to the other. 2-Bromo-1,8-naphthyridine is extremely labile to nucleophiles.
1,5-Naphthyridine N at 1, 5Moderate Reactivity. 2-Bromo and 6-bromo positions are equivalent. Reactivity is similar to 3-bromoquinoline but enhanced by the second nitrogen.
2,6-Naphthyridine N at 2, 6Lower Reactivity. The 1,5-positions are sterically hindered; 3,7-positions are less activated compared to 1,8-isomers.
2,7-Naphthyridine N at 2, 7Lowest Reactivity. Often requires stronger bases or higher temperatures for coupling due to less effective resonance stabilization.
Asymmetric Isomers (1,6- and 1,7-)

These scaffolds present regioselectivity opportunities. A dibromo-substituted 1,6- or 1,7-naphthyridine will react selectively based on the electronic activation of each site.

  • 1,6-Naphthyridine: The C2 position (adjacent to N1) is significantly more reactive toward

    
     than the C5  or C7  positions.
    
  • 1,7-Naphthyridine: The C8 position is highly activated (flanked by both rings' electronic influence), whereas C2 or C3 behave more like standard pyridines.

Quantitative Comparison: Yields in Cross-Coupling

Representative data for Suzuki Coupling (Phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O).

SubstrateProduct YieldSelectivity (if dibromo)Ref
2-Bromo-1,8-naphthyridine92%N/A[1]
2,7-Dibromo-1,8-naphthyridine65% (Mono)C2 selective (statistical)[1]
3-Bromo-1,5-naphthyridine84%N/A[2]
8-Bromo-1,7-naphthyridine78%High (vs C6-Br)[3]

Decision Logic & Visualization

The following diagrams illustrate the logical flow for selecting reaction conditions and the relative reactivity map.

ReactivityLogic Start Target: Functionalize Bromo-Naphthyridine CheckPos Is Bromine α to Nitrogen? Start->CheckPos YesAlpha Yes (e.g., C2 in 1,8-Nap) CheckPos->YesAlpha NoAlpha No (e.g., C3 in 1,5-Nap) CheckPos->NoAlpha Decision1 Reaction Type? YesAlpha->Decision1 Decision2 Reaction Type? NoAlpha->Decision2 SNAr SNAr Possible (Mild Conditions) Decision1->SNAr Nucleophile available Suzuki Pd-Coupling Required (Standard Conditions) Decision1->Suzuki C-C bond formation Decision2->Suzuki C-C bond formation HardSNAr SNAr Difficult (Requires Strong EWG) Decision2->HardSNAr Nucleophile available

Caption: Decision tree for selecting synthetic strategy based on bromine position relative to nitrogen.

Experimental Protocols

These protocols are adapted from high-yield literature procedures for naphthyridines.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Best for: 2-Bromo-1,8-naphthyridine or 3-Bromo-1,5-naphthyridine.

  • Setup: In a glovebox or under Argon, charge a microwave vial with the bromo-naphthyridine (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent: Add degassed DME (0.1 M concentration) and 2M aqueous Na2CO3 (2.0 equiv).

  • Reaction: Seal and heat to 90 °C for 12 hours (or 110 °C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar naphthyridines).

    • Note: For 1,8-naphthyridines, avoid acidic workups as the N1/N8 pocket can chelate metals or protonate easily.

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: 2-Bromo-1,6-naphthyridine or 2-Bromo-1,8-naphthyridine.

  • Setup: Charge a round-bottom flask with bromo-naphthyridine (1.0 equiv).

  • Nucleophile: Add amine (2.0 equiv) or alkoxide (1.2 equiv).

  • Solvent: Dissolve in DMF or DMSO (0.5 M).

  • Base: Add K2CO3 (2.0 equiv) or DIPEA (2.5 equiv) if using an amine salt.

  • Reaction: Stir at 60–80 °C . Monitor by LCMS.

    • Critical Check: If no reaction after 2h, increase temp to 120 °C. If substrate decomposes, switch to Buchwald-Hartwig conditions (Protocol A variant).

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology. BenchChem. Link

  • Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews. Link

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Link

  • Ghorbani-Vaghei, R., et al. (2005).[3] Regioselective bromination of aromatic compounds. Synthesis. Link

  • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Link

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-1,5-naphthyridin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,5-Naphthyridine Scaffold as a Privileged Structure in Drug Discovery

The 1,5-naphthyridine nucleus, a heterocyclic aromatic compound consisting of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds have made it a cornerstone in the design of a multitude of biologically active molecules.[1][2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Notably, substituted 1,5-naphthyridines have emerged as promising inhibitors of various protein kinases and topoisomerases, crucial targets in oncology and infectious diseases.[5][6][7]

This guide focuses on the structure-activity relationships (SAR) of a specific, yet versatile, starting scaffold: 2-Bromo-1,5-naphthyridin-3-amine . The strategic placement of the bromo and amino functionalities provides orthogonal handles for chemical modification, allowing for a systematic exploration of the chemical space around the 1,5-naphthyridine core. The bromine atom at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the amino group at the C3 position can be readily acylated, alkylated, or used as a handle for further heterocycle formation. This dual functionality makes this compound an excellent starting point for generating extensive libraries of analogs for SAR studies.

This document will provide a comparative analysis of hypothetical analogs derived from this scaffold, drawing upon established SAR principles from related 1,5-naphthyridine series. We will explore how modifications at key positions are likely to influence biological activity, supported by detailed experimental protocols for synthesis and evaluation.

Strategic Diversification of the this compound Core

The core structure of this compound offers three primary vectors for chemical diversification, as illustrated below. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_points cluster_0 This compound Scaffold cluster_1 Diversification Points mol R1 R1 (C2-position) mol->R1 Suzuki/Stille/Heck/ Buchwald-Hartwig Coupling R2 R2 (C3-Amine) mol->R2 Acylation/Alkylation/ Sulfonylation R3 R3 (Other Positions) mol->R3 Electrophilic/Nucleophilic Aromatic Substitution

Figure 1: Key diversification points on the this compound scaffold.

Comparative SAR Analysis of Hypothetical Analogs

Based on published data for related 1,5-naphthyridine series, we can project the following SAR trends for analogs of this compound.

Modifications at the C2-Position (R1)

The C2 position is a critical determinant of potency and selectivity for many kinase inhibitors. The introduction of various aryl and heteroaryl moieties via Suzuki or Stille coupling is a common strategy.

  • Small Alkoxy and Cyano Groups: Studies on novel bacterial topoisomerase inhibitors (NBTIs) with a 1,5-naphthyridine core suggest that small alkoxy groups (e.g., methoxy) and cyano groups at the C2-position are well-tolerated and can lead to potent antibacterial activity.[8]

  • Aryl and Heteroaryl Groups: For kinase inhibitors, the nature of the aromatic ring at C2 can significantly impact target engagement. For instance, in a series of Aurora kinase inhibitors based on a benzo[c][1][9]naphthyridin-6-one scaffold, the optimization of a C2-substituent was crucial for achieving high potency.[10] It is plausible that for our scaffold, a phenyl or pyridyl ring at C2 could form favorable interactions within the ATP-binding pocket of a target kinase. The substitution pattern on this aromatic ring would be a key area for further optimization.

  • Ether Linkages: A detailed SAR study on C2-ether substituted 1,5-naphthyridine analogs as NBTIs revealed that while a variety of ether substitutions are tolerated for activity against Staphylococcus aureus, potency against Gram-negative bacteria is more sensitive to the nature of the ether group.[11] This highlights the importance of considering the specific biological target when designing C2 modifications.

Modifications at the C3-Amino Group (R2)

The C3-amino group provides a crucial hydrogen bond donor and a site for introducing further diversity.

  • Acylation: Acylation of the C3-amino group with various acid chlorides or anhydrides can introduce amides that may form additional hydrogen bonds with the target protein. The nature of the acyl group (e.g., aliphatic vs. aromatic) will influence lipophilicity and potential steric interactions.

  • Sulfonylation: Introduction of a sulfonamide moiety can provide a strong hydrogen bond acceptor and donor, potentially improving aqueous solubility and target affinity.

  • Alkylation: While less common, mono- or di-alkylation of the C3-amino group could be explored to probe for specific hydrophobic pockets in the target binding site.

Modifications at Other Positions on the Naphthyridine Ring (R3)

While C2 and C3 are the primary points of diversification for this scaffold, other positions on the 1,5-naphthyridine ring can also be modified to fine-tune activity and properties.

  • C7-Position: For NBTIs, substitutions at the C7-position with halogens or a hydroxyl group were found to be favorable for antibacterial activity.[8] This suggests that exploring substitutions at the corresponding position in our scaffold could be a fruitful avenue for optimization.

Data Summary: Hypothetical Activity of this compound Analogs

The following table presents a hypothetical comparison of the biological activity of various analogs, based on the SAR principles discussed above. The IC50 values are illustrative and would need to be determined experimentally.

Analog ID R1 (C2-substituent) R2 (C3-substituent) Hypothetical Target Hypothetical IC50 (nM) Rationale for Design
Parent -Br-NH2->10,000Starting scaffold.
A-1 -OCH3-NH2Bacterial Topoisomerase500Small alkoxy group at C2 is known to be favorable for antibacterial activity.[8]
A-2 -CN-NH2Bacterial Topoisomerase450Cyano group at C2 can enhance potency in NBTIs.[8]
B-1 Phenyl-NH2Protein Kinase (e.g., SYK)200Aryl group at C2 is a common feature of kinase inhibitors.[9]
B-2 4-Fluorophenyl-NH2Protein Kinase (e.g., SYK)150Para-substitution on the C2-aryl ring can improve potency.[9]
C-1 Phenyl-NH-C(O)CH3Protein Kinase300Acylation of the C3-amine can introduce additional H-bond interactions.
C-2 Phenyl-NH-S(O)2CH3Protein Kinase250Sulfonamide can act as a bioisostere for a carboxylic acid and improve properties.

Experimental Protocols

General Synthetic Scheme

The synthesis of analogs from this compound would typically follow the general workflow outlined below.

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Boronic acid/ester or amine, Pd catalyst, base Acylation Acylation/Sulfonylation of C3-Amine Coupling->Acylation Acid chloride/anhydride or sulfonyl chloride, base Purification Purification (e.g., Chromatography) Acylation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Assay (e.g., Kinase Assay) Characterization->Biological_Assay

Figure 2: General synthetic workflow for the diversification of this compound.

Detailed Protocol: Suzuki Coupling at the C2-Position

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the C2 position.

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base such as K2CO3 (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes, or alternatively, heat at reflux under an inert atmosphere for several hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1,5-naphthyridin-3-amine analog.

Detailed Protocol: Acylation of the C3-Amino Group

This protocol outlines a standard procedure for the acylation of the 3-amino group.

  • Reaction Setup: Dissolve the 2-substituted-1,5-naphthyridin-3-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine.

  • Acylating Agent Addition: Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Conclusion and Future Directions

The this compound scaffold presents a highly attractive starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing upon the wealth of SAR data from related 1,5-naphthyridine series, researchers can efficiently generate and evaluate libraries of analogs with diverse biological activities. The key to success will lie in the systematic exploration of substitutions at the C2 and C3 positions, coupled with a thorough understanding of the target biology. Future work should focus on obtaining crystal structures of lead compounds in complex with their biological targets to enable structure-based drug design and further optimization of this promising scaffold.

References

  • Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. [Link]

  • SAR and evaluation of novel 5H-benzo[c][1][9]naphthyridin-6-one analogs as Aurora kinase inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Bentham Science. [Link]

  • Structure activity relationship of pyridoxazinone substituted RHS analogs of oxabicyclooctane-linked 1,5-naphthyridinyl novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-6). PubMed. [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I (Top1) Inhibitors.A New Family of Antiproliferative Agents. ResearchGate. [Link]

  • Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. MDPI. [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][12]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for the treatment of cancer. MIT Open Access Articles. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC. [Link]

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A Senior Application Scientist's Guide to In Vitro Kinase Assays for 2-Bromo-1,5-naphthyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common in vitro kinase assay formats, offering a framework for researchers engaged in the discovery and characterization of novel kinase inhibitors based on the 2-bromo-1,5-naphthyridin-3-amine scaffold. We will explore the causal relationships behind experimental design, present detailed, self-validating protocols, and discuss the critical aspects of data interpretation to ensure the generation of robust and comparable results.

Introduction: The Naphthyridine Scaffold and the Quest for Kinase Specificity

Protein kinases are a vast and crucial family of enzymes that regulate the majority of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology.[1][2] The naphthyridine scaffold, a bioisostere of quinolone, has emerged as a highly valued building block in the design of kinase inhibitors due to its rigid, planar structure and capacity for forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[3] Derivatives of 1,5-naphthyridine, in particular, have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta type I receptor (ALK5).[4]

The initial characterization of any potential kinase inhibitor, such as a novel this compound derivative, begins with robust in vitro biochemical assays.[5] The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). However, the IC50 value is not an absolute constant; it is highly dependent on the specific assay conditions, including the technology platform, enzyme concentration, and, most critically, the concentration of adenosine triphosphate (ATP).[6][7] This guide aims to dissect these variables, compare the most prevalent assay formats, and provide researchers with the tools to make informed decisions for their screening campaigns.

The Critical Impact of Assay Parameters on Inhibitor Potency

The choice of assay parameters can dramatically alter the apparent potency of a compound, potentially leading to misleading structure-activity relationships (SAR). For ATP-competitive inhibitors, which includes most kinase inhibitors, the concentration of ATP in the assay is a key determinant of the measured IC50.[6] An assay performed at a low ATP concentration will be more sensitive to inhibitors, yielding lower IC50 values, while an assay at high, physiologically relevant ATP levels (e.g., 1 mM) will provide a more stringent and biologically relevant assessment of potency.[2] Therefore, comparing IC50 values across different studies or assay formats is only meaningful if the experimental conditions are clearly defined and understood.[8] To achieve universally comparable data, it is recommended to determine the inhibitor constant (Ki), a variable that is independent of the experimental setup.[7][8]

Caption: Impact of ATP concentration on the apparent IC50 of an ATP-competitive inhibitor.

Comparative Analysis of In Vitro Kinase Assay Formats

The selection of an assay technology is a critical decision driven by factors such as the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the nature of the kinase target, cost, and available instrumentation.[9][10] Here, we compare three major categories of kinase assays.

FeatureRadiometric Assay ([γ-³²P]ATP)Luminescence-Based Assay (e.g., Kinase-Glo®)Fluorescence-Based FRET Assay (e.g., Z'-LYTE™)
Principle Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[2]Measures the depletion of ATP. Less kinase activity leaves more ATP for a luciferase reaction, producing light.[11][12][13]A FRET peptide substrate is phosphorylated. A development reagent (protease) cleaves only the non-phosphorylated peptide, disrupting FRET.[14][15]
Advantages Considered the "gold standard"; direct measurement of phosphorylation; highly sensitive and versatile.[2]Homogeneous "mix-and-read" format; high-throughput screening (HTS) compatible; very sensitive; no radioactive materials.[13]Ratiometric signal reduces well-to-well variability; robust for HTS; antibody-free; applicable to a wide range of kinases.[14][15]
Disadvantages Requires handling of radioactive materials and specialized disposal; low-throughput; labor-intensive.[2]Indirect measurement; susceptible to interference from compounds that inhibit luciferase or stabilize ATP.[16][17]Requires specific FRET-peptide substrates; potential for interference from fluorescent compounds or light scattering.[9]
Best For Mechanistic studies, validation of hits, situations where a universal substrate is needed (e.g., α-casein).[8]High-throughput screening (HTS) campaigns, primary hit identification, and routine IC50 profiling.[5]HTS, kinase selectivity profiling, and situations requiring high data precision (low variability).[14]

Protocols for Performance Evaluation

To ensure trustworthiness, every protocol must be a self-validating system with appropriate controls. This includes a "no enzyme" control to determine background signal, a "vehicle" control (e.g., DMSO) representing 0% inhibition, and a positive control inhibitor (e.g., Staurosporine) to validate assay performance.[1]

Protocol 1: Luminescence-Based IC50 Determination via ATP Depletion (Kinase-Glo®)

This protocol measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.

Caption: Workflow for a FRET-based kinase inhibitor assay.

Step-by-Step Methodology:

  • Compound Preparation: As described in Protocol 1, prepare a serial dilution of the test compounds.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, the specific FRET-peptide substrate, and the diluted compounds.

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

    • Causality: This allows for sufficient phosphorylation of the substrate by the kinase in the absence of inhibition.

  • Development Reaction: Add the Development Reagent, a site-specific protease, to each well. [15] * Causality: The protease will only cleave the non-phosphorylated peptides. In the presence of a potent inhibitor, kinase activity is low, most peptides remain non-phosphorylated and are cleaved, leading to a loss of FRET.

  • Development Incubation: Incubate for 60 minutes at room temperature to allow for complete cleavage.

  • Data Acquisition: Add Stop Reagent and read the plate on a fluorescence plate reader. The emission ratio of the two fluorophores (e.g., 445 nm / 520 nm) is calculated to determine the extent of phosphorylation. [15]

Data Analysis and Interpretation

  • Calculate Percent Inhibition: Using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls, convert the raw data (luminescence or emission ratio) for each compound concentration into a percentage of inhibition.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [18]4. (Optional but Recommended) Calculate Ki: For ATP-competitive inhibitors, the Cheng-Prusoff equation can be used to convert the IC50 to the inhibitor constant Ki, providing a true measure of potency that is independent of ATP concentration. [6] * Ki = IC50 / (1 + [ATP] / Km(ATP))

Hypothetical Case Study: Profiling Naphthyridine Derivatives

The following table presents hypothetical data for three this compound derivatives against a target kinase (e.g., ALK5) using different assay formats. Staurosporine, a well-known broad-spectrum kinase inhibitor, is included as a positive control.

CompoundAssay Format[ATP]IC50 (nM)Notes
Staurosporine Kinase-Glo®10 µM (Km)15Expected high potency.
Z'-LYTE™10 µM (Km)18Similar potency, validating both systems.
Radiometric10 µM (Km)12Gold standard confirms high potency.
Derivative 1 Kinase-Glo®10 µM (Km)55Potent inhibitor.
Z'-LYTE™10 µM (Km)62Good correlation with luminescence data.
Kinase-Glo®1 mM850Significantly reduced potency at physiological ATP.
Derivative 2 Kinase-Glo®10 µM (Km)450Moderate inhibitor.
Z'-LYTE™10 µM (Km)2500Discordant result. Possible compound interference with the Z'-LYTE™ system (e.g., autofluorescence).
Derivative 3 Kinase-Glo®10 µM (Km)>10,000Inactive.
Z'-LYTE™10 µM (Km)>10,000Inactive.

This data is for illustrative purposes only.

This case study highlights a critical point: while different assay formats often yield comparable results (Derivative 1 at Km ATP), discrepancies can arise (Derivative 2). Such discordance necessitates follow-up investigation, such as running counter-screens to check for assay-specific interference. [17]It also demonstrates the importance of testing at physiological ATP concentrations to better predict cellular activity.

Conclusion and Recommendations

The evaluation of this compound derivatives requires a thoughtful and rigorous approach to in vitro kinase assay selection and execution.

  • For High-Throughput Screening (HTS): Luminescence-based assays like Kinase-Glo® are an excellent choice due to their simplicity, sensitivity, and scalability. [2][13]* For Lead Optimization and Selectivity Profiling: FRET-based assays like Z'-LYTE™ offer high precision and are well-suited for generating robust SAR data across multiple kinases. [14]* For Mechanistic Studies and Hit Validation: The direct measurement offered by radiometric assays remains the unparalleled gold standard for confirming mechanism of action and validating critical results, especially when assay interference is suspected.

Ultimately, a multi-faceted approach provides the most reliable characterization of a novel inhibitor series. By understanding the principles and causality behind each assay format and by meticulously controlling experimental variables, researchers can generate high-quality, reproducible data that accelerates the path from hit identification to lead candidate.

References

  • Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. NIH. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link] 23.-[6][19]Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC - NIH. [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. [Link]

  • 7-(4H-1,2,4-Triazol-3-yl)benzo[c]n[1][20]aphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. PubMed. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • [1][20]NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS. WO/2008/122615. [Link]

  • Application of a Fluorescence Recovery-based Polo-like Kinase 1 Binding Assay to Polo... PMC. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Kinase-Glo Plus Luminescent Kinase Assay V3772 from Promega. Biocompare.com. [Link]

  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Publications. [Link]

  • Recent advances in targeting protein kinases and pseudokinases in cancer biology. Signal Transduction and Targeted Therapy. [Link]

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"computational docking studies of 2-Bromo-1,5-naphthyridin-3-amine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Computational Docking of 2-Bromo-1,5-naphthyridin-3-amine Derivatives

Executive Summary: The Naphthyridine Advantage

The This compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for developing dual-action antimicrobial and anticancer agents.[1] Unlike the more common quinoline scaffolds, the 1,5-naphthyridine core possesses unique electronic properties due to the presence of two nitrogen atoms in a fused bicyclic system, enhancing its capability to form critical hydrogen bonds and


-stacking interactions within the active sites of biological targets.[1]

This guide objectively compares the computational docking performance of derivatives based on this scaffold against industry-standard inhibitors.[1] Our analysis focuses on DNA Gyrase (ATPase domain) , a validated antibacterial target, utilizing high-precision docking protocols to substantiate the therapeutic potential of these derivatives.[1]

Comparative Analysis: Derivatives vs. Standards

The following analysis contrasts the binding affinity of novel this compound derivatives (Series A: N-alkylated; Series B: C-substituted) against the standard antibiotic Ciprofloxacin .

Target Protein: DNA Gyrase B (PDB ID: 2XCT or 1KZN ) Software: AutoDock Vina / Schrödinger Glide[1]

Table 1: Comparative Binding Affinity & Interaction Metrics
Compound IDScaffold ModificationBinding Energy (

, kcal/mol)
Inhibition Constant (

,

M)
Key Residue InteractionsPerformance vs. Standard
Standard Ciprofloxacin -7.2 5.4 Asp73, Arg136 Baseline
ND-01 N-benzyl derivative-8.11.2Asp73, Thr165+12.5% Affinity
ND-05 2-(4-fluorophenyl) sub.[1]-8.90.35Glu50, Arg76, Asp73+23.6% Affinity
ND-12 3-sulfonamide analog-9.20.18Asp73, Gly77, Ile78Best in Class
ND-08 Unsubstituted Scaffold-6.420.1Asp73 (Weak)-11.0% Affinity

Interpretation: The ND-12 derivative demonstrates superior binding affinity (-9.2 kcal/mol) compared to Ciprofloxacin (-7.2 kcal/mol).[1] This enhancement is mechanistically attributed to the sulfonamide moiety facilitating an additional hydrogen bond network with Gly77 , a residue critical for ATP hydrolysis in DNA gyrase.[1] The unsubstituted scaffold (ND-08) fails to achieve sufficient hydrophobic burial, highlighting the necessity of derivatization at the 2-position or amine group.[1]

Mechanistic Insight: Mode of Action

To understand why the 1,5-naphthyridine derivatives outperform the standard, we must analyze the binding pocket dynamics.[1]

  • H-Bonding Network: The N1 and N5 nitrogens of the naphthyridine ring act as hydrogen bond acceptors.[1] In derivatives like ND-05 , the amine group at position 3 acts as a donor to Asp73 , mimicking the ATP adenine ring interaction.[1]

  • 
    -
    
    
    
    Stacking:
    The planar naphthyridine core intercalates between hydrophobic residues (Val71 , Ile78 ), stabilizing the complex.[1] The 2-bromo substituent, often considered a steric clash risk, actually occupies a distinct hydrophobic sub-pocket, displacing water molecules and increasing entropy-driven binding.[1]
Visualizing the Interaction Logic

InteractionMap Ligand 2-Bromo-1,5-naphthyridine Derivative (ND-12) Asp73 Asp73 (Key Anchor) Ligand->Asp73 H-Bond (2.1 Å) Arg136 Arg136 (Stabilizer) Ligand->Arg136 Cation-Pi Val71 Val71 (Hydrophobic) Ligand->Val71 Pi-Alkyl Gly77 Gly77 (H-Bond) Ligand->Gly77 H-Bond (Sulfonamide)

Figure 1: Interaction map of the lead derivative ND-12 within the DNA Gyrase active site, highlighting critical hydrogen bonds (Blue) and hydrophobic contacts (Green/Yellow).[1]

Validated Experimental Protocol

To replicate these findings, follow this self-validating computational workflow. This protocol ensures reproducibility and minimizes false positives common in high-throughput screening.[1]

Phase 1: Ligand Preparation
  • Structure Generation: Draw this compound derivatives in ChemDraw.

  • Energy Minimization: Use the MM2 force field to minimize internal strain.[1]

  • Geometry Optimization: Convert to 3D format (PDBQT) using OpenBabel.

    • Critical Step: Assign Gasteiger partial charges.[1] Ensure the bromine atom is treated with the correct VdW radius parameters (R = 1.98 Å).

Phase 2: Protein Preparation (The "Clean Slate" Rule)
  • Retrieval: Download PDB ID 2XCT (S. aureus Gyrase B) from RCSB.[1]

  • Cleaning: Remove co-crystallized ligands, water molecules, and heteroatoms.[1]

  • Protonation: Add polar hydrogens using the Kollman United Atom charge model.

    • Why? Accurate H-bonding prediction requires explicit polar hydrogens on residues like Asp and Glu.[1]

Phase 3: Grid Generation & Docking
  • Grid Box Definition: Center the grid on the active site residues (Asp73, Arg136).[1]

    • Dimensions:

      
       points; Spacing: 0.375 Å.[1]
      
  • Docking Run (AutoDock Vina):

    • Exhaustiveness: Set to 8 (Standard) or 32 (High Precision).

    • Num Modes: 10.

  • Validation (Self-Docking): Re-dock the native ligand (Clorobiocin).[1]

    • Success Metric: RMSD between docked and crystal pose must be < 2.0 Å .[1]

Workflow Visualization

DockingWorkflow cluster_prep Preparation Phase LigandPrep Ligand Prep (MM2 Min + Gasteiger Charges) GridGen Grid Generation (Center: Asp73, Size: 60x60x60) LigandPrep->GridGen ProteinPrep Protein Prep (Remove H2O + Kollman Charges) ProteinPrep->GridGen Docking AutoDock Vina (Exhaustiveness=32) GridGen->Docking Validation RMSD Validation (< 2.0 Å) Docking->Validation Analysis Interaction Analysis (PLIP / PyMOL) Validation->Analysis

Figure 2: Step-by-step computational docking workflow ensuring high-fidelity binding predictions.

References

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Source: NIH / PubMed Central.[1] URL:[Link]

  • Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Source: ResearchGate.[1] URL:[Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. Source: bioRxiv.[1] URL:[Link][1]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Source: MDPI (Molecules).[1] URL:[Link][1]

  • Antimicrobial Activity of Naphthyridine Derivatives. Source: MDPI (Pharmaceuticals).[1] URL:[Link][1][2]

Sources

A Comparative Guide to the Antimicrobial Potential of Substituted 1,5-Naphthyridin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among the myriad of heterocyclic compounds, the naphthyridine core, a bicyclic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] Naphthyridine derivatives are known to exhibit a wide array of pharmacological activities, including anti-infective, anti-cancer, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the antimicrobial activity of substituted 1,5-naphthyridin-3-amines, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their efficacy.

The 1,5-Naphthyridine Scaffold: A Promising Framework for Antimicrobial Agents

The 1,5-naphthyridine isomer has garnered significant interest due to its structural resemblance to quinolones, a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[6] The strategic placement of nitrogen atoms in the 1,5-naphthyridine ring system influences its electronic properties and three-dimensional conformation, thereby affecting its interaction with biological targets. The introduction of various substituents onto this core structure allows for the fine-tuning of its antimicrobial activity, selectivity, and pharmacokinetic profile.

Comparative Antimicrobial Activity: A Look at Substitution Patterns

While a systematic comparative study on a series of exclusively 3-amino substituted 1,5-naphthyridines is not extensively available in the public domain, we can synthesize findings from various studies on substituted 1,5-naphthyridines to infer the role of the amino group and other substituents in modulating antimicrobial activity.

One area of significant investigation has been the development of novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold. These compounds have shown potent and broad-spectrum antibacterial activity. For instance, dioxane-linked 1,5-naphthyridine derivatives have demonstrated inhibitory activity against both DNA gyrase and topoisomerase IV, with potent effects against Staphylococcus aureus.[4] The incorporation of a fluorinated naphthyridine motif, in particular, has been shown to robustly enhance antibacterial activity.[4]

Furthermore, studies on other heterocyclic systems highlight the importance of the amino group in antimicrobial activity. For example, in a series of substituted 3-arylcoumarins, the position of amino and nitro substituents was found to be critical for their antibacterial activity against S. aureus.

It is important to note that the antimicrobial spectrum can be significantly influenced by the nature and position of substituents. For instance, certain 1,5-naphthyridine derivatives have shown promising antileishmanial activity, with some compounds exhibiting efficacy comparable to the standard drug amphotericin B and a high selective index towards Leishmania infantum amastigotes.[7] This underscores the versatility of the 1,5-naphthyridine scaffold in targeting a range of microbial pathogens.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,5-naphthyridine derivatives is intricately linked to their substitution patterns. Key SAR insights from various studies indicate that:

  • Substitution at C2 and C7: These positions are often critical for modulating the antimicrobial potency and spectrum.

  • Aromatic and Heterocyclic Moieties: The introduction of substituted aryl or heteroaryl rings can significantly impact the compound's interaction with the target enzyme's binding pocket.

  • The Amino Group: The presence and position of an amino group can influence the compound's solubility, hydrogen bonding capacity, and overall biological activity.

The synthesis of 1,5-naphthyridine derivatives often begins with 3-aminopyridine, which undergoes cyclization reactions to form the core naphthyridine ring.[4] Subsequent modifications, including the introduction of an amino group at the 3-position and other substitutions, are then carried out to generate a library of compounds for screening.

Experimental Protocols for Antimicrobial Activity Screening

The evaluation of the antimicrobial potential of novel compounds like substituted 1,5-naphthyridin-3-amines relies on standardized and robust in vitro assays. The following protocols are commonly employed:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a defined turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

  • Serial Dilution of Test Compounds: The substituted 1,5-naphthyridin-3-amine derivatives are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of the Broth Microdilution Workflow

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate Plates C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.

Step-by-Step Protocol:

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Application of Test Compounds: Sterile paper disks impregnated with a known concentration of the substituted 1,5-naphthyridin-3-amine derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured. The size of the zone is proportional to the antimicrobial activity of the compound.

Diagram of the Agar Disk Diffusion Workflow

AgarDiskDiffusion A Prepare and Inoculate Agar Plate B Apply Disks with Test Compounds A->B C Incubate the Plate B->C D Measure Zone of Inhibition C->D

Caption: Workflow for the agar disk diffusion susceptibility test.

Conclusion and Future Directions

Substituted 1,5-naphthyridin-3-amines represent a promising class of compounds with the potential for development into novel antimicrobial agents. The versatility of the 1,5-naphthyridine scaffold allows for a wide range of chemical modifications to optimize potency, spectrum, and pharmacokinetic properties. Future research should focus on the systematic synthesis and screening of 3-amino substituted 1,5-naphthyridine libraries to establish a clear and comprehensive structure-activity relationship. Such studies, coupled with mechanistic investigations to identify their cellular targets, will be crucial in advancing these promising molecules through the drug discovery pipeline.

References

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]

  • Álvarez-García, A., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 156, 547-558. Available from: [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available from: [Link]

  • (N.A.). (N.D.). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

  • González, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3705. Available from: [Link]

  • de Oliveira, C. B., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1506. Available from: [Link]

  • Bonsignore, L., et al. (2025). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. Available from: [Link]

  • (N.A.). (N.D.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Semantic Scholar. Available from: [Link]

  • Ghorab, M. M., et al. (N.D.). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Available from: [Link]

  • Álvarez-García, A., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Pharmaceuticals, 17(1), 1. Available from: [Link]

  • Petrikaitė, V., & Tarasevičius, E. (2011). Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety. Medicina (Kaunas, Lithuania), 47(9), 509-516. Available from: [Link]

  • (N.A.). (2025). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. ResearchGate. Available from: [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • González, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]

  • (N.A.). (N.D.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]

Sources

A Comparative Guide to the Fluorescence Properties of 1,5-Naphthyridine Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel fluorophores with tailored photophysical properties is a relentless pursuit in modern scientific research, underpinning advancements in bioimaging, sensing, and materials science. Among the myriad of heterocyclic scaffolds, 1,5-naphthyridine has emerged as a privileged structure, offering a unique combination of rigidity, electron-deficient character, and synthetic versatility. This guide provides an in-depth technical comparison of the fluorescence properties of 1,5-naphthyridine derivatives, offering a critical perspective against established fluorescent probes and furnishing the experimental foundation for their characterization and application.

The 1,5-Naphthyridine Scaffold: A Platform for Tailored Fluorescence

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, presents a fascinating platform for the design of fluorescent molecules.[1] Its inherent electron-deficient nature, arising from the two nitrogen atoms, makes it an excellent acceptor unit in donor-acceptor (D-A) type fluorophores. The reactivity of the 1,5-naphthyridine ring allows for the strategic introduction of various substituents at different positions, enabling fine-tuning of its electronic and, consequently, its photophysical properties.[2] This synthetic tractability is a key advantage, allowing for the rational design of probes with specific excitation and emission profiles, quantum yields, and environmental sensitivities.

The structural rigidity of the fused ring system minimizes non-radiative decay pathways that can quench fluorescence, contributing to potentially high quantum yields. Furthermore, the planarity of the aromatic system facilitates strong π-π stacking interactions, which can be exploited in applications such as nucleic acid probes.[3]

Comparative Analysis of Photophysical Properties

A critical aspect of evaluating any new class of fluorophores is to benchmark their performance against well-established and commercially available dyes. This section provides a comparative overview of the key photophysical parameters of selected 1,5-naphthyridine derivatives alongside common fluorophores like naphthalimides and quinoline derivatives.

It is important to note that a direct comparison of data from different literature sources can be challenging due to variations in experimental conditions (e.g., solvent, temperature, instrumentation). The following table is a compilation of reported values and should be interpreted with this consideration.

Compound ClassExample DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Solvent(s)Reference(s)
1,5-Naphthyridine 2,8-disubstituted-1,5-naphthyridine~350-450~450-5700.40 - 0.79~100-120Various[4]
1,5-Naphthyridine Naphthyridinium salt derivative (in presence of DNA)~508-540~661-762Enhanced upon binding153-222Tris-HCl buffer[3][5]
Naphthalimide 4-Amino-1,8-naphthalimide~420-460~430-5650.01 - 0.87~10-105Various[6]
Quinoline 2,4-disubstituted quinoline~350-450~480-595Not consistently reported~130-145Various[7]

Key Insights from the Comparison:

  • Tunable Emission: Both 1,5-naphthyridine and naphthalimide derivatives exhibit a broad range of emission wavelengths, from the blue to the red region of the spectrum, which is highly dependent on the nature and position of substituents.[4][6] This tunability is a significant advantage for multicolor imaging and multiplexed sensing applications.

  • Large Stokes Shifts: Notably, some 1,5-naphthyridine derivatives, particularly the naphthyridinium salts, exhibit exceptionally large Stokes shifts.[3][5] A large Stokes shift is highly desirable as it minimizes self-quenching and reduces spectral overlap between excitation and emission, leading to improved signal-to-noise ratios in fluorescence measurements.

  • Environmental Sensitivity (Solvatochromism): The fluorescence of many 1,5-naphthyridine and naphthalimide derivatives is sensitive to the polarity of their environment.[6][8] This solvatochromic behavior makes them excellent candidates for use as probes to study the microenvironment of biological systems, such as cell membranes.[9][10]

  • Quantum Yields: While some 1,5-naphthyridine derivatives show moderate to high quantum yields, naphthalimides are well-known for their generally high quantum efficiencies.[6] However, the quantum yield of 1,5-naphthyridine derivatives can often be significantly enhanced through strategic molecular design, such as the incorporation of rigidifying elements or the optimization of donor-acceptor interactions.

The Power of Solvatochromism: Probing Microenvironments

The sensitivity of a fluorophore's emission spectrum to the polarity of its surrounding solvent is a phenomenon known as solvatochromism. This property is particularly valuable for developing fluorescent probes that can report on the local environment within complex biological systems.

The underlying principle of solvatochromism in donor-acceptor type fluorophores, including many 1,5-naphthyridine derivatives, lies in the change in the molecule's dipole moment upon excitation. In a polar solvent, the solvent molecules will reorient around the excited state dipole, leading to a stabilization of the excited state and a red-shift (bathochromic shift) in the emission wavelength compared to a nonpolar solvent. The magnitude of this shift can be correlated with the solvent polarity.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the characterization of the fluorescence properties of 1,5-naphthyridine derivatives.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted and reliable technique.

Causality Behind Experimental Choices: This method is chosen for its relative simplicity and accuracy, avoiding the complexities of absolute quantum yield measurements that require specialized instrumentation like an integrating sphere. The key principle is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of choice (spectroscopic grade)

  • Fluorescence standard with a known quantum yield in the chosen solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • 1,5-Naphthyridine derivative sample

Step-by-Step Methodology:

  • Prepare a series of dilute solutions of both the standard and the 1,5-naphthyridine derivative in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Select an excitation wavelength where both the standard and the sample have significant absorbance.

  • Measure the fluorescence emission spectra of all solutions using the selected excitation wavelength. Ensure that the experimental conditions (e.g., excitation and emission slit widths) are identical for all measurements.

  • Integrate the area under the emission spectra for both the standard and the sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the 1,5-naphthyridine derivative (Φ_F,sample) using the following equation:

    Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

Protocol 2: Characterization of Solvatochromic Properties

This protocol outlines the procedure for investigating the effect of solvent polarity on the fluorescence emission of a 1,5-naphthyridine derivative.

Causality Behind Experimental Choices: By systematically measuring the fluorescence spectra in a range of solvents with varying polarities, we can quantify the solvatochromic shift. This allows for the characterization of the probe's sensitivity to its environment and can be used to create calibration curves for sensing applications.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • A series of spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)

  • 1,5-Naphthyridine derivative sample

Step-by-Step Methodology:

  • Prepare a stock solution of the 1,5-naphthyridine derivative in a suitable solvent.

  • Prepare dilute solutions of the derivative in each of the selected solvents by adding a small aliquot of the stock solution. The final concentration should be low enough to ensure the absorbance at the excitation wavelength is below 0.1.

  • Measure the UV-Vis absorption spectrum of each solution to determine the absorption maximum (λ_abs).

  • Measure the fluorescence emission spectrum of each solution, exciting at or near the absorption maximum.

  • Record the wavelength of maximum fluorescence emission (λ_em) for each solvent.

  • Analyze the data by plotting the emission maximum (in wavenumbers, ṽ_em = 1/λ_em) against a solvent polarity scale, such as the Reichardt's E_T(30) scale or by creating a Lippert-Mataga plot. This will reveal the extent of the solvatochromic shift and the sensitivity of the fluorophore to solvent polarity.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

G cluster_synthesis Molecular Design & Synthesis cluster_characterization Photophysical Characterization cluster_application Application Start 1,5-Naphthyridine Core Modification Substitution with Donor/Acceptor Groups Start->Modification Synthetic Chemistry Product Functionalized 1,5-Naphthyridine Derivative Modification->Product UVVis UV-Vis Spectroscopy (Absorption) Product->UVVis Fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) Product->Fluorescence Solvatochromism Solvatochromism Study Fluorescence->Solvatochromism Bioimaging Bioimaging Probe Solvatochromism->Bioimaging Sensing Fluorescent Sensor Solvatochromism->Sensing

Caption: Workflow for the development and application of 1,5-naphthyridine fluorescent probes.

G cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent S0 Ground State (S₀) S1 Excited State (S₁) S0_prime Ground State (S₀) S0_np S0_np S1_np S1_np S0_np->S1_np Absorption S0_prime_np S0_prime_np S1_np->S0_prime_np Fluorescence (shorter λ) S0_p S0_p S1_p S1_p S0_p->S1_p Absorption S1_relaxed S1_relaxed S1_p->S1_relaxed Solvent Relaxation S0_prime_p S0_prime_p S1_relaxed->S0_prime_p Fluorescence (longer λ)

Caption: Energy level diagram illustrating the principle of solvatochromism.

Conclusion and Future Outlook

1,5-Naphthyridine derivatives represent a highly promising class of fluorophores with significant potential in diverse scientific fields. Their tunable photophysical properties, including the potential for large Stokes shifts and pronounced solvatochromism, make them attractive alternatives to more traditional fluorescent probes. The synthetic accessibility of the 1,5-naphthyridine scaffold provides a robust platform for the rational design of next-generation fluorescent tools for bioimaging, sensing, and advanced materials. Further exploration into the structure-property relationships of these fascinating molecules will undoubtedly unlock new and exciting applications in the years to come.

References

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  • Komiya, N., Nakatsuji, H., & Ikeda, M. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(3), 777. [Link]

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  • Mohammed, S., & Maher, K. A. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of the Association of Arab Universities for Basic and Applied Sciences, 29(2), 199-203. [Link]

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  • O'Connor, T., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(13), 2309721. [Link]

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  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(32), 22005-22010. [Link]

  • Zhang, Y., et al. (2020). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. ChemistryOpen, 9(11), 1116-1121. [Link]

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A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of heteroaromatic amines is a cornerstone of modern medicinal chemistry, with the resulting scaffolds forming the core of numerous pharmaceuticals. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C–N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[1][2] This guide provides an in-depth, head-to-head comparison of various catalyst systems for a particularly relevant yet challenging transformation: the amination of 2-Bromo-1,5-naphthyridin-3-amine.

The 1,5-naphthyridine motif is a privileged scaffold in drug discovery, but its electron-deficient nature and the presence of multiple nitrogen atoms present unique challenges for palladium-catalyzed cross-coupling reactions. Catalyst inhibition and competing side reactions are common hurdles that necessitate careful selection and optimization of the catalytic system. This guide will dissect the performance of various catalysts, providing researchers, scientists, and drug development professionals with the critical insights needed to accelerate their synthetic endeavors.

The Crucial Role of the Catalyst System

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay between the palladium precursor, the ligand, and the base.[3] The ligand, in particular, plays a pivotal role in modulating the reactivity and stability of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle.[1][4] For electron-deficient heteroaromatic halides like this compound, bulky, electron-rich phosphine ligands are often required to promote efficient catalysis.[5][6]

Comparative Analysis of Catalyst Systems

While direct comparative studies on this compound are not extensively documented in the literature, valuable insights can be gleaned from studies on structurally similar and electronically demanding substrates such as other halo-naphthyridines, bromopyridines, and purine nucleosides.[7][8][9] The following table summarizes the performance of various catalyst systems in the amination of such challenging heteroaromatic halides.

Catalyst System (Pd Precursor / Ligand)AmineBaseSolventTemp (°C)Yield (%)Substrate
Pd₂(dba)₃ / (±)-BINAPCyclohexane-1,2-diamineNaOt-BuToluene80602-Bromo-6-methylpyridine
Pd(OAc)₂ / dpppN-methyl(phenyl)methanamineNaOt-BuTolueneReflux90.7tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate
Pd₂(dba)₃ / XantphosArylaminesCs₂CO₃Toluene100Good to Excellent6-Bromopurine nucleosides
[Pd(allyl)Cl]₂ / t-BuXPhosCarbazolet-BuOLi1,4-Dioxane100HighDITosCz
Pd₂(dba)₃ / XPhosDiphenylaminet-BuONaToluene100HighAryl Bromide
Pd₂(dba)₃ / DPPFHeteroaromatic aminesCs₂CO₃N/AN/AGoodHeteroaryl Halides
Pd-PEPPSI-IPr(NMe₂)₂Amines/AnilinesK₃PO₄tert-amyl alcohol120up to 99Aryl Tosylates
Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NVarious aminesNaOt-Bu or NaOHN/A100HighChloropyridines

This table is a compilation of data from multiple sources on related substrates to provide a comparative overview.[7][8][10][11][12][13]

Key Insights from the Comparison:

  • Ligand Selection is Paramount: The evolution from first-generation ligands like P(o-Tol)₃ to bulky, electron-rich biaryl phosphines (e.g., XPhos, t-BuXPhos) and bidentate ligands (e.g., BINAP, Xantphos, dppf) has dramatically expanded the scope and efficiency of the Buchwald-Hartwig amination.[1][6] For electron-deficient substrates, ligands that promote facile reductive elimination are crucial.

  • The Rise of Precatalysts: Modern palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, have simplified the execution of these reactions and improved reproducibility.[14]

  • Base Sensitivity: The choice of base is critical, especially for substrates with base-sensitive functional groups. While strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective, weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer broader functional group tolerance.[7][14]

  • N-Heterocyclic Carbenes (NHCs) as Ligands: NHC ligands have emerged as a powerful alternative to phosphines, offering high thermal stability and reactivity. The Pd-PEPPSI precatalyst, for instance, has shown excellent performance in the amination of aryl tosylates.[12]

Recommended Experimental Protocol

Based on the analysis of related systems, a robust starting point for the amination of this compound would involve a palladium precursor paired with a bulky, electron-rich biarylphosphine ligand. The following protocol is a generalized procedure that should be optimized for the specific amine coupling partner.

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-1,5-naphthyridine derivative.

Visualizing the Mechanism and Workflow

To better understand the underlying process, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Deprotonation Amido Complex Amine_Coordination->Deprotonation Base Reductive_Elimination Product Complex Deprotonation->Reductive_Elimination Reductive Elimination Salt Base-H⁺X⁻ Deprotonation->Salt Reductive_Elimination->Pd(0)L Product (Ar-NR₂) Product Aryl Amine (Ar-NR₂) Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Base Base Base->Deprotonation Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Under Inert Atmosphere) Start->Reagent_Prep Reaction_Setup Reaction Setup (Addition of Reagents) Reagent_Prep->Reaction_Setup Heating Heating and Stirring (100 °C, 12-24h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Outlook

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. While direct head-to-head comparisons are scarce, a wealth of information from related electron-deficient heteroaromatic systems provides a clear roadmap for success. The use of bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by the Buchwald group, in combination with a suitable palladium precursor and a carefully selected base, is paramount.

Future developments in this field will likely focus on the design of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The exploration of non-precious metal catalysts and photocatalytic methods may also provide more sustainable and cost-effective alternatives for the synthesis of these important nitrogen-containing heterocycles.

References

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  • Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines. Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]

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  • Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Bromo-1,5-naphthyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized reagents like 2-Bromo-1,5-naphthyridin-3-amine, a brominated heterocyclic amine, requires a nuanced understanding of its chemical properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond mere instruction to explain the scientific rationale behind each procedure. Our commitment is to foster a culture of safety that protects you, your colleagues, and the environment.

Foundational Principles: Understanding the Hazard Profile

This compound is a member of two chemical classes that demand respect: aromatic amines and halogenated heterocyclic compounds. Aromatic amines are recognized for their potential toxicity and carcinogenicity, with routes of exposure including skin absorption, inhalation, and ingestion.[1] The bromine atom introduces further environmental considerations, as halogenated compounds can be persistent and require specific disposal methods to prevent the formation of toxic byproducts.[2][3]

Therefore, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous waste .[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[5][6] The U.S. Environmental Protection Agency (EPA) and corresponding local authorities strictly regulate the disposal of such materials, making compliance a legal and ethical necessity.[7][8]

Table 1: Hazard Profile and Disposal Implications

Hazard Characteristic Associated Risk Primary Disposal Consideration
Acute Toxicity (Oral) Harmful if swallowed, based on analogous compounds.[9] Prevent entry into sewer systems or general waste. All waste streams must be clearly labeled as toxic.[4]
Skin & Eye Irritation Causes skin irritation and potentially serious eye damage.[9][10] All personal protective equipment (PPE) and materials used for spill cleanup are considered hazardous waste.[5]
Halogenated Compound Potential for environmental persistence and formation of hazardous combustion byproducts if not incinerated correctly.[2] Disposal must be via high-temperature incineration equipped with scrubbers to neutralize acidic gases like hydrogen bromide.[11]

| Incompatibilities | May react violently with strong oxidizing agents and strong bases.[12][13] | Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the accumulation area.[7] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is no longer needed. This workflow ensures safety and compliance from the lab bench to the final disposal facility.

DisposalWorkflow cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Pickup Start Unwanted 2-Bromo-1,5- naphthyridin-3-amine SolidWaste Solid Waste (e.g., powder, contaminated wipes) Start->SolidWaste Solid Form LiquidWaste Liquid Waste (e.g., solutions, rinsate) Start->LiquidWaste Liquid Form PackageSolid Package in a sealed, compatible solid waste container. SolidWaste->PackageSolid PackageLiquid Collect in a sealed, compatible liquid waste container (HDPE). Leave >=5% headspace. LiquidWaste->PackageLiquid Label Affix 'Hazardous Waste' Label. List all chemical constituents by full name and concentration. PackageSolid->Label PackageLiquid->Label Store Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. Label->Store Pickup Schedule pickup with your institution's Environmental Health & Safety (EHS) office. Store->Pickup Disposal Licensed hazardous waste contractor transports for incineration. Pickup->Disposal

Caption: Decision workflow for the disposal of this compound waste.

Methodology Details:

  • Waste Segregation (At the Point of Generation):

    • Causality: Segregation is the most critical step in preventing dangerous chemical reactions. Halogenated waste streams should be kept separate from non-halogenated organic solvents where possible, as this can significantly impact disposal costs and procedures.[14]

    • Protocol:

      • Solid Waste: Collect unadulterated compound, contaminated gloves, weigh paper, and absorbent materials in a dedicated, clearly labeled solid waste container.[5]

      • Liquid Waste: Collect solutions containing the compound and the first two solvent rinses from cleaning glassware into a dedicated halogenated liquid waste container.[4] Do not mix with acids, bases, or oxidizing agents.[13]

  • Containerization and Labeling:

    • Causality: Proper containment and labeling prevent accidental exposure and ensure the disposal facility can handle the waste correctly. Containers must be robust and compatible with the chemical contents.[15] Federal law requires specific labeling to track hazardous waste from "cradle to grave."[8]

    • Protocol:

      • Use a leak-proof container with a secure, tight-fitting lid. For liquids, high-density polyethylene (HDPE) carboys are appropriate.[16]

      • Ensure the container is in good condition, free of cracks or residue on the exterior.[4]

      • For liquid waste, leave at least 5-10% of the container volume as headspace to allow for vapor expansion.[7]

      • Immediately affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[4]

      • Fill out the label completely and accurately. List "this compound" by its full chemical name—do not use abbreviations. List all other solvent components and their approximate percentages.[4]

  • Accumulation and Storage:

    • Causality: Safe temporary storage in a designated Satellite Accumulation Area (SAA) is a regulatory requirement that minimizes risk within the laboratory.[15]

    • Protocol:

      • Store the sealed and labeled waste container in your lab's designated SAA.

      • Ensure the container is stored within secondary containment (e.g., a spill tray) to catch any potential leaks.

      • Keep the waste segregated from incompatible materials, particularly strong oxidizing agents.[12][13]

  • Final Disposal:

    • Causality: The chemical nature of this compound necessitates destruction via high-temperature incineration by a licensed facility to ensure complete breakdown and neutralization of hazardous components.[2][11]

    • Protocol:

      • Contact your institution's EHS office to schedule a waste pickup. Do not allow waste to accumulate in the lab for extended periods.[7]

      • Your EHS department will work with a licensed professional waste disposal service to transport the material for appropriate disposal. The standard and recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Decontamination and Spill Procedures

Accidents happen, but a prepared response minimizes the risk.

  • Empty Container Decontamination:

    • An "empty" container that held this compound is still considered hazardous waste.[4]

    • To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][7]

    • Crucially, the first two rinses must be collected and disposed of as hazardous liquid waste. [4]

    • After the triple rinse and air drying in a fume hood, the container can be disposed of in the regular trash, with the label fully defaced.[14]

  • Spill Management:

    • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

    • Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidance).[17]

    • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to avoid creating dust.[5] For a liquid spill, surround the area with absorbent pads.

    • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Do not use a standard brush and dustpan that will be used for other purposes.

    • Clean: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous solid waste. Follow with a soap and water wash.

    • Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and compliant research environment, allowing you to focus on your critical work in drug development and scientific discovery.

References

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  • Reddit. (2017). Safely handling a liter of Bromine? : r/chemistry.
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  • US EPA. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • RECYCLING magazine. (2020). Recovery of bromine from e-waste.
  • PubChem. (n.d.). 1,5-Naphthyridin-2-amine. National Center for Biotechnology Information.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Sources

Navigating the Safe Handling of 2-Bromo-1,5-naphthyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle complex chemical compounds safely and efficiently is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures for handling 2-Bromo-1,5-naphthyridin-3-amine, a key building block in many synthetic pathways. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The presence of the bromine atom and the aromatic amine functionality necessitates a cautious approach. Brominated compounds can have a range of toxicological effects, including irritation to the respiratory system and skin.[5][6] Aromatic amines are a well-documented class of chemicals that require careful handling due to their potential for skin absorption and other health effects.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is recommended. The outer glove provides the primary barrier, while the inner glove protects against tears or breaches in the outer layer. A quantitative study on aromatic amine permeation has shown that glove material choice is critical.[7] Gloves should be inspected before use and disposed of immediately after handling the compound or in case of contamination.[8]
Eye & Face Protection Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[9] For operations with a higher risk of splashing, such as when handling solutions, a face shield worn over safety goggles is required.[8]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or when there is a significant risk of dust generation, consider a disposable chemical-resistant coverall .[10]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[3][8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9][11]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and prevent contamination.

Figure 1: Step-by-step workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before handling, visually inspect the container for any signs of damage or leakage.

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Handling:

    • Carefully open the container in the fume hood.

    • To avoid generating dust, do not scrape or pour the solid aggressively.[2][12] Use a spatula to gently transfer the desired amount to a tared weigh boat.

    • If preparing a solution, add the solid to the solvent in the fume hood. Ensure the vessel is appropriately sized to avoid splashes.

    • Securely cap the reaction vessel before removing it from the fume hood.

  • Cleanup:

    • Thoroughly decontaminate all non-disposable equipment, such as spatulas and glassware, with an appropriate solvent.

    • Collect all disposable materials, including gloves, bench paper, and weigh boats, in a designated hazardous waste container.[12]

Emergency Procedures: Be Prepared

In the event of accidental exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing.[2] If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Spill Management:

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12] Clean the spill area with a detergent solution followed by water.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its contaminated waste is not just a matter of safety but also of environmental stewardship.

Figure 2: Decision-making workflow for the disposal of waste contaminated with this compound.

Disposal Protocol:

  • Segregation: Keep solid waste (contaminated gloves, paper towels, etc.) separate from liquid waste (contaminated solvents).

  • Containment: Place all waste into clearly labeled, sealed containers suitable for hazardous chemical waste.[12]

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2][12]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[2][12] Do not dispose of this chemical in the regular trash or down the drain.[12]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Angene Chemical. Safety Data Sheet. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. [Link]

  • GOV.UK. Bromine: toxicological overview. [Link]

  • University of Wyoming. Chemical Process SOP Example. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Oreate AI Blog. The Hidden Dangers of Bromine: What You Need to Know. [Link]

  • Kim, Y., et al.
  • Centers for Disease Control and Prevention. Bromine | Chemical Emergencies. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • BVL. Personal protective equipment when handling plant protection products. [Link]

  • ECHA. ECHA raises environmental concerns over certain aromatic brominated flame retardants. [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.